molecular formula C8H14CuN6S2-2 B15583960 CuATSM

CuATSM

Cat. No.: B15583960
M. Wt: 321.9 g/mol
InChI Key: GTFBQXWJXMTUIC-JPAPVDFESA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CuATSM is a useful research compound. Its molecular formula is C8H14CuN6S2-2 and its molecular weight is 321.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14CuN6S2-2

Molecular Weight

321.9 g/mol

InChI

InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/p-2/b11-5+,12-6+;

InChI Key

GTFBQXWJXMTUIC-JPAPVDFESA-L

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of CuATSM in Amyotrophic Lateral Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord. While the etiology of ALS is complex and not fully understood, a subset of familial ALS cases is linked to mutations in the copper-zinc superoxide (B77818) dismutase 1 (SOD1) gene. This has led to extensive research into the role of copper dyshomeostasis and oxidative stress in the disease's pathogenesis. CuATSM, or copper(II)(diacetyl-bis(N4-methylthiosemicarbazonato)), is a small, lipophilic molecule capable of crossing the blood-brain barrier that has emerged as a promising therapeutic candidate for ALS. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.

Core Mechanisms of Action

The therapeutic effects of this compound in ALS are believed to be multifactorial, primarily revolving around its ability to deliver copper to key cellular components, thereby mitigating several pathological cascades implicated in the disease.

Copper Delivery and SOD1 Stabilization

A primary mechanism of this compound is the targeted delivery of copper to motor neurons.[1][2] In the context of familial ALS caused by SOD1 mutations, the proper metallation of the SOD1 enzyme with copper is crucial for its structural stability and function.[1][3] Misfolded, copper-deficient SOD1 is prone to aggregation, a key pathological hallmark of SOD1-linked ALS.[4][5]

This compound acts as a copper chaperone, safely transporting copper into the central nervous system.[3][6] Within the cell, it is proposed that the copper is transferred to the Copper Chaperone for SOD (CCS), which in turn facilitates the correct metallation and folding of the SOD1 protein.[1] This process helps to prevent the formation of toxic SOD1 aggregates.[1] Studies in SOD1G93A mouse models of ALS have demonstrated that treatment with this compound leads to an increase in soluble, active SOD1 in the spinal cord.[7]

Modulation of Mitochondrial Function and Cellular Metabolism

Mitochondrial dysfunction is a central feature in both sporadic and familial ALS.[8] Recent studies have revealed a significant role for this compound in modulating the metabolic phenotype of astrocytes, which are critical for motor neuron support.[9][10] In ALS patient-derived astrocytes, there is often a state of elevated mitochondrial respiration.[9][11]

This compound treatment has been shown to normalize this aberrant metabolic activity, reducing mitochondrial respiration in "responder" ALS astrocyte cell lines to levels comparable to healthy controls.[9][11] This is accompanied by a metabolic shift towards increased glycolysis and lactate (B86563) production.[10] Lactate produced by astrocytes can be utilized by motor neurons as an energy source, suggesting that this compound may enhance the metabolic support provided by astrocytes to ailing motor neurons.[10]

Antioxidant Effects and Peroxynitrite Scavenging

Oxidative stress is a major contributor to motor neuron death in ALS.[12] Peroxynitrite, a potent and destructive reactive nitrogen species, is formed from the reaction of superoxide and nitric oxide. This compound has been shown to be an effective scavenger of peroxynitrite.[9][13] By neutralizing peroxynitrite, this compound can reduce nitrosative damage to proteins and other cellular components, a key pathological feature observed in ALS.[6][12] Preclinical studies in SOD1G93A mice have shown that this compound treatment significantly reduces markers of protein nitration and oxidation in the spinal cord.[12]

Quantitative Data from Preclinical Studies

The efficacy of this compound has been demonstrated in multiple preclinical studies using transgenic mouse models of ALS, primarily the SOD1G93A mouse. The following tables summarize key quantitative findings from this research.

Study Parameter Animal Model Treatment Details Vehicle Control Outcome This compound Treated Outcome Percentage Improvement Reference
Median SurvivalSOD1G93A30 mg/kg/day, oral gavage, presymptomatic263 ± 3 days300 ± 11 days14%[14]
Median SurvivalSOD1G93A60 mg/kg/day, oral gavage176 days193 days9.7%[5][15]
Median SurvivalSOD1G93A (male)30 mg/kg/day, oral~125 days~135 days8%[16]
Age at Peak Body WeightSOD1G93A (male)30 mg/kg/day, oral~104 days~115.5 days11% delay[16]
Soluble SOD1 Protein Levels (Spinal Cord)SOD1G93A100 mg/kg/day, oral gavageRelative level ~1.0Relative level ~1.1515% increase[7]
SOD1 Activity (Spinal Cord)SOD1G93A100 mg/kg/day, oral gavageRelative activity ~1.0Relative activity ~1.4444% increase[7]

Table 1: Summary of in vivo efficacy of this compound in SOD1G93A mouse models of ALS.

Cell Model Parameter Measured Condition Outcome Reference
ALS patient-derived astrocytes (responders)Mitochondrial Respiration (Basal and ATP-linked)Pre-treatment with this compoundSignificant reduction to levels of healthy controls[9]
ALS patient-derived astrocytesGlycolysisPost-treatment with this compoundSignificant increase in all cell lines tested[10]
Co-culture of ALS patient-derived astrocytes and motor neuronsMotor Neuron SurvivalPre-treatment of astrocytes with this compoundIncreased motor neuron survival in responder cell lines[9]

Table 2: Summary of in vitro effects of this compound on ALS patient-derived cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Astrocyte-Motor Neuron Co-culture Assay

This assay is crucial for assessing the protective effects of this compound on motor neurons when co-cultured with astrocytes derived from ALS patients.

Materials:

  • Human induced pluripotent stem cell (iPSC)-derived astrocytes from ALS patients and healthy controls.

  • GFP-expressing mouse motor neurons (e.g., from Hb9-GFP mice).

  • Astrocyte differentiation medium.

  • Motor neuron culture medium.

  • This compound.

  • 96-well or 384-well culture plates.

  • High-content imaging system.

Procedure:

  • Plate human iPSC-derived astrocytes at a density of 10,000 cells per well in a 96-well plate and culture in astrocyte differentiation medium.[3]

  • After two days, treat the astrocytes with the desired concentration of this compound or vehicle control for 24 hours.[9]

  • Following treatment, replace the medium with fresh motor neuron culture medium.

  • Add GFP-positive motor neurons to the astrocyte culture at a density of 10,000 cells per well.[3]

  • Co-culture for a specified period (e.g., 5-7 days).

  • Quantify motor neuron survival by imaging the GFP-positive neurons using a high-content imaging system and automated cell counting software.[17]

Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in astrocytes.

Materials:

  • Seahorse XF96 or similar extracellular flux analyzer.

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).

  • Seahorse XF assay medium.

  • Human iPSC-derived astrocytes.

Procedure:

  • Seed astrocytes in a Seahorse XF cell culture microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator for 1 hour.[18]

  • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.[19]

  • Calibrate the Seahorse XF analyzer.

  • Place the cell culture microplate in the analyzer and initiate the assay protocol.

  • The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.

  • Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[19]

Measurement of Oxidative Stress Markers

This protocol describes the detection of oxidative stress markers such as 3-nitrotyrosine (B3424624) (a marker of peroxynitrite activity) in spinal cord tissue from mouse models.

Materials:

  • Spinal cord tissue from vehicle- and this compound-treated SOD1G93A mice.

  • Paraformaldehyde (PFA) for fixation.

  • Sucrose for cryoprotection.

  • Cryostat for sectioning.

  • Primary antibody against 3-nitrotyrosine.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Perfuse mice with PBS followed by 4% PFA.[20]

  • Dissect the spinal cord and post-fix in 4% PFA, then cryoprotect in 30% sucrose.[20]

  • Embed the tissue in OCT compound and section using a cryostat.

  • Mount sections on slides and perform antigen retrieval if necessary.

  • Block non-specific binding with a suitable blocking buffer.

  • Incubate sections with the primary antibody against 3-nitrotyrosine overnight at 4°C.[21]

  • Wash the sections and incubate with a fluorescently labeled secondary antibody.

  • Counterstain with DAPI.

  • Mount coverslips and image the sections using a fluorescence microscope.

  • Quantify the fluorescence intensity to determine the levels of 3-nitrotyrosine.

SOD1 Aggregation Assay

This assay is used to quantify the formation of SOD1 aggregates in a cellular model.

Materials:

  • HEK293 cell line stably expressing a fluorescently tagged mutant SOD1 (e.g., SOD1-A4V-YFP).[4]

  • Proteasome inhibitor (e.g., MG132) to induce aggregation.

  • This compound.

  • High-content imaging system.

Procedure:

  • Plate the SOD1-A4V-YFP HEK293 cells in a multi-well plate.[4]

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 24 hours.[22]

  • Induce SOD1 aggregation by treating the cells with a proteasome inhibitor.[4][22]

  • After an incubation period (e.g., 16-24 hours), fix the cells.

  • Acquire images of the cells using a high-content imaging system.

  • Use image analysis software to identify and quantify the number and size of fluorescent SOD1 aggregates per cell.[4]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

CuATSM_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular CuATSM_ext This compound CuATSM_int This compound CuATSM_ext->CuATSM_int Blood-Brain Barrier Penetration Copper Copper (Cu2+) CuATSM_int->Copper Releases Copper Peroxynitrite Peroxynitrite CuATSM_int->Peroxynitrite Scavenges Mitochondria Mitochondrion CuATSM_int->Mitochondria Modulates Function CCS Copper Chaperone for SOD (CCS) Copper->CCS Holo_SOD1 Holo-SOD1 (correctly folded, active) CCS->Holo_SOD1 Apo_SOD1 Apo-SOD1 (misfolded) Apo_SOD1->Holo_SOD1 Correct Metallation and Folding Aggregated_SOD1 Aggregated SOD1 Apo_SOD1->Aggregated_SOD1 Motor_Neuron_Survival Motor Neuron Survival Holo_SOD1->Motor_Neuron_Survival Promotes Oxidative_Stress Oxidative Stress Aggregated_SOD1->Oxidative_Stress Peroxynitrite->Oxidative_Stress Mitochondria->Motor_Neuron_Survival Supports Oxidative_Stress->Motor_Neuron_Survival Inhibits

Caption: Proposed mechanism of action of this compound in ALS motor neurons.

Astrocyte_CoCulture_Workflow start Start plate_astrocytes Plate iPSC-derived Astrocytes start->plate_astrocytes treat_astrocytes Treat Astrocytes with This compound or Vehicle plate_astrocytes->treat_astrocytes add_neurons Add GFP-Motor Neurons treat_astrocytes->add_neurons coculture Co-culture for 5-7 Days add_neurons->coculture image_neurons Image GFP-Positive Motor Neurons coculture->image_neurons quantify_survival Quantify Motor Neuron Survival image_neurons->quantify_survival end End quantify_survival->end

Caption: Experimental workflow for the astrocyte-motor neuron co-culture assay.

SOD1_Aggregation_Workflow start Start plate_cells Plate SOD1-YFP HEK293 Cells start->plate_cells treat_this compound Pre-treat with This compound or Vehicle plate_cells->treat_this compound induce_aggregation Induce Aggregation with Proteasome Inhibitor treat_this compound->induce_aggregation incubate Incubate for 16-24 Hours induce_aggregation->incubate fix_image Fix Cells and Acquire Images incubate->fix_image quantify_aggregates Quantify SOD1-YFP Aggregates fix_image->quantify_aggregates end End quantify_aggregates->end

Caption: Workflow for the SOD1 protein aggregation assay.

Conclusion

The mechanism of action of this compound in ALS is multifaceted, with its primary role being the delivery of copper to the central nervous system. This targeted copper delivery serves to stabilize the SOD1 protein, preventing its misfolding and aggregation, a key pathological event in a subset of ALS cases. Furthermore, this compound exhibits beneficial effects beyond SOD1-mediated pathology by modulating mitochondrial function in astrocytes and acting as a potent antioxidant. The quantitative data from preclinical models provides a strong rationale for its continued investigation as a therapeutic agent for ALS. The detailed experimental protocols outlined in this guide offer a framework for researchers to further explore and validate the mechanisms underlying the therapeutic potential of this compound. While promising, further research, including ongoing clinical trials, is necessary to fully elucidate its efficacy and mechanism in the broader ALS patient population.

References

The Therapeutic Potential of CuATSM: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical and Clinical Evidence, Mechanisms of Action, and Experimental Protocols

Executive Summary

Diacetyl-bis(N4-methylthiosemicarbazonato)copper(II) (CuATSM) is a small, lipophilic, and blood-brain barrier-permeant copper complex that has emerged as a significant therapeutic candidate for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD). Initially developed as a positron emission tomography (PET) imaging agent for hypoxic tissues in oncology, its ability to selectively deliver copper to cells with mitochondrial dysfunction has paved the way for its investigation in neurological disorders where copper dyshomeostasis is a key pathological feature. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, consolidating preclinical and clinical data, detailing its multifaceted mechanisms of action, and providing key experimental protocols to aid in its continued research and development.

Introduction: The Rationale for Copper-Based Therapeutics

Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD) are devastating neurodegenerative disorders with limited therapeutic options. A growing body of evidence implicates the dysregulation of metal homeostasis, particularly copper, in the pathogenesis of these diseases. Copper is an essential cofactor for critical enzymes, including superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase in the mitochondrial electron transport chain.[1][2] Its deficiency or mislocalization within motor neurons and the substantia nigra can lead to protein misfolding, mitochondrial dysfunction, and increased oxidative stress—hallmarks of ALS and PD.[1][3]

This compound is designed to address this underlying pathology by safely delivering copper to the central nervous system and, specifically, to cells with compromised mitochondrial function.[1][4] Its therapeutic potential has been extensively validated in numerous preclinical models and is currently under evaluation in human clinical trials.[5][6]

Therapeutic Applications and Efficacy

The primary therapeutic focus for this compound is in neurodegenerative diseases, with the most robust data emerging from studies on ALS and PD. It also has a well-established role in oncology as a hypoxia imaging agent.

Amyotrophic Lateral Sclerosis (ALS)

Preclinical studies in various transgenic SOD1 mouse models of ALS have consistently demonstrated the efficacy of this compound in slowing disease progression and extending survival.[5][7][8] These findings are particularly noteworthy as independent replication of therapeutic efficacy in SOD1 mouse models has historically been challenging.[8]

Table 1: Summary of Preclinical Efficacy of this compound in SOD1 Mouse Models of ALS

Mouse ModelDaily Dose (mg/kg)Administration RouteKey OutcomesReference(s)
SOD1G93A (B6SJL)30Oral gavageDelayed onset of paresis by 6 days (overall), 10.5 days (males); Slowed disease progression (NeuroScore); Trend towards extended lifespan (6-10 days).[7]
SOD1G37R30Oral gavageImproved locomotor function; Increased survival; Increased fully metallated SOD1 in the spinal cord.[9]
SOD1G93AxCCSNot specifiedOral gavagePrevented early mortality and markedly increased Cu,Zn SOD protein in the ventral spinal cord.[10]
SOD1G93A (C57BL/6)100Oral gavageImproved motor function and extended survival. (Note: Toxicity was observed in a subset of mice at this high dose).[11]

A Phase 1 clinical trial in ALS patients demonstrated that this compound is safe and well-tolerated.[5] Preliminary results from this open-label study also suggested a potential slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R), improved lung function, and enhanced cognitive ability.[12] However, these findings should be interpreted with caution due to the small sample size and open-label design.[12] A subsequent Phase 2/3 multicenter, randomized, double-blind, placebo-controlled study has been completed, but full results have not yet been published.[6][11][13] A postmortem analysis of a small number of trial participants did not find significant alleviation of neuronal pathology compared to untreated patients.[14]

Table 2: Preliminary Efficacy Data from Phase 1 ALS Clinical Trial (72mg/day group vs. historical controls)

ParameterThis compound Treatment Group (change per month)Historical Control Group (expected change per month)Reference
ALSFRS-R Score-0.29 points-1.02 points[12]
Lung Function (FVC)+1.1 % predicted-2.24 % predicted[12]
Cognitive Ability (ECAS)+10 pointsNo change[12]
Parkinson's Disease (PD)

This compound has also shown significant neuroprotective effects in multiple mouse models of Parkinson's Disease. Treatment has been shown to rescue dopaminergic cell loss, improve motor and cognitive functions, and normalize dopamine (B1211576) metabolism.[3][6] A key mechanism in PD models appears to be the mitigation of pathology associated with misfolded wild-type SOD1 due to copper deficiency.[3][15]

Table 3: Preclinical Efficacy of this compound in Parkinson's Disease Mouse Models

Mouse ModelDaily Dose (mg/kg)Key OutcomesReference(s)
MPTP-lesioned15 and 30Rescued dopaminergic cell loss in the substantia nigra pars compacta (SNpc) by 43% and 61% respectively; Improved motor function.[6]
6-OHDA-lesionedNot specified26% increase in the number of SNpc dopaminergic neurons.[6]
SOCK (hSOD1WT x Ctr1+/-)15Mitigated formation of wild-type SOD1 pathology; Increased SN dopamine neuron survival; Improved motor function.[3][15]

A Phase 1 dose-escalation study of this compound in Parkinson's disease patients has been completed, demonstrating its safety.[5]

Oncology

This compound's initial development was for PET imaging of hypoxic tumors using its copper-64 radiolabeled form (⁶⁴Cu-ATSM).[16] Its mechanism of selective accumulation in hypoxic cells, which are often resistant to radiotherapy, also presents a therapeutic opportunity. By concentrating the radioactive copper isotope within these resistant regions, ⁶⁴Cu-ATSM can deliver targeted internal radiotherapy.[17]

Mechanisms of Action

The therapeutic effects of this compound are believed to be multifactorial, targeting several key pathological processes in neurodegeneration and oncology.

Copper Delivery and Correction of Dyshomeostasis

The primary proposed mechanism in neurodegenerative diseases is the ability of this compound to cross the blood-brain barrier and deliver copper to cells with dysfunctional mitochondria.[1] In ALS models, this has been shown to increase the levels of correctly metallated, active SOD1, suggesting it corrects the copper deficiency of the mutant protein.[9] Similarly, in PD models, this compound mitigates the misfolding of wild-type SOD1 by restoring copper availability.[3][15]

Metabolic Reprogramming of Astrocytes

Recent studies suggest this compound acts as a "metabolic switch" in astrocytes from ALS patients.[18][19] It appears to reduce elevated mitochondrial respiration to levels seen in healthy control cells while increasing glycolysis.[18] This metabolic shift could enhance the supportive function of astrocytes towards motor neurons.[8][19] Interestingly, this effect was observed in "responder" cell lines, which were characterized by elevated mitochondrial respiration, suggesting a potential biomarker for patient stratification.[18][20]

Inhibition of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation, which has been implicated in neurodegenerative diseases. This compound has been identified as a potent inhibitor of ferroptosis.[5] Its mechanism involves acting as a radical-trapping antioxidant, directly scavenging lipid peroxyl radicals to prevent membrane damage.[21][22] This activity is comparable to well-known ferroptosis inhibitors like liproxstatin-1.[21]

Hypoxia-Selective Trapping

In the context of oncology, the mechanism of this compound is centered on its redox-dependent trapping in hypoxic cells. The neutral Cu(II)ATSM complex is lipophilic and readily crosses cell membranes. In the highly reducing environment of hypoxic cells, the copper(II) center is reduced to copper(I). The resulting Cu(I)ATSM complex is unstable and dissociates, releasing the copper ion, which is then trapped intracellularly. This selective accumulation forms the basis for its use in PET imaging and targeted radiotherapy.[15]

Mandatory Visualizations

G This compound This compound NeuronHealth Improved Neuronal Health & Survival

G cluster_blood Bloodstream CuATSM_blood Cu(II)ATSM (Neutral, Lipophilic) CuATSM_in CuATSM_in CuATSM_blood->CuATSM_in Passive Diffusion CuATSM_normoxia CuATSM_normoxia CuATSM_normoxia->CuATSM_blood Diffusion Out Ligand_out Ligand_out Ligand_out->CuATSM_blood Diffusion Out CuATSM_hypoxia CuATSM_hypoxia

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Preclinical Efficacy in SOD1 Mouse Model of ALS

Objective: To assess the effect of this compound on disease onset, progression, and survival in a transgenic SOD1 mouse model (e.g., B6SJL-SOD1G93A).[7]

Methodology:

  • Animal Model: Use B6SJL-SOD1G93A/1Gur mice, verifying transgene copy number.[7]

  • Group Allocation: At 50 days of age, assign mice to treatment and vehicle groups. Groups should be balanced for gender and body weight, and litter-matched. Observers must be blinded to the treatment group.[7]

  • Formulation Preparation:

    • Prepare a 3 mg/mL suspension of this compound in a vehicle solution.

    • Vehicle: 0.5% Methyl Cellulose and 0.4% Tween 80 in 0.9% Saline.[7]

    • Sonicate the suspension for five minutes and mix by inversion before use. Prepare fresh daily.[7]

  • Dosing: Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage (10 mL/kg volume).[7]

  • Monitoring and Endpoints:

    • Disease Progression: Monitor mice daily for neurological symptoms using a standardized scoring system (e.g., NeuroScore, a 5-point scale from 0=asymptomatic to 4=moribund/paralysis).[7]

    • Body Weight: Measure body weight regularly (e.g., twice weekly).

    • Onset of Paresis: Define as the first day a specific NeuroScore (e.g., score of 1) is recorded.

    • Survival: Define end-stage by a functional deficit, such as the inability of the mouse to right itself within 10 seconds when placed on its side. Euthanize mice upon reaching end-stage.[7]

  • Data Analysis:

    • Use Kaplan-Meier survival curves and the log-rank (Mantel-Cox) test to analyze survival data.

    • Compare NeuroScores and body weights between groups using appropriate statistical tests (e.g., two-way ANOVA).

    • Analyze time-to-event data (e.g., onset of paresis) using the log-rank test.[7]

G start Start: SOD1-G93A Mice (50 days old) grouping Group Allocation (Litter-matched, Gender/Weight balanced) Blinded Observers start->grouping treatment_grp Treatment Group (this compound, e.g., 30 mg/kg/day) grouping->treatment_grp vehicle_grp Vehicle Control Group grouping->vehicle_grp dosing Daily Oral Gavage treatment_grp->dosing vehicle_grp->dosing monitoring Daily/Weekly Monitoring dosing->monitoring neuroscore neuroscore monitoring->neuroscore bodyweight bodyweight monitoring->bodyweight survival survival monitoring->survival analysis Statistical Analysis (Kaplan-Meier, Log-rank, ANOVA) results Results (Disease Onset, Progression, Survival) analysis->results neuroscore->analysis bodyweight->analysis survival->analysis

In Vitro Ferroptosis Inhibition Assay

Objective: To determine the ability of this compound to protect neuronal cells from ferroptotic cell death.[21]

Methodology:

  • Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., N27) in 96-well plates and allow them to adhere.[21]

  • Compound Preparation: Prepare stock solutions of this compound and a positive control (e.g., Liproxstatin-1) in DMSO. Create serial dilutions in the cell culture medium.

  • Treatment: Pre-treat cells with various concentrations of this compound or control compounds for 1-2 hours.

  • Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL3 (inhibits glutathione (B108866) peroxidase-4) or erastin (B1684096) (blocks cystine uptake), to the wells. Include untreated control and inducer-only control wells.[21]

  • Incubation: Incubate the plates for a duration sufficient to induce cell death in the inducer-only control group (e.g., 24 hours).

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[16]

    • Measure absorbance at 570 nm using a microplate reader.

  • Assessment of Lipid Peroxidation (C11-BODIPY 581/591 Assay):

    • Towards the end of the treatment period, add the C11-BODIPY probe to the culture medium.[21]

    • Incubate for 30-60 minutes at 37°C.

    • Wash cells with PBS.

    • Analyze via flow cytometry or fluorescence microscopy. Oxidation of the probe causes a shift in fluorescence from red to green.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the half-maximal effective concentration (EC50) for neuroprotection by plotting dose-response curves. Quantify the fluorescence shift to measure lipid peroxidation.[16][21]

Ex Vivo Biodistribution of ⁶⁴Cu-ATSM

Objective: To determine the uptake and retention of ⁶⁴Cu-ATSM in various tissues of a tumor-bearing mouse model.[4][23]

Methodology:

  • Radiolabeling: Synthesize ⁶⁴Cu-ATSM by reacting ⁶⁴CuCl₂ with the ATSM ligand. Perform quality control (e.g., radio-TLC) to ensure high radiochemical purity.[4]

  • Animal Model: Use tumor-bearing mice (e.g., BALB/c mice with EMT6 tumors).[24]

  • Radiotracer Administration: Administer a known amount of ⁶⁴Cu-ATSM (e.g., 3.7-7.4 MBq) to each mouse via intravenous tail vein injection.[4]

  • Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24 hours).[4]

  • Tissue Collection: Immediately following euthanasia, dissect and collect organs and tissues of interest (e.g., blood, liver, kidneys, muscle, and tumor).[23]

  • Sample Processing:

    • Carefully weigh each collected tissue sample.[23]

    • Measure the radioactivity in each sample using a calibrated gamma counter. Also, measure the activity of standards prepared from the injected dose.[4]

  • Data Analysis:

    • Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[23]

    • Present the data in a table summarizing the biodistribution at each time point.

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess targeting efficacy.[23]

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a novel mechanism of action centered on the correction of copper dyshomeostasis, a critical factor in the pathology of several neurodegenerative diseases. The robust and independently replicated preclinical data in ALS and PD models provide a strong rationale for its clinical development.[5][8] While preliminary clinical data in ALS are encouraging, the results of the Phase 2/3 trial are eagerly awaited to definitively establish its efficacy.

Future research should focus on several key areas:

  • Biomarker Identification: The discovery that this compound's efficacy in vitro is linked to the metabolic state of astrocytes highlights the need for biomarkers to identify patient populations most likely to respond to treatment.[18]

  • Mechanism Elucidation: While several mechanisms have been proposed, further research is needed to understand the dominant mode of action in different disease contexts and how these pathways interact.

  • Combination Therapies: Investigating this compound in combination with other therapeutic agents that target different pathological pathways could yield synergistic effects.

  • Expansion to Other Indications: Given its mechanisms of action, the therapeutic potential of this compound could be explored in other neurodegenerative or mitochondrial disorders characterized by copper dyshomeostasis and oxidative stress.

References

An In-depth Technical Guide to the Synthesis and Characterization of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or CuATSM, is a lipophilic, neutral complex that has garnered significant attention for its theranostic applications. Initially developed as a positron emission tomography (PET) imaging agent for hypoxic tissues, its therapeutic potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) is now a major focus of research. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and drug development professionals. Detailed experimental protocols for its two-step synthesis and various analytical characterization techniques are presented. Furthermore, this document elucidates the key signaling pathways influenced by this compound, namely its mechanism of selective trapping in hypoxic cells and its role in the inhibition of ferroptosis, visualized through detailed diagrams.

Synthesis of this compound

The synthesis of this compound is a well-established two-step process. The first step involves the synthesis of the ligand, diacetyl-bis(N4-methylthiosemicarbazone) (H₂ATSM), through a condensation reaction. The second step is the complexation of the H₂ATSM ligand with a copper(II) salt.[1][2]

Experimental Protocol: Synthesis of H₂ATSM Ligand

This protocol outlines the synthesis of the H₂ATSM ligand from 4-methyl-3-thiosemicarbazide and diacetyl (2,3-butanedione).[3][4]

Materials:

  • 4-Methyl-3-thiosemicarbazide

  • Diacetyl (2,3-butanedione)

  • Ethanol (B145695)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 4-methyl-3-thiosemicarbazide in ethanol with heating and stirring.

  • In a separate container, prepare an ethanolic solution of diacetyl.

  • Add the diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for several hours. A white to pale-yellow precipitate of H₂ATSM will form.

  • Cool the reaction mixture to facilitate complete precipitation. For optimal yield, the mixture can be stored at 4°C overnight.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.[4]

  • Dry the purified H₂ATSM ligand under vacuum.

Experimental Protocol: Synthesis of this compound Complex

This protocol describes the complexation of the H₂ATSM ligand with copper(II) acetate (B1210297) to form the final this compound product.[2][3]

Materials:

  • H₂ATSM ligand (synthesized as described above)

  • Copper(II) acetate

  • Ethanol

Procedure:

  • Dissolve the purified H₂ATSM ligand in ethanol, which may require gentle heating.

  • In a separate beaker, dissolve an equimolar amount of copper(II) acetate in ethanol.

  • Add the copper(II) acetate solution dropwise to the stirring ligand solution. A color change from a turbid white or pale yellow to a distinct brown-red indicates the formation of the this compound complex.

  • Reflux the reaction mixture for 3-4 hours. To ensure the reaction goes to completion, the mixture can be stirred overnight at room temperature.

  • Collect the brown-red precipitate of this compound by vacuum filtration.

  • Wash the precipitate thoroughly with ethanol and diethyl ether to remove any unreacted starting materials.

  • Dry the final this compound product under vacuum. For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Spectroscopic and Chromatographic Data
Technique Analyte Observed Data Reference
¹H NMR H₂ATSM Ligand(DMSO-d₆): δ 10.22 (s, 2H, NH), 8.38 (m, 2H, NHCH₃), 3.02 (d, 6H, NHCH₃), 2.20 (s, 6H, 2xCH₃)[3][4]
ESI-MS H₂ATSM Ligandm/z 260.4 [M+H]⁺[3][6]
ESI-MS This compound Complexm/z 322 [M+H]⁺[3][6]
UV-Vis This compound Complexλmax (DMSO): ~310 nm and ~477 nm[3][5]
HPLC This compound ComplexPurity typically ≥98% using a reversed-phase C18 column.
X-ray Crystallography

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the diamagnetic H₂ATSM ligand. Due to the paramagnetic nature of the Cu(II) center in this compound, obtaining a high-resolution NMR spectrum of the complex is generally not feasible.

Protocol:

  • System: 500 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a small sample of the H₂ATSM ligand in DMSO-d₆. Record the ¹H NMR spectrum. The characteristic chemical shifts should be compared with reported values to confirm the structure.[8]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the molecular weight of both the H₂ATSM ligand and the final this compound complex, confirming their elemental composition.

Protocol:

  • System: Orbitrap or equivalent high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Procedure: Infuse the sample solution directly into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions in the this compound complex and can be used to monitor its formation and stability.

Protocol:

  • System: A standard UV-Vis spectrophotometer.

  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Procedure: Record the absorption spectrum of the H₂ATSM ligand and the this compound complex from 200 to 800 nm. The spectrum of the complex should exhibit characteristic absorption maxima.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized this compound.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient runs from 0% to 100% Mobile Phase B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 220, 254, 275, and 350 nm).

  • Procedure: Dissolve the this compound sample in a suitable solvent (e.g., DMSO) and inject it into the HPLC system. The purity is determined by the relative area of the main peak.[6]

Signaling Pathways and Mechanisms of Action

Cellular Uptake and Trapping in Hypoxic Cells

The utility of this compound as a hypoxia imaging agent stems from its selective retention in oxygen-deficient cells. This process is driven by the altered redox environment within hypoxic cells.[10][11]

Mechanism:

  • Cellular Uptake: The neutral and lipophilic nature of this compound allows it to readily diffuse across the cell membrane.[11]

  • Intracellular Reduction: In the over-reduced environment of hypoxic cells, characterized by an accumulation of reducing equivalents such as NADH, the Cu(II) center of the complex is reduced to Cu(I).[12]

  • Dissociation and Trapping: The resulting Cu(I)ATSM complex is unstable and dissociates, releasing the Cu(I) ion. This free copper is then sequestered by intracellular components, effectively trapping it within the cell. In normoxic cells, the Cu(II) complex remains stable and can diffuse back out of the cell.[13]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_normoxia Normoxia cluster_hypoxia Hypoxia CuATSM_out Cu(II)ATSM CuATSM_in_norm Cu(II)ATSM CuATSM_out->CuATSM_in_norm Diffusion CuATSM_in_hyp Cu(II)ATSM CuATSM_out->CuATSM_in_hyp Diffusion CuATSM_out_norm Cu(II)ATSM CuATSM_in_norm->CuATSM_out_norm Efflux Cu_I_ATSM Cu(I)ATSM CuATSM_in_hyp->Cu_I_ATSM Reduction (e.g., by NADH) Trapped_Cu Trapped Cu(I) Cu_I_ATSM->Trapped_Cu Dissociation ATSM_ligand H₂ATSM Cu_I_ATSM->ATSM_ligand

Cellular uptake and trapping of this compound in normoxic vs. hypoxic conditions.
Inhibition of Ferroptosis

Recent studies have revealed that this compound is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[14][15] This anti-ferroptotic activity may contribute to its therapeutic effects in neurodegenerative diseases.[16]

Mechanism: this compound acts as a radical-trapping antioxidant, effectively quenching lipid peroxyl radicals and terminating the lipid peroxidation chain reaction that is central to ferroptosis.[17]

G PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_peroxyl Lipid Peroxyl Radicals PUFA->Lipid_peroxyl Lipid_peroxidation Lipid Peroxidation Cascade Lipid_peroxyl->Lipid_peroxidation Propagation Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis Iron Fe(II) ROS Reactive Oxygen Species (ROS) Iron->ROS ROS->PUFA Initiation This compound This compound This compound->Lipid_peroxyl Inhibits by Radical Trapping

Inhibition of ferroptosis by this compound through radical trapping.
Therapeutic Mechanism in ALS

In the context of ALS, particularly in cases involving mutations in the SOD1 gene, this compound is proposed to exert its therapeutic effects by delivering copper to the central nervous system.[18] This can help to correctly metallate and stabilize the SOD1 protein, reducing its propensity to misfold and aggregate.[19] Additionally, its anti-ferroptotic and antioxidant properties may contribute to neuroprotection.[20]

G CuATSM_blood This compound (in circulation) CuATSM_CNS This compound (in CNS) CuATSM_blood->CuATSM_CNS Crosses Blood-Brain Barrier Copper_deficient_SOD1 Copper-deficient SOD1 CuATSM_CNS->Copper_deficient_SOD1 Delivers Copper Misfolded_SOD1 Misfolded/Aggregated SOD1 Neurodegeneration Neurodegeneration Misfolded_SOD1->Neurodegeneration Copper_deficient_SOD1->Misfolded_SOD1 Stabilized_SOD1 Stabilized Cu-SOD1 Copper_deficient_SOD1->Stabilized_SOD1 Metallation Stabilized_SOD1->Misfolded_SOD1 Reduces

Proposed mechanism of this compound in mitigating SOD1-mediated neurodegeneration in ALS.

Conclusion

This compound is a versatile molecule with significant potential in both diagnostic imaging and therapeutics. Its synthesis is straightforward and its characterization can be achieved using standard analytical techniques. The unique mechanism of its selective retention in hypoxic tissues provides a powerful tool for cancer research and clinical oncology. Furthermore, its emerging role as a neuroprotective agent, through mechanisms such as ferroptosis inhibition and copper delivery, opens up new avenues for the treatment of neurodegenerative diseases like ALS. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently synthesize, characterize, and utilize this compound in their studies. Further research into its precise molecular interactions and the full spectrum of its biological activities will undoubtedly continue to expand its applications in medicine.

References

The Role of Copper in the Neuroprotective Effects of CuATSM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a lipophilic, blood-brain barrier-permeable copper complex that has demonstrated significant neuroprotective effects in a range of preclinical models of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD).[1][2] Originally developed as a positron emission tomography (PET) imaging agent for hypoxic tissues, its therapeutic potential stems from its ability to deliver copper to the central nervous system (CNS) and modulate key pathological pathways.[3][4] This technical guide provides an in-depth overview of the critical role of copper in the neuroprotective mechanisms of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

The central hypothesis for the therapeutic action of this compound revolves around the targeted delivery of copper to cells with compromised mitochondrial function, a common feature in many neurodegenerative disorders.[3][5] The ATSM ligand has a high affinity for copper(II) and the complex has an unusually low reduction potential, which prevents the release of copper in healthy tissues.[3] However, in cells with damaged mitochondria, the reductive intracellular environment facilitates the reduction of Cu(II) to Cu(I), leading to the dissociation of the complex and the release of bioavailable copper.[3][4] This targeted copper delivery is crucial for its neuroprotective effects.

Core Mechanisms of Action: The Centrality of Copper

The neuroprotective efficacy of this compound is multifaceted, with the delivery of copper being the linchpin of its therapeutic activity. The primary mechanisms include:

  • Restoration of Superoxide Dismutase 1 (SOD1) Function: In familial ALS cases linked to mutations in the SOD1 gene, the mutant protein is often misfolded and copper-deficient, leading to a toxic gain-of-function.[6][7] this compound delivers copper to these mutant SOD1 proteins, promoting their correct folding and restoring their enzymatic activity, thereby mitigating their toxicity.[6][7]

  • Improvement of Mitochondrial Function: Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. This compound has been shown to improve mitochondrial health by delivering copper to essential mitochondrial enzymes, such as cytochrome c oxidase, and by reducing oxidative stress within the mitochondria.[3][8]

  • Antioxidant and Anti-inflammatory Effects: this compound has been shown to act as a scavenger of peroxynitrite, a potent oxidant and nitrating agent that contributes to neuronal damage.[3][9] Additionally, it has been observed to reduce neuroinflammation by decreasing the activation of microglia and astrocytes.[6][10]

  • Inhibition of Ferroptosis: Emerging evidence suggests that this compound can inhibit ferroptosis, an iron-dependent form of regulated cell death implicated in neurodegeneration.[1]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound in mouse models of ALS and PD.

Table 1: Effects of this compound on Survival in SOD1 Mouse Models of ALS

Animal ModelAdministration Route & DoseTreatment StartKey Findings: SurvivalReference
SOD1 G93A (low expressing)Transdermal, 100 mg/kg/day (twice daily)Day 525% increase in median survival (166 ± 14 days vs. vehicle)[3]
SOD1 G37ROral Gavage, up to 30 mg/kg/dayPre-symptom onsetDose-dependent improvement in survival[11]
SOD1 G93A xCCSTransdermal, 30 mg/kg (twice daily)Post-symptom onsetExtended survival by an average of 18 months[3]
SOD1 G93A (C57BL/6 background)Oral Gavage, 60 mg/kg/dayDay 70Slowed disease progression and increased survival[12][13]
SOD1 G93AOral Gavage, 30 mg/kg/dayDay 50Trend towards extended lifespan (median 6 days older)[4]

Table 2: Effects of this compound on Motor Function in Mouse Models of Neurodegeneration

Animal ModelAdministration Route & DoseAssessment MethodKey Findings: Motor FunctionReference
SOD1 G37ROral Gavage, up to 60 mg/kg/dayRotarodDose-dependent improvement in locomotor function[6]
MPTP-lesioned mice (PD model)Oral Gavage, 15 and 30 mg/kgNot specifiedImproved motor function[9][14]
SOCK mice (PD model)Oral Gavage, 15 or 30 mg/kg/dayNot specifiedAlleviated severe problems with motor function[2][15]
SOD1 G93AOral Gavage, 100 mg/kg/day (reduced to 60 mg/kg/day)Neurological ScoreSlowed disease progression[12][13]

Table 3: Effects of this compound on Biochemical Markers

Animal Model/Cell LineTreatmentAnalyteKey Findings: Biochemical ChangesReference
SOD1 G37R miceOral Gavage with 65this compoundHolo-SOD1 in spinal cordIncreased pool of fully metallated holo-SOD1[6][7]
SOCK mice (PD model)Oral Gavage, 15 or 30 mg/kg/dayBrain Copper Levels2- to 3-fold increase in brain copper[2]
MPTP-lesioned mice (PD model)Oral Gavage, 15 and 30 mg/kgDopaminergic neurons in SNpc26% increase in the number of neurons (at 30 mg/kg)[14]
SOD1 G93A miceOral Gavage, 100 mg/kg/daySOD1 activity in spinal cordIncreased enzymatically active SOD1[16]
NSC-34 cells expressing mutant SOD1This compound treatmentSOD1 aggregationDecrease in the level of SOD1 aggregation in vitro[17]

Signaling Pathways and Experimental Workflows

CuATSM_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier CuATSM_blood This compound BBB BBB Crossing (Lipophilic Nature) CuATSM_blood->BBB Transport CuATSM_neuron CuATSM_neuron BBB->CuATSM_neuron damaged_mito damaged_mito CuATSM_neuron->damaged_mito Targets Cu_release Cu_release damaged_mito->Cu_release Reductive Environment Copper Copper Cu_release->Copper mutant_SOD1 mutant_SOD1 Copper->mutant_SOD1 Incorporation cytochrome_c cytochrome_c Copper->cytochrome_c Cofactor for holo_SOD1 holo_SOD1 mutant_SOD1->holo_SOD1 Refolding & Activation reduced_toxicity reduced_toxicity holo_SOD1->reduced_toxicity restored_mito restored_mito cytochrome_c->restored_mito reduced_ros reduced_ros restored_mito->reduced_ros

Caption: Typical experimental workflow for evaluating this compound in an ALS mouse model.

Detailed Experimental Protocols

Preparation and Administration of this compound for In Vivo Studies

a. Preparation of this compound Suspension for Oral Gavage: [11]

  • Calculate the required amount: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals, calculate the total amount of this compound powder needed.

  • Prepare the vehicle: A standard suspension vehicle (SSV) can be prepared with 0.9% w/v NaCl, 0.5% w/v Na-carboxymethylcellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween-80 in sterile water. [12]3. Create a paste: Weigh the calculated this compound powder and create a paste by adding a small amount of the SSV and grinding with a mortar and pestle or using a homogenizer.

  • Form a homogenous suspension: Gradually add the remaining SSV while continuously stirring or vortexing to form a uniform suspension.

  • Storage: The suspension should be prepared fresh daily and stored protected from light.

b. Oral Gavage Administration in Mice: [18][19]

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Use an appropriately sized gavage needle (e.g., 20-gauge for adult mice) with a ball tip. Gently insert the needle into the esophagus. Do not force the needle.

  • Administration: Slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg. [19]4. Needle Removal: Gently remove the gavage needle.

  • Monitoring: Monitor the animal for any signs of distress post-administration.

c. Transdermal Administration: [3]

  • Solution Preparation: Dissolve this compound in dry, pharmaceutical-grade dimethyl sulfoxide (B87167) (DMSO) to the desired concentration (e.g., 15 µg/µL). Sonication may be necessary to fully dissolve the compound.

  • Application: Using a pipette, apply the calculated volume of the this compound solution directly to the skin on the back of the mouse's neck. For larger doses, the solution can be applied in multiple streaks along the back to maximize absorption.

Rotarod Test for Motor Coordination Assessment

This test is widely used to assess motor coordination, balance, and motor learning in rodent models of neurodegenerative diseases. [5][9][20]

  • Acclimatization: Acclimatize the mice to the testing room for at least 15-30 minutes before the test. [9][21]2. Training (optional but recommended): Place the mice on the stationary or slowly rotating rod for a set duration for 2-3 consecutive days before the actual test to habituate them to the apparatus. [20]3. Testing:

    • Place the mouse on the rotating rod of the rotarod apparatus.

    • The test can be run at a constant speed (e.g., 14 rpm) or with an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes). [9][21] * Record the latency to fall for each mouse. A trial can be ended if the mouse falls, clings to the rod and makes a full passive rotation, or reaches a pre-determined cutoff time (e.g., 180 seconds). [9][21]4. Trials: Perform 3-5 trials per mouse with a rest interval of at least 15 minutes between trials. [21]5. Data Analysis: The mean latency to fall is calculated for each group and compared using appropriate statistical tests.

Immunohistochemistry for SOD1 in Mouse Spinal Cord

This technique allows for the visualization and localization of SOD1 protein in spinal cord tissue sections. [22][23][24]

  • Tissue Preparation:

    • Perfuse the mouse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.

    • Embed the tissue in an appropriate medium (e.g., OCT) and freeze.

    • Cut spinal cord sections (e.g., 20-30 µm thick) using a cryostat.

  • Immunostaining:

    • Antigen Retrieval (if necessary): Incubate slides in an antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at an elevated temperature.

    • Permeabilization: Incubate sections in a solution containing a detergent like Triton X-100 (e.g., 0.2-0.5% in PBS) to permeabilize cell membranes.

    • Blocking: Incubate sections in a blocking solution (e.g., PBS containing 5-10% normal goat serum and 0.1-0.3% Triton X-100) for at least 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate sections with a primary antibody specific for human SOD1 (if using a transgenic model expressing human SOD1) or total SOD1 overnight at 4°C.

    • Secondary Antibody Incubation: After washing, incubate sections with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Counterstaining: Stain cell nuclei with a fluorescent counterstain like DAPI.

    • Mounting: Mount the sections on slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Quantify the SOD1 immunoreactivity in specific regions of the spinal cord (e.g., ventral horn motor neurons) using image analysis software.

Measurement of Mitochondrial Respiration in Astrocytes

The Seahorse XF Analyzer is a common platform to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells. [25][26][27]

  • Cell Seeding: Plate astrocytes in a Seahorse XF cell culture microplate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight. [25]2. Assay Preparation:

    • Hydrate the sensor cartridge of the Seahorse XF Analyzer with the provided calibration solution overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Mito Stress Test:

    • Load the injection ports of the sensor cartridge with mitochondrial stressors:

      • Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

      • Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP production) to measure maximal respiration.

      • Port C: Rotenone/antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion

The neuroprotective effects of this compound are intrinsically linked to its ability to deliver copper to the CNS in a targeted manner. By restoring the function of crucial copper-dependent enzymes like SOD1 and improving mitochondrial health, this compound addresses key pathological mechanisms in neurodegenerative diseases such as ALS and Parkinson's disease. The quantitative data from preclinical studies provide compelling evidence for its therapeutic potential, demonstrating improvements in survival, motor function, and key biochemical markers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of this compound and evaluate its efficacy in various disease models. Continued research into the precise molecular interactions of copper delivered by this compound will be crucial for optimizing its therapeutic application and expanding its potential to a broader range of neurodegenerative conditions.

References

Preclinical Efficacy of CuATSM in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) has emerged as a promising therapeutic candidate for Parkinson's disease (PD), demonstrating significant neuroprotective effects and functional improvements in a variety of preclinical models. This document provides a comprehensive overview of the preclinical data, detailing the experimental protocols, summarizing quantitative outcomes, and visualizing the proposed mechanisms of action. This compound, a lipophilic, blood-brain barrier-permeant copper complex, has shown potential in mitigating key pathological features of PD, including neuronal loss, α-synuclein aggregation, and motor deficits. Its multifaceted mechanism of action, centered around the modulation of oxidative stress and copper homeostasis, positions it as a compelling candidate for further clinical investigation.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the accumulation of aggregated α-synuclein in Lewy bodies.[1] Current therapies primarily offer symptomatic relief and do not halt the underlying neurodegenerative process.[1] this compound has been identified as a potential disease-modifying agent.[1] This compound is orally bioavailable and can cross the blood-brain barrier, delivering copper to the central nervous system.[1][2] Preclinical studies have demonstrated its efficacy in multiple animal models of PD, where it has been shown to rescue nigral cell loss, improve dopamine (B1211576) metabolism, and ameliorate motor and cognitive deficits.[1][3]

Proposed Mechanisms of Action

The therapeutic effects of this compound in Parkinson's disease models are attributed to several interconnected mechanisms, primarily revolving around its ability to counteract oxidative stress and restore copper homeostasis.

One of the key proposed mechanisms is the scavenging of peroxynitrite (ONOO⁻), a potent oxidant implicated in the nitration and aggregation of α-synuclein.[1] In vitro studies have shown that this compound is a highly effective scavenger of peroxynitrite, inhibiting its toxic effects and the subsequent oligomerization of α-synuclein.[1]

Furthermore, there is growing evidence for the role of dysfunctional copper metabolism and the misfolding of superoxide (B77818) dismutase 1 (SOD1) in PD pathology.[4][5][6] this compound is thought to deliver copper to copper-deficient enzymes like SOD1, restoring its normal function and preventing the formation of toxic SOD1 aggregates.[4][5] This is supported by studies in the SOCK (SOD1 Overexpressing Copper-deficient Kinocilium) mouse model of PD, where this compound treatment mitigated SOD1 pathology, increased dopamine neuron survival, and improved motor function.[4][5][7]

The diagram below illustrates the proposed signaling pathway for this compound's neuroprotective effects.

This compound Mechanism of Action Proposed Neuroprotective Mechanisms of this compound in Parkinson's Disease cluster_0 Pathological Processes in Parkinson's Disease cluster_1 Therapeutic Intervention cluster_2 Therapeutic Effects Oxidative_Stress Oxidative Stress Peroxynitrite Peroxynitrite (ONOO⁻) Oxidative_Stress->Peroxynitrite Alpha_Synuclein_Nitration_Aggregation α-Synuclein Nitration & Aggregation Peroxynitrite->Alpha_Synuclein_Nitration_Aggregation promotes Dopaminergic_Neuron_Death Dopaminergic Neuron Death Alpha_Synuclein_Nitration_Aggregation->Dopaminergic_Neuron_Death leads to Copper_Deficiency Copper Deficiency Misfolded_SOD1 Misfolded SOD1 Copper_Deficiency->Misfolded_SOD1 causes Misfolded_SOD1->Dopaminergic_Neuron_Death contributes to This compound This compound Scavenging_ONOO Scavenging of ONOO⁻ This compound->Scavenging_ONOO enables Copper_Delivery Copper Delivery This compound->Copper_Delivery facilitates Scavenging_ONOO->Peroxynitrite inhibits Inhibition_of_Aggregation Inhibition of α-Synuclein Aggregation Scavenging_ONOO->Inhibition_of_Aggregation results in Neuroprotection Neuroprotection Inhibition_of_Aggregation->Neuroprotection Copper_Delivery->Misfolded_SOD1 corrects Restoration_of_SOD1_Function Restoration of SOD1 Function Copper_Delivery->Restoration_of_SOD1_Function leads to Restoration_of_SOD1_Function->Neuroprotection Neuroprotection->Dopaminergic_Neuron_Death prevents

Proposed neuroprotective mechanisms of this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been quantified across various preclinical models of Parkinson's disease. The following tables summarize the key findings related to neuroprotection, behavioral outcomes, and pharmacokinetics.

Table 1: Neuroprotective Effects of this compound in Rodent Models of Parkinson's Disease

Animal ModelToxin/MethodTreatment RegimenOutcome MeasureResultReference
C57BL/6 MiceMPTP15 mg/kg this compoundNumber of SNpc neurons43% increase vs. vehicle[1]
C57BL/6 MiceMPTP30 mg/kg this compoundNumber of SNpc neurons61% increase vs. vehicle[1]
Sprague-Dawley Rats6-OHDANot specifiedNigral cell countsSignificantly higher vs. vehicle[1]
SOCK MiceElevated SOD1 and decreased neuronal copperThis compound treatmentDopaminergic neuron survivalNo difference compared to healthy mice[4]
SOCK MiceElevated SOD1 and decreased neuronal copperThis compound treatmentToxic SOD1 clumpsReduced by over fourfold[7]

Table 2: Behavioral and Neurochemical Outcomes of this compound Treatment

Animal ModelToxin/MethodTreatment RegimenBehavioral/Neurochemical TestResultReference
Multiple PD modelsMPTP, 6-OHDA, etc.Not specifiedMotor and cognitive functionImproved function[1]
Multiple PD modelsMPTP, 6-OHDA, etc.Not specifiedDopamine metabolismImproved[1]
SOCK MiceElevated SOD1 and decreased neuronal copperThis compound treatmentMotor function assessmentsAlleviation of severe motor problems[4]
SOCK MiceElevated SOD1 and decreased neuronal copperThis compound treatmentDopamine levels in substantia nigraNo difference compared to healthy mice[4]
MPTP MiceMPTPThis compound treatmentStriatal dopamine levelsEnhanced[8]

Table 3: Pharmacokinetic Profile of this compound

SpeciesAdministration RouteDoseCmaxTmaxElimination Half-lifeApparent Oral BioavailabilityReference
Sprague-Dawley RatsOral20 mg/kg488.1 ± 67.0 ng/mL10 h3.1 ± 0.4 h53 ± 5%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of this compound.

Animal Models

A variety of animal models have been utilized to recapitulate different aspects of Parkinson's disease pathology:

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This model induces a rapid loss of dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.

  • 6-OHDA (6-hydroxydopamine) Rat Model: In this model, the neurotoxin 6-OHDA is injected directly into the brain to create a lesion in the nigrostriatal pathway.

  • SOCK (SOD1 Overexpressing Copper-deficient Kinocilium) Mouse Model: This novel model replicates two key features observed in postmortem PD brain tissue: elevated SOD1 levels and decreased neuronal copper, leading to the development of SOD1 clumps, motor impairments, and loss of dopaminergic neurons.[4][5]

Drug Administration

This compound is typically administered orally via gavage. A standard protocol for preparing the suspension is as follows:

  • Vehicle Preparation: A standard suspension vehicle (SSV) is prepared containing 0.9% (w/v) NaCl, 0.5% (w/v) sodium carboxymethylcellulose, 0.5% (v/v) benzyl (B1604629) alcohol, and 0.4% (v/v) Tween-80 in sterile water.[9]

  • Suspension Formulation: The required amount of this compound powder is weighed and mixed with a small amount of the SSV to form a paste. The remaining SSV is gradually added while continuously stirring to create a homogenous suspension.[9]

  • Administration: The suspension is administered to the animals using an appropriate gavage needle.[9]

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical PD model.

Experimental Workflow General Experimental Workflow for this compound Efficacy Studies Start Start Animal_Model_Induction Induction of Parkinson's Disease Model (e.g., MPTP, 6-OHDA administration) Start->Animal_Model_Induction Group_Allocation Random Allocation to Treatment Groups (Vehicle, this compound doses) Animal_Model_Induction->Group_Allocation Treatment_Administration Daily Oral Administration of this compound or Vehicle Group_Allocation->Treatment_Administration Behavioral_Testing Behavioral Assessments (e.g., Rotarod, Hanging Wire Test) Treatment_Administration->Behavioral_Testing Tissue_Collection Euthanasia and Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Histological_Analysis Histological Analysis (e.g., Stereological cell counting of SNpc neurons) Tissue_Collection->Histological_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Dopamine levels, α-synuclein aggregation) Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis of Data Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion on Therapeutic Efficacy Data_Analysis->Conclusion End End Conclusion->End

A typical experimental workflow for preclinical evaluation of this compound.
Assessment of Motor Function

  • Rotarod Test: This test is used to assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[9]

  • Hanging Wire Test: This test measures muscle strength and endurance. Mice are suspended by their forelimbs from a wire, and the time until they fall is measured.[9]

Histological and Biochemical Analyses
  • Stereological Cell Counting: Unbiased stereological methods are used to count the number of neurons (e.g., Nissl-stained or tyrosine hydroxylase-positive neurons) in the substantia nigra pars compacta.[1]

  • Immunohistochemistry: This technique is used to visualize the presence of specific proteins, such as α-synuclein aggregates, in brain tissue sections.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to quantify the levels of dopamine and its metabolites in brain tissue.

Safety and Toxicology

Preclinical safety and toxicology studies are essential for the translation of a compound to clinical trials. While comprehensive toxicology data for this compound in the context of Parkinson's disease is not fully detailed in the provided search results, safety pharmacology studies have been conducted in various animal models for other indications.[10] These studies, along with the data from PD and ALS models, suggest that this compound has an appropriate margin of safety for clinical development.[8][10] No significant adverse events were observed in several toxicology and pharmacology studies.[10]

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as a disease-modifying agent for Parkinson's disease. Its ability to target multiple pathological pathways, including oxidative stress, α-synuclein aggregation, and copper dyshomeostasis, makes it a particularly promising candidate. The consistent neuroprotective and functional benefits observed across a range of animal models, coupled with its favorable oral bioavailability and blood-brain barrier permeability, provide a solid foundation for its ongoing clinical development.[2] Future preclinical research should continue to elucidate the precise molecular mechanisms of this compound and explore its potential in combination with existing symptomatic therapies. The outcomes of the ongoing clinical trials in both ALS and Parkinson's disease are eagerly awaited and will be crucial in determining the future of this promising therapeutic agent.[3][8]

References

An In-depth Technical Guide to the Antioxidant Properties of CuATSM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a lipophilic, brain-permeant compound that has garnered significant attention for its therapeutic potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease. A substantial body of evidence highlights its potent antioxidant properties, which are central to its neuroprotective effects. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, primarily involving direct radical scavenging, inhibition of ferroptosis, and activation of the Nrf2 antioxidant response pathway.

Radical-Trapping Antioxidant Activity

This compound is a highly potent radical-trapping antioxidant (RTA). It directly scavenges peroxyl radicals, thereby terminating lipid peroxidation chain reactions. Mechanistic studies indicate that its mode of action differs from traditional antioxidants like α-tocopherol, as it does not rely on hydrogen atom transfer (HAT). Instead, it is proposed to involve the reversible addition of a peroxyl radical to the bis(thiosemicarbazone) ligand.[1][2] One molecule of this compound is capable of trapping up to four radicals.[1][2]

Inhibition of Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This compound has been identified as a powerful inhibitor of ferroptosis.[3] This anti-ferroptotic activity is a direct consequence of its ability to quench lipid peroxyl radicals, thus preventing the cascade of lipid peroxidation that drives this cell death pathway.

Activation of the Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[4] This activation is mediated, at least in part, through upstream signaling involving DJ-1, Phosphoinositide 3-kinase (PI3K)/Akt, and Extracellular signal-regulated kinase 1/2 (ERK1/2).[5][6][7] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Modulation of Superoxide (B77818) Dismutase 1 (SOD1) Activity

In the context of ALS, particularly in cases linked to mutations in SOD1, this compound has been shown to improve the metallation and stability of the SOD1 protein.[1][8] By delivering copper to copper-deficient SOD1, this compound can increase its enzymatic activity, enhancing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[1][2][8][9][10]

Quantitative Data on Antioxidant Properties

The following tables summarize key quantitative data from various studies investigating the antioxidant effects of this compound.

Table 1: Radical Scavenging and Ferroptosis Inhibition

ParameterValueCell/SystemReference
Peroxyl Radical Trapping Rate Constant (kinh)2.2 × 106 M-1s-1Tetrahydrofuran (THF) autoxidation[1][2]
EC50 for Ferroptosis Inhibition (RSL3-induced)~130 nMImmortalized Neuronal Cells
EC50 for Ferroptosis Inhibition (RSL3-induced)143 nMPrimary Cortical Neurons

Table 2: Effects on Antioxidant Enzyme Activity and Expression

Enzyme/ProteinEffectFold Change/Percentage IncreaseModel SystemReference
Superoxide Dismutase 1 (SOD1)Increased Activity~2-fold increaseHuman Coronary Artery Smooth Muscle Cells[2]
Superoxide Dismutase 1 (SOD1)Increased Activity44% increaseSOD1G93A Mouse Spinal Cord
Heme Oxygenase-1 (HO-1)Increased Protein ExpressionConcentration-dependent increaseHuman Coronary Artery Smooth Muscle Cells[4]
Glutamate-Cysteine Ligase Modifier Subunit (GCLM)Increased Protein ExpressionConcentration-dependent increaseHuman Coronary Artery Smooth Muscle Cells[4]
NADPH Quinone Oxidoreductase-1 (NQO1)Increased Protein ExpressionSignificant increaseMurine Heart and Aorta[4]
Peroxiredoxin 1 (Prx1)Increased Protein ExpressionSignificant increaseMurine Heart and Aorta[4]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involved in the antioxidant action of this compound.

CuATSM_Antioxidant_Pathways cluster_direct Direct Antioxidant Actions cluster_indirect Indirect Antioxidant Actions (Nrf2 Pathway) CuATSM1 This compound ROS Peroxyl Radicals CuATSM1->ROS Traps up to 4 radicals Lipid_Peroxidation Lipid Peroxidation CuATSM1->Lipid_Peroxidation Inhibits ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis CuATSM2 This compound Upstream Upstream Signaling (DJ-1, PI3K/Akt, ERK1/2) CuATSM2->Upstream Keap1 Keap1 Upstream->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLM, etc.) ARE->Antioxidant_Genes Induces transcription Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Figure 1: Overview of this compound's antioxidant mechanisms.

Nrf2_Activation_Pathway cluster_upstream Upstream Kinases This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt ERK12 ERK1/2 Pathway This compound->ERK12 DJ1 DJ-1 This compound->DJ1 Keap1_Nrf2 Keap1-Nrf2 Complex PI3K_Akt->Keap1_Nrf2 Inhibits Keap1 ERK12->Keap1_Nrf2 Inhibits Keap1 DJ1->Keap1_Nrf2 Stabilizes Nrf2 Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Nucleus->ARE Binding Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, GCLC, GCLM) ARE->Antioxidant_Genes

References

Cellular uptake and metabolism of CuATSM

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Uptake and Metabolism of CuATSM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or this compound, is a lipophilic metal complex that has garnered significant attention for its dual role as a hypoxia-selective imaging agent for Positron Emission Tomography (PET) and as a potential therapeutic agent in oncology and neurodegenerative diseases.[1][2] Its ability to readily cross cellular membranes and its unique redox chemistry allow it to selectively target the distinct metabolic environment of hypoxic cancer cells and neurons under metabolic stress.[1][3] This technical guide provides a comprehensive overview of the core mechanisms governing the cellular uptake and metabolism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Cellular Uptake and Hypoxia-Selective Retention

The primary mechanism for this compound's cellular uptake and hypoxia selectivity is a bioreductive trapping model.[4] As a neutral, low molecular weight, and lipophilic molecule, Cu(II)ATSM passively diffuses across the plasma membrane into the cell.[1][5] Its retention is critically dependent on the intracellular redox environment.

Mechanism:

  • Passive Diffusion: The stable Cu(II)ATSM complex easily permeates the cell membrane.[6]

  • Reductive Trapping in Hypoxia: In the low-oxygen (hypoxic) intracellular environment, which is rich in reducing equivalents, Cu(II)ATSM is reduced from its Cu(II) (cupric) state to the Cu(I) (cuprous) state.[1][5] This over-reduced state is characteristic of hypoxic tumor cells and cells with mitochondrial dysfunction.[5][7]

  • Dissociation and Intracellular Copper Accumulation: The resulting Cu(I)ATSM complex is unstable and prone to dissociation.[1] The released Cu(I) ion is then "trapped" within the cell, likely by binding to intracellular copper-binding proteins and chaperones.[1][3]

  • Efflux in Normoxia: In normoxic cells, which have a more oxidized environment, the unstable Cu(I)ATSM can be re-oxidized back to the stable Cu(II)ATSM form, which can then be washed out of the cell.[8] This differential retention forms the basis of its use as a hypoxia-selective imaging agent.[8]

While this is the prevailing model, the precise mechanism remains a subject of investigation, with some studies suggesting the involvement of endogenous copper biology and transport proteins like CTR1, though the latter's role is not fully established.[6][9]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_normoxia Normoxic Cell (Oxidized Environment) cluster_hypoxia Hypoxic Cell (Reduced Environment) CuATSM_II_ext Cu(II)ATSM (Stable, Lipophilic) Membrane Passive Diffusion CuATSM_II_ext->Membrane CuATSM_II_norm Cu(II)ATSM Membrane->CuATSM_II_norm CuATSM_II_hyp Cu(II)ATSM Membrane->CuATSM_II_hyp CuATSM_I_norm Cu(I)ATSM (Unstable) CuATSM_II_norm->CuATSM_I_norm Reduction Efflux Efflux CuATSM_II_norm->Efflux CuATSM_I_norm->CuATSM_II_norm Re-oxidation CuATSM_I_hyp Cu(I)ATSM (Unstable) CuATSM_II_hyp->CuATSM_I_hyp Reduction (e.g., by NADH) Cu_I_trapped Cu(I) Ion (Trapped) CuATSM_I_hyp->Cu_I_trapped Dissociation Binding Binds to Intracellular Proteins/Chaperones Cu_I_trapped->Binding

Caption: Cellular uptake and hypoxia-selective trapping of this compound.

Quantitative Analysis of Cellular Uptake

The uptake of radiolabeled this compound (commonly 64Cu-ATSM) varies significantly across different cell lines and is markedly influenced by oxygen levels.

Table 1: 64Cu-ATSM Uptake in Various Cell Lines
Cell LineConditionIncubation TimeUptake (% of Total Activity)Reference
HEK-293 Normoxic3 h~1.1%[8]
Hypoxic1 h~1.07%[8]
Hypoxic3 h3.35% [8]
MCF-7 Normoxic3 h~1.1%[8]
Hypoxic1 h~0.79%[8]
Hypoxic3 h2.75% [8]
Human RBC Normal120 min~6% (maximal)[9]
Cu-depleted120 min~22% (maximal)[9]
Table 2: Intracellular Copper Concentration after this compound Treatment
Cell LineConditionTreatment TimeIntracellular Cu(I) Concentration (µM)Reference
HEK-293 Normoxic (this compound)24 h~10 µM[8]
Hypoxic (this compound)24 h~12 µM[8]
MCF-7 Normoxic (this compound)24 h~15 µM[8]
Hypoxic (this compound)24 h~25 µM [8]

Note: Data shows that under hypoxic conditions, both HEK-293 and MCF-7 cells accumulate significantly more 64Cu from ATSM-64Cu(II) compared to normoxic conditions, with uptake increasing over time.[8] Interestingly, while the uptake of the complex was slightly higher in normal HEK-293 cells, the resulting intracellular Cu(I) content was significantly higher in MCF-7 breast cancer cells under hypoxia, suggesting a higher redox potential in cancer cells that enhances toxicity.[8][10]

Intracellular Metabolism and Cytotoxic Effects

The accumulation of copper ions following this compound dissociation profoundly disrupts cancer cell metabolism, primarily through the induction of oxidative stress and interference with mitochondrial function.[5]

  • Redox Cycling and Oxidative Stress: The trapped Cu(I) is highly redox-active and can participate in Fenton-like reactions. This leads to a surge in reactive oxygen species (ROS), such as superoxide (B77818) radicals, overwhelming the cell's antioxidant capacity and causing widespread damage to DNA, lipids, and proteins.[1][5]

  • Mitochondrial Disruption: Copper can interfere with the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential, impaired ATP production, and the initiation of apoptotic pathways.[5]

  • Metabolic Reprogramming: In the context of amyotrophic lateral sclerosis (ALS), this compound has been shown to revert the metabolic profile of patient-derived astrocytes to that of healthy controls.[11] It reduces elevated mitochondrial respiration and increases glycolysis, potentially enhancing the metabolic support provided to motor neurons.[11][12]

G cluster_ros Oxidative Stress Induction cluster_mito Mitochondrial Disruption Cu_I_trapped Intracellular Cu(I) Accumulation Fenton Fenton-like Reactions Cu_I_trapped->Fenton ETC Interference with Electron Transport Chain (ETC) Cu_I_trapped->ETC ROS Increased ROS (Reactive Oxygen Species) Fenton->ROS Damage Damage to DNA, Proteins, Lipids ROS->Damage Apoptosis Apoptotic Cell Death Damage->Apoptosis MMP Collapse of Mitochondrial Membrane Potential ETC->MMP ATP Impaired ATP Production MMP->ATP ATP->Apoptosis G A 1. Cell Seeding (6-well plates, ~80% confluency) B 2. Induction of Hypoxia (Optional) (Hypoxic chamber, 4-16h) A->B C 3. Tracer Incubation (Medium with 64Cu-ATSM, 37°C) B->C D 4. Termination and Washing (Aspirate medium, wash 3x with cold PBS) C->D E 5. Cell Lysis (Add lysis buffer, incubate on ice) D->E F 6. Radioactivity Measurement (Gamma counter) E->F G 7. Protein Quantification (BCA or Bradford assay) E->G H 8. Data Analysis (Normalize counts to protein concentration) F->H G->H

References

An In-depth Technical Guide to the Chemical Stability and Solubility of CuATSM

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical stability and solubility of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM), a compound of significant interest for its applications in positron emission tomography (PET) imaging of hypoxic tissues and as a potential therapeutic for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[1][2][3] Understanding the physicochemical properties of this compound is critical for designing robust experiments, ensuring reproducible results, and developing viable clinical formulations.

Chemical Stability of this compound

The stability of this compound is highly dependent on its physical state and environment. As a solid, it is relatively stable, but its stability in solution, particularly in aqueous media, presents significant challenges.

Key Stability Characteristics:

  • Solid State: this compound is supplied as a crystalline solid and exhibits good long-term stability when stored under appropriate conditions.[4] It is recommended to store the solid compound at -20°C, where it is stable for at least four years.[4][5]

  • Aqueous Solutions: The compound is sparingly soluble and unstable in aqueous buffers.[4][6] It is strongly recommended that aqueous solutions be prepared fresh and used immediately, as storage for more than one day is not advised.[4][7]

  • Organic Solvents: Stock solutions prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO) are stable for many months when stored frozen and for over a week at room temperature, provided the DMSO is dry and exposure to moisture is minimized.[8]

  • Thermal Stability: this compound is known to be thermally unstable.[9] Autoclaving preparations of its radiolabeled form, [64Cu]ATSM, can lead to complete degradation and the release of free copper.[9]

  • Stability in Biological Media: When incubated in human serum at 37°C, [64Cu]ATSM demonstrates high stability, with its radiochemical purity remaining above 99% for 12 hours.[9] Another study showed that after incubation in serum in vitro, only 10-15% of the radioactivity from 64Cu-ATSM was associated with precipitated proteins after 2 hours.[10]

Table 1: Summary of this compound Stability Data

ParameterConditionObservationCitation(s)
Storage Stability (Solid) Crystalline solid at -20°CStable for ≥ 4 years[4][5]
Storage Stability (Solution) In dry DMSO, frozenStable for many months[8]
Storage Stability (Solution) In dry DMSO, room temperatureStable for over a week[8]
Aqueous Solution Stability In aqueous buffersNot recommended to store for more than one day[4][7]
Thermal Stability AutoclavingComplete degradation[9]
Radiochemical Purity [64Cu]ATSM in human serum at 37°C>99% for 12 hours[9]
Radiochemical Purity [64Cu]ATSM in final formulationMaintained after 20 hours[11]

Solubility of this compound

This compound is a lipophilic compound, a characteristic that facilitates its passage across cellular membranes, including the blood-brain barrier.[1] However, this property also results in poor solubility in aqueous solutions.[6][12]

Key Solubility Characteristics:

  • Aqueous Solubility: this compound is described as insoluble or sparingly soluble in water and aqueous buffers.[1][4][6]

  • Organic Solvent Solubility: The compound is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[4] To prevent degradation, these solvents should be purged with an inert gas.[4]

  • Improving Aqueous Solubility: To prepare an aqueous working solution, the standard method is to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution with the desired aqueous buffer or medium.[4][12] A common mixture used to increase solubility is a 1:9 solution of DMSO:PBS (pH 7.2).[4][13]

Table 2: Summary of this compound Solubility Data

SolventConcentrationCommentsCitation(s)
DMSO ~10 mg/mL-[4][5][13]
DMSO 2 mg/mLSolution is clear; may require warming[14]
DMSO 0.5 mg/mLSolution is clear when warmed[12]
DMF ~2 mg/mL-[4][5][13]
DMSO:PBS (pH 7.2) (1:9) ~0.1 mg/mLAchieved by diluting a DMSO stock solution[4][5][13]
Water / Aqueous Buffers Insoluble / Sparingly Soluble-[1][4][6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and consistent results with this compound.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution.

  • Materials:

    • This compound crystalline solid

    • Anhydrous (dry) Dimethyl Sulfoxide (DMSO)[8]

    • Sterile, airtight vial

    • Inert gas (e.g., argon or nitrogen) (optional but recommended)[4]

  • Procedure:

    • Weigh the desired amount of this compound solid in a sterile vial.

    • (Optional) Purge the vial containing the solid with an inert gas.

    • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution).[4]

    • Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied to facilitate dissolution.[12] The resulting solution should be clear.

    • Store the stock solution at -20°C or -80°C in an airtight, light-protected container.[8][13]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

This protocol details the dilution of the DMSO stock solution for use in cell culture experiments.

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Pre-warmed sterile aqueous buffer or cell culture medium (e.g., PBS, pH 7.2)

  • Procedure:

    • Thaw the this compound stock solution at room temperature and vortex briefly to ensure it is homogeneous.[12]

    • To minimize precipitation, add the aqueous buffer to the DMSO stock dropwise while vortexing to ensure rapid mixing.[12] Alternatively, dilute the stock solution into the pre-warmed aqueous medium to the final desired concentration.

    • Crucially, ensure the final concentration of DMSO in the working solution is kept low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity. [7][12]

    • Use the freshly prepared aqueous solution immediately for experiments.[4][7]

Protocol 3: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for a stability-indicating HPLC assay.

  • Materials:

    • This compound solution prepared in the matrix of interest (e.g., PBS, cell culture medium)

    • HPLC system with a UV detector

    • Reversed-phase C18 column[12][15]

    • Mobile Phase A: Water (often with 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (often with 0.1% formic acid)

  • Procedure:

    • Sample Preparation: Prepare the this compound solution at a known concentration in the desired buffer. Incubate the solution under the conditions being tested (e.g., 37°C).

    • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.[15]

    • HPLC Analysis:

      • Inject the aliquot into the HPLC system.

      • Use a gradient elution method, for example, starting from 100% Mobile Phase A and increasing to 100% Mobile Phase B over 25 minutes, to separate the parent compound from potential degradation products.[15]

      • Set the UV detector to a wavelength where this compound has strong absorbance, such as 477 nm.[4]

    • Data Analysis:

      • Record the chromatograms at each time point.

      • Determine stability by measuring the decrease in the peak area of the parent this compound compound over time. The appearance of new peaks may indicate the formation of degradation products.[12]

Visualizations: Workflows and Mechanisms

Diagram 1: Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Solid This compound Solid Dissolve Dissolve & Vortex (Warm if needed) Solid->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock Concentrated Stock (e.g., 10 mg/mL in DMSO) Dissolve->Stock Store Store at -20°C Stock->Store Stock_in Thaw Stock Solution Stock->Stock_in Dilute Dilute Stock into Buffer (Final DMSO <= 0.5%) Stock_in->Dilute Buffer Aqueous Buffer or Cell Culture Medium Buffer->Dilute Working Final Working Solution Dilute->Working Use Use Immediately Working->Use

Caption: A simplified workflow for preparing this compound solutions for experimental use.

Diagram 2: HPLC-Based Stability Assessment Workflow

G start Prepare this compound Solution in Test Buffer incubate Incubate Under Test Conditions (e.g., 37°C) start->incubate loop_start For each Time Point (0, 1, 2, 4... hrs) incubate->loop_start aliquot Withdraw Aliquot loop_start->aliquot analyze Analyze Data: - Measure Peak Area of this compound - Identify Degradation Peaks loop_start->analyze All time points collected hplc Inject into HPLC System (C18 Column, UV Detection) aliquot->hplc chromatogram Record Chromatogram hplc->chromatogram chromatogram->loop_start Next time point end Determine Stability Profile analyze->end G cluster_cell Intracellular Space CuATSM_in Cu(II)ATSM Reduction Reduction by Mitochondrial Enzymes CuATSM_in->Reduction CuATSM_reduced [Cu(I)ATSM]⁻ Reduction->CuATSM_reduced Dissociation Dissociation CuATSM_reduced->Dissociation Dissociation->CuATSM_in Re-oxidation (Normoxia) Trapped Cu(I) Trapped by Intracellular Macromolecules Dissociation->Trapped CuATSM_out Cu(II)ATSM (Extracellular) CuATSM_out->CuATSM_in Cell Membrane Membrane Passive Diffusion (Lipophilic Nature)

References

An In-depth Technical Guide to the History of CuATSM in Medical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the history, mechanisms of action, and experimental data related to Cupper(II)-[diacetyl-bis(N4-methylthiosemicarbazone)] (CuATSM) in medical research. It is designed to be a technical resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows using Graphviz.

Introduction and Early History

Initially synthesized for its potential as a metal-based therapeutic, this compound (diacetyl-bis(4-methylthiosemicarbazonato)copper(II)) first garnered significant attention as a positron emission tomography (PET) imaging agent.[1] Its lipophilic nature and ability to cross the blood-brain barrier made it a candidate for imaging tissues with altered metabolic states.[2] Researchers discovered its selective accumulation in hypoxic tissues, which are characterized by low oxygen levels.[2] This property made it a valuable tool for imaging hypoxic tumors, as hypoxia is a critical factor in cancer progression and resistance to therapy.[3]

The transition of this compound from an imaging agent to a potential therapeutic for neurodegenerative diseases stemmed from observations of its ability to safely deliver copper to cells.[4][5] In conditions like Amyotrophic Lateral Sclerosis (ALS), particularly in cases linked to mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, copper dyshomeostasis and mitochondrial dysfunction are implicated in disease pathogenesis.[1][6] This led to the investigation of this compound as a "copper chaperone" to restore copper balance in affected cells.[4]

Mechanism of Action

The mechanism of action of this compound is context-dependent, primarily revolving around its redox properties and its role as a copper delivery agent.

In Hypoxic Cancer Cells

The selectivity of this compound for hypoxic cells is attributed to the "reductive trapping" hypothesis.[7] In the low-oxygen environment of tumors, the intracellular space is more reduced. This facilitates the reduction of the Cu(II) center of the this compound complex to Cu(I).[7][8] The resulting Cu(I) complex is less stable and dissociates, releasing the copper ion, which is then trapped intracellularly by binding to various cellular components.[8] In normoxic cells, the Cu(II) complex remains stable and can diffuse back out of the cell.[8] When labeled with a positron-emitting copper isotope like 64Cu, this selective trapping allows for the visualization of hypoxic tumors via PET imaging.[3]

In Neurodegenerative Diseases (ALS)

In the context of ALS, particularly in models with SOD1 mutations, the therapeutic effects of this compound are thought to be multifactorial:

  • Copper Delivery to SOD1: Some SOD1 mutations lead to a misfolded and unstable protein that is prone to aggregation. This compound has been shown to deliver copper to these mutated SOD1 proteins.[1] The incorporation of copper can help stabilize the SOD1 protein, reducing its misfolding and aggregation, which are thought to be toxic to motor neurons.[1][7]

  • Mitochondrial Function and Metabolic Reprogramming: this compound has been observed to influence mitochondrial activity. In astrocytes from ALS patients that respond to the treatment, this compound can reduce elevated mitochondrial respiration to levels comparable to healthy cells.[9][10] It is proposed to act as a "metabolic switch," increasing glycolysis and lactate (B86563) production, which can then be used as an energy source by motor neurons.[9]

  • Antioxidant Properties: this compound has been shown to scavenge peroxynitrite in vitro, suggesting it may have antioxidant effects that could mitigate oxidative stress, a known contributor to motor neuron death in ALS.[9]

Preclinical Data in ALS Mouse Models

The therapeutic potential of this compound in ALS has been extensively studied in preclinical models, primarily in transgenic mice expressing mutant human SOD1.

CompoundMouse ModelDosing RegimenKey Efficacy OutcomesReference
This compound SOD1 G93A30 mg/kg/day, oral gavage, from day 50- Delayed onset of paresis by 6 days (p=0.01)- More pronounced delay in males (10.5 days, p<0.01)- Improved survival trends[11]
This compound SOD1 G37R30 mg/kg/day, oral gavage- Improved locomotor function- Extended survival[11]
This compound SOD1 G93ANot specified- Delayed disease onset- Improved motor function- Extended survival[12]
This compound SOD1 G93A xCCSContinuous treatment from day 5- Average survival of ~600 days (compared to ~14 days for untreated)[1]
This compound SOD1 G93A60 mg/kg/day- Increased median survival by 9% (193 days vs. 176 days for vehicle)[13]
This compound, Ebselen, and Telbivudine Combination SOD1 Mutant MiceLower dose combination- Delayed symptom onset and improved survival better than this compound alone- 10% longer survival than untreated mice and 3% longer than this compound alone[14]

Clinical Trials in ALS

The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with ALS.

Trial PhaseStatusKey DetailsPrimary Objective(s)Key Findings/EndpointsReference
Phase 1 CompletedOpen-label, dose-escalation studyTo determine the safety and dosing of this compound- Treatment was safe and well-tolerated.- Some indications of slowed disease progression were observed.[6][15][16]
Phase 2/3 (NCT04082832) Completed (Results not fully published)Multicenter, randomized, double-blind, placebo-controlled study with up to 80 participants in AustraliaTo investigate the efficacy and safety of this compound- Primary endpoint: Change in the rate of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).- Secondary endpoints included changes in the Edinburgh Cognitive and Behavioural Amyotrophic Lateral Sclerosis Screen (ECAS) score and seated slow vital capacity (SVC).[6][17][18]

Note: As of early 2025, the full results from the Phase 2/3 trial have not been formally published.[5] A 2023 postmortem analysis of brain tissue from six trial participants did not find significant changes to motor neurons or disease-related damage, suggesting a lack of beneficial effect in those individuals.[6]

Experimental Protocols

Synthesis of ATSM Ligand and this compound Complex

ATSM Ligand Synthesis: [3][19][20]

  • Dissolve 4-methyl-3-thiosemicarbazide (e.g., 1.2 g, 11.4 mmol) in ethanol (B145695) (e.g., 50 mL) with heating and stirring.

  • In a separate container, prepare an ethanolic solution of diacetyl (2,3-butanedione) (e.g., 0.5 mL, 5.7 mmol).

  • Add the diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture at 60-70°C for approximately 4 hours, during which a white precipitate of the ATSM ligand will form.

  • Cool the flask (e.g., at 4°C overnight) to ensure complete precipitation.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the purified ATSM ligand under a vacuum.

Cu(II)ATSM Complex Synthesis: [19]

  • Dissolve the synthesized ATSM ligand in ethanol.

  • In a separate flask, prepare an ethanolic solution of a copper(II) salt, such as copper(II) acetate (B1210297), in an equimolar amount to the ligand.

  • Add the copper(II) acetate solution to the ATSM ligand solution and stir.

  • A brown to dark red-brown precipitate of this compound will form.

  • Collect the precipitate by filtration and wash with ethanol and diethyl ether.

  • Dry the final product under a vacuum.

In Vitro Astrocyte-Motor Neuron Co-culture Assay for ALS

This protocol is adapted from studies evaluating the effect of this compound on astrocyte-mediated motor neuron toxicity.[9][21]

  • Astrocyte Differentiation: Differentiate induced neuronal progenitor cells (iNPCs) derived from patient fibroblasts into astrocytes (iAs) in an astrocyte-inducing medium.

  • This compound Treatment: Treat the differentiating astrocytes with this compound (e.g., 1 µM) daily.

  • Astrocyte Monolayer Formation: After differentiation, seed the treated astrocytes into a 96-well plate to form a monolayer.

  • Co-culture: Seed motor neurons (e.g., GFP-positive mouse motor neurons) on top of the astrocyte monolayer.

  • Viability Assessment: After a co-culture period (e.g., 3 days), assess motor neuron viability.

  • Data Analysis: Quantify motor neuron survival and normalize the data to control co-cultures with healthy astrocytes.

In Vivo Biodistribution Study of 64Cu-ATSM in Mice

This protocol outlines a typical procedure for assessing the biodistribution of radiolabeled this compound.[22][23][24]

  • Radiopharmaceutical Preparation: Prepare 64Cu-ATSM with high radiochemical purity (>95%).

  • Animal Model: Use appropriate mouse models (e.g., tumor-bearing mice for cancer studies or transgenic ALS mice).

  • Administration: Administer a known amount of 64Cu-ATSM (e.g., 3.7-7.4 MBq) to each mouse via intravenous tail vein injection.

  • Time Points: Euthanize cohorts of mice at predetermined time points post-injection.

  • Tissue Harvesting: Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, muscle, bone, and tumor/spinal cord).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Calculation: Calculate the tracer uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Experimental Workflows

Hypoxia-Selective Trapping of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hypoxic Cell) Cu(II)ATSM_ext Cu(II)ATSM (Lipophilic, Neutral) Cu(II)ATSM_int Cu(II)ATSM Cu(II)ATSM_ext->Cu(II)ATSM_int Passive Diffusion Reduction Reduction by Intracellular Reducing Equivalents (e.g., NADH, NADPH) Cu(II)ATSM_int->Reduction Cu(I)ATSM Cu(I)ATSM (Unstable) Reduction->Cu(I)ATSM Dissociation Dissociation Cu(I)ATSM->Dissociation Cu(I) Cu(I) Ion Dissociation->Cu(I) H2ATSM H2ATSM (Ligand) Dissociation->H2ATSM Trapping Trapped by Cellular Components (e.g., proteins) Cu(I)->Trapping H2ATSM->Cu(II)ATSM_ext Diffusion Out

Caption: Hypoxia-selective trapping mechanism of this compound.

Proposed Therapeutic Mechanism of this compound in ALS This compound This compound Copper_Delivery Copper Delivery This compound->Copper_Delivery Metabolic_Switch Metabolic Reprogramming This compound->Metabolic_Switch Misfolded_SOD1 Misfolded/Unstable Mutant SOD1 Misfolded_SOD1->Copper_Delivery Stabilized_SOD1 Stabilized SOD1 Copper_Delivery->Stabilized_SOD1 Reduced_Aggregation Reduced Aggregation Stabilized_SOD1->Reduced_Aggregation Reduced_Toxicity Reduced Toxicity Reduced_Aggregation->Reduced_Toxicity Astrocyte ALS Astrocyte (Elevated Mitochondrial Respiration) Astrocyte->Metabolic_Switch Normalized_Mito Normalized Mitochondrial Activity Metabolic_Switch->Normalized_Mito Increased_Glycolysis Increased Glycolysis & Lactate Production Metabolic_Switch->Increased_Glycolysis Energy_Support Enhanced Energy Support Increased_Glycolysis->Energy_Support Motor_Neuron Motor Neuron Improved_Survival Improved Motor Neuron Survival Motor_Neuron->Improved_Survival Energy_Support->Motor_Neuron Reduced_Toxicity->Improved_Survival

Caption: Proposed therapeutic mechanism of this compound in ALS.

Workflow for In Vivo Biodistribution Study Start Start Radiolabeling Prepare 64Cu-ATSM Start->Radiolabeling Animal_Injection Administer 64Cu-ATSM to Mouse Model Radiolabeling->Animal_Injection Time_Points Wait for Predetermined Time Points Animal_Injection->Time_Points Euthanasia Euthanize Animal Time_Points->Euthanasia Tissue_Harvesting Harvest Organs and Tissues Euthanasia->Tissue_Harvesting Measurement Weigh Tissues & Measure Radioactivity Tissue_Harvesting->Measurement Data_Analysis Calculate %ID/g Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo biodistribution study.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of CuATSM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM), a compound of significant interest for its applications in PET imaging of hypoxic tissues and as a potential therapeutic agent for neurodegenerative diseases.[1][2] The synthesis is a two-step process involving the initial preparation of the ligand, diacetyl-bis(N4-methylthiosemicarbazone) (H₂ATSM), followed by its complexation with a copper(II) salt.[1]

I. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the H₂ATSM ligand and the final this compound complex, based on established laboratory protocols.[3][4]

Parameter H₂ATSM Ligand Synthesis Cu(II)ATSM Complex Synthesis Reference
Reactant 1 4-Methyl-3-thiosemicarbazideH₂ATSM Ligand[3][4]
Molar Mass ( g/mol )105.15258.36N/A
Amount (g)1.20.1[3][4]
Moles (mmol)11.40.38[3][4]
Reactant 2 Diacetyl (2,3-butanedione)Copper(II) Acetate (B1210297)[3][4]
Molar Mass ( g/mol )86.09181.63N/A
Amount (mL/g)0.5 mL0.0768 g[3][4]
Moles (mmol)5.70.38[3][4]
Solvent Ethanol (B145695) (50 mL)Ethanol[3][4]
Catalyst Glacial Acetic Acid (5-6 drops)N/A[3]
Reaction Temperature 60-70 °C60-70 °C[3]
Reaction Time 4 hours3-4 hours, then overnight at RT[3]
Product Appearance White to pale yellow precipitateBrown to dark red-brown precipitate[1][3]
Expected ESI-MS (+) m/z ~260.4 ([M+H]⁺)m/z ~322[3][4]
Expected UV-Vis (DMSO) N/Aλmax at 311, 355 (shoulder), 476, 525 (shoulder) nm[3][4]

II. Experimental Protocols

This section details the step-by-step methodologies for the synthesis of the H₂ATSM ligand and the final this compound complex.

A. Synthesis of the Ligand: Diacetyl-bis(N4-methylthiosemicarbazone) (H₂ATSM)

The H₂ATSM ligand is synthesized via a condensation reaction between diacetyl and 4-methyl-3-thiosemicarbazide.[1]

Materials:

  • 4-Methyl-3-thiosemicarbazide

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve 1.2 g (11.4 mmol) of 4-methyl-3-thiosemicarbazide in 50 mL of ethanol with heating and constant stirring.[3]

  • In a separate container, prepare a solution of 0.5 mL (5.7 mmol) of diacetyl in a small amount of ethanol.[3]

  • Add the ethanolic diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.[3]

  • Add 5-6 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]

  • Reflux the mixture at 60-70 °C for 4 hours. A white precipitate of the H₂ATSM ligand will form.[1][3]

  • Allow the flask to cool and then store it at 4 °C overnight to ensure complete precipitation.[3]

  • Collect the pale, yellow precipitate by filtration.[5]

  • Wash the precipitate thoroughly with cold ethanol and then diethyl ether.[1][5]

  • Dry the purified H₂ATSM ligand under a vacuum.[1]

B. Synthesis of the Complex: Cu(II)ATSM

The final Cu(II)ATSM complex is formed by reacting the synthesized H₂ATSM ligand with a copper(II) salt, typically copper(II) acetate.[1]

Materials:

  • H₂ATSM ligand (synthesized as described above)

  • Copper(II) acetate

  • Ethanol

Procedure:

  • Dissolve 0.1 g (0.38 mmol) of the synthesized H₂ATSM ligand in ethanol in a round-bottom flask.[1][3]

  • In a separate flask, prepare an ethanolic solution of copper(II) acetate (0.0768 g, 0.38 mmol).[1][3]

  • Add the copper(II) acetate solution dropwise to the H₂ATSM solution. The color of the solution should change from turbid white to brown-red.[3]

  • Reflux the reaction mixture at 60-70 °C for 3-4 hours.[3]

  • Allow the mixture to cool and continue stirring overnight at room temperature to ensure complete complexation.[1]

  • Collect the resulting brown to dark red-brown precipitate of Cu(II)ATSM by filtration.[1]

  • Wash the precipitate with ethanol and diethyl ether.[1]

  • Dry the final product under a vacuum.[1]

III. Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound, from the initial reactants to the final purified product.

CuATSM_Synthesis_Workflow cluster_ligand Step 1: H₂ATSM Ligand Synthesis cluster_complex Step 2: Cu(II)ATSM Complex Synthesis reactant1 4-Methyl-3-thiosemicarbazide in Ethanol reaction_mix_ligand Reaction Mixture reactant1->reaction_mix_ligand reactant2 Diacetyl in Ethanol reactant2->reaction_mix_ligand catalyst Glacial Acetic Acid catalyst->reaction_mix_ligand reflux_ligand Reflux (60-70°C, 4h) reaction_mix_ligand->reflux_ligand precipitation Precipitation (Cool to 4°C) reflux_ligand->precipitation filtration_ligand Filtration & Washing precipitation->filtration_ligand ligand_product Purified H₂ATSM Ligand filtration_ligand->ligand_product ligand_input H₂ATSM Ligand in Ethanol ligand_product->ligand_input reaction_mix_complex Reaction Mixture ligand_input->reaction_mix_complex copper_salt Copper(II) Acetate in Ethanol copper_salt->reaction_mix_complex reflux_complex Reflux (60-70°C, 3-4h) reaction_mix_complex->reflux_complex stirring Stir Overnight (Room Temp) reflux_complex->stirring filtration_complex Filtration & Washing stirring->filtration_complex final_product Purified Cu(II)ATSM filtration_complex->final_product

Caption: Workflow for the synthesis of Cu(II)ATSM.

References

Application Notes and Protocols for the In Vitro Use of CuATSM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or CuATSM, is a lipophilic, cell-permeable compound that has garnered significant interest for its therapeutic potential in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS), and as a theranostic agent in oncology.[1][2][3] Its mechanism of action is closely linked to the cellular redox environment, exhibiting selective accumulation in hypoxic cells.[1][2][3][4] This property makes it a valuable tool for both therapeutic intervention and diagnostic imaging.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its biological effects.

Mechanism of Action

The primary mechanism underlying this compound's utility is its bioreductive trapping. The neutral Cu(II)ATSM complex readily crosses the cell membrane. In cells with a highly reductive intracellular environment, characteristic of hypoxic conditions or mitochondrial dysfunction, the Cu(II) center is reduced to Cu(I).[1][5][6][7] This reduction leads to the dissociation of the less stable Cu(I) complex, trapping the copper ion intracellularly.[1][2] In normoxic cells, the complex remains stable and can diffuse back out of the cell.[1]

In the context of ALS, particularly in models with mutations in superoxide (B77818) dismutase 1 (SOD1), this compound is thought to act by delivering copper to the mutant SOD1 protein.[8] This improves the metallation and stability of SOD1, potentially reducing its toxic properties.[8][9]

Signaling Pathways

The activity of this compound is intertwined with key cellular signaling pathways, particularly those sensitive to oxygen levels and cellular redox status.

Hypoxia-Selective Trapping of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cu(II)ATSM_ext Cu(II)ATSM Cu(II)ATSM_int Cu(II)ATSM Cu(II)ATSM_ext->Cu(II)ATSM_int Passive Diffusion Cu(II)ATSM_int->Cu(II)ATSM_ext Efflux (Normoxia) Reduction Reduction (e.g., NADH, NADPH) Cu(II)ATSM_int->Reduction Hypoxic Conditions Cu(I)ATSM Cu(I)ATSM (Unstable) Reduction->Cu(I)ATSM Cu_ion Cu(I) Ion Cu(I)ATSM->Cu_ion Dissociation H2ATSM H2ATSM Cu(I)ATSM->H2ATSM Protonation Trapping Intracellular Binding Partners Cu_ion->Trapping Sequestration H2ATSM->Cu(II)ATSM_ext Efflux

Caption: Hypoxia-selective trapping mechanism of this compound.

Another critical pathway influenced by copper availability is the hypoxia-inducible factor-1α (HIF-1α) pathway. Copper has been shown to be essential for the binding of HIF-1α to the promoters of its target genes, thereby regulating cellular responses to hypoxia.[10][11]

Influence of Copper on HIF-1α Activity Hypoxia Hypoxia HIF-1a_stabilization HIF-1α Stabilization Hypoxia->HIF-1a_stabilization HIF-1a HIF-1α HIF-1a_stabilization->HIF-1a HIF-1_complex HIF-1 Complex HIF-1a->HIF-1_complex HIF-1b HIF-1β (ARNT) HIF-1b->HIF-1_complex HRE Hypoxia Response Element (in gene promoters) HIF-1_complex->HRE Cu_ion Copper (Cu) Cu_ion->HIF-1_complex Required for DNA binding Target_Genes Target Gene Transcription (e.g., VEGF, BNIP3) HRE->Target_Genes

Caption: Role of copper in HIF-1α transcriptional activity.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is critical for reproducible results due to its limited solubility in aqueous media.[12][13]

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Cell culture medium, pre-warmed to 37°C

Protocol:

  • Stock Solution (10 mM in DMSO):

    • Weigh the appropriate amount of this compound powder in a sterile, light-protected tube.

    • Add anhydrous DMSO to achieve a 10 mM concentration.[12]

    • Vortex or sonicate until the this compound is completely dissolved.[12]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12][13]

  • Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentration.

    • It is crucial to add the DMSO stock solution to the medium while vortexing to ensure rapid mixing and prevent precipitation.[12]

    • Use the working solution immediately after preparation.[12]

    • Note: The final DMSO concentration in the cell culture should typically be below 0.5% to avoid solvent-induced cytotoxicity.[13] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment and incubate overnight.[3]

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours). Incubation times can range from a few hours to 24 hours or longer.[6]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Radiolabeled Cellular Uptake Assay

This assay quantifies the uptake and retention of this compound, often using a copper radioisotope like ⁶⁴Cu, under different oxygen conditions.[5]

Materials:

  • Cells of interest (e.g., EMT6, MCF-7)[2]

  • Complete cell culture medium

  • ⁶⁴Cu-ATSM working solution (e.g., 0.1-0.5 µCi/mL)[5]

  • 6-well plates

  • Hypoxic incubator or chamber (e.g., 1% O₂, 5% CO₂, balanced with N₂)[5]

  • Standard incubator (normoxic control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Gamma counter

  • Protein assay kit (e.g., BCA)

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.[5]

  • For the hypoxic group, move the plates to a hypoxic chamber for at least 4-6 hours to allow for cellular adaptation.[5] Keep the normoxic control plates in a standard incubator.

  • Remove the medium and add the ⁶⁴Cu-ATSM working solution to each well.

  • Incubate for the desired time (e.g., 1 hour).[14]

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells with cell lysis buffer.

  • Measure the radioactivity in the cell lysate using a gamma counter.

  • Determine the protein concentration of the lysate using a protein assay.

  • Normalize the radioactivity counts to the protein content to express uptake as counts per minute (CPM) per milligram of protein.

Workflow for In Vitro this compound Experiments Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Hypoxia Induce Hypoxia (if applicable) Cell_Culture->Hypoxia Treatment Treat with this compound (and vehicle control) Hypoxia->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay Incubation->Assay Viability Cell Viability (e.g., MTT) Assay->Viability Uptake Cellular Uptake (e.g., ⁶⁴Cu-ATSM) Assay->Uptake Western Western Blot (e.g., HIF-1α, SOD1) Assay->Western Data_Analysis Data Analysis Viability->Data_Analysis Uptake->Data_Analysis Western->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro experiments with this compound.

Quantitative Data

The following tables summarize key quantitative data related to the in vitro activity of this compound. IC50 values can vary significantly depending on the cell line, incubation time, and oxygen conditions.[15][16]

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineConditionIncubation Time (h)IC50 (µM)
DA-3 (mouse breast cancer)Normoxic24440.0 ± 6.8
DA-3 (mouse breast cancer)Hypoxic24395.4 ± 1.7
MCF-7 (human breast cancer)Normoxic24>1000
MCF-7 (human breast cancer)Hypoxic24607.8 ± 17.1
Hela (human cervical cancer)Normoxic24628.5 ± 12.2
Hela (human cervical cancer)Hypoxic24554.6 ± 17.7
HEK-293 (human embryonic kidney)Normoxic24158.0 ± 10.2
HEK-293 (human embryonic kidney)Hypoxic24385.0 ± 8.2

Data compiled from a study by Chatterton et al. (2021).[17]

Table 2: Cellular Uptake of ⁶⁴Cu-ATSM in EMT6 Cells

Oxygen Concentration% Uptake after 1 hour
0 ppm (Anoxic)90%
1 x 10³ ppm (Hypoxic)77%
5 x 10³ ppm (Hypoxic)38%
5 x 10⁴ ppm (Normoxic)35%
2 x 10⁵ ppm (Normoxic)31%

Data from a study by Lewis et al. (1998), demonstrating hypoxia-dependent uptake.[14]

Conclusion

This compound is a versatile compound for in vitro research, offering opportunities to study cellular responses to hypoxia, redox stress, and copper dyshomeostasis. The protocols and data presented here provide a framework for designing and executing robust experiments to explore the multifaceted activities of this compound in various cell culture models. Careful attention to experimental details, particularly solution preparation and control of oxygen levels, is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Administering CuATSM in SOD1 Mouse Models of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease marked by the progressive loss of motor neurons. Mutations in the Cu/Zn-superoxide dismutase (SOD1) gene are a known cause of familial ALS, and transgenic mouse models expressing mutant human SOD1 are robust and widely used tools for preclinical research.[1] A key pathological feature of mutant SOD1 is its propensity to misfold and aggregate, a process linked to insufficient copper metallation.[2][3]

Diacetylbis(N4-methylthiosemicarbazonato)copper(II), or CuATSM, is a small, orally bioavailable, blood-brain barrier-permeable compound that has emerged as a promising therapeutic candidate.[1][4] It is designed to deliver copper to the central nervous system (CNS), thereby stabilizing mutant SOD1 protein into a more stable, holo-form.[2][3] Numerous studies have demonstrated that administering this compound to SOD1 mouse models can delay disease onset, improve motor function, protect motor neurons, and extend survival.[1][5][6]

These application notes provide a comprehensive overview of the quantitative data, detailed experimental protocols, and proposed mechanisms of action for this compound based on preclinical studies in SOD1 mouse models of ALS.

Data Presentation: Efficacy of this compound in SOD1 Mouse Models

The therapeutic effects of this compound have been independently validated across various SOD1 mutant mouse strains, dosages, and administration routes.[1][5] The data below summarizes key findings from multiple studies.

Table 1: Survival and Disease Progression in SOD1 Mice Treated with this compound
Mouse ModelGenetic BackgroundThis compound Dose & RouteTreatment StartMedian Survival ExtensionKey Motor Function OutcomesReference(s)
SOD1G93A (low copy)Mixed30 mg/kg/day (oral gavage)50 days of ageNot specified, but overall survival extendedMitigated progressive decline in motor function[1]
SOD1G37RMixed30 mg/kg/day (oral gavage)40 days of age~25% increase vs. vehicleImproved locomotor function[2][7]
SOD1G93AB6SJL30 mg/kg/day (oral gavage)~50 days of age~6 days (not statistically significant, but trends observed)Delayed onset of paresis; slowed disease progression[8]
SOD1G93A (high copy)C57BL/660 mg/kg/day (oral gavage)70 days of age (re-started after washout)9% increase (193 days vs. 176 days for vehicle)Slowed disease progression and body weight loss[4][9]
SOD1G93A x CCSMixed100 mg/kg/day (transdermal)PostnatalExtended survival by an average of 18 monthsPrevented early mortality and maintained healthy phenotype[10][11]
SOD1G93A (high copy)C57BL/6100 mg/kg/day (oral gavage)70 days of ageNot applicable due to toxicityA subset of mice exhibited clinical toxicity, necessitating dose reduction[4]
Table 2: Biomarker and Pathological Changes Following this compound Treatment
Mouse ModelBiomarker/Pathology MeasuredEffect of this compound TreatmentKey FindingReference(s)
SOD1G37RSOD1 Metallation (Spinal Cord)Increased holo-SOD1; decreased Cu-deficient SOD1Cu from this compound is transferred to mutant SOD1 in vivo[2][7]
SOD1G37RTotal SOD1 Levels (Spinal Cord)Increased total mutant SOD1 proteinParadoxically increased SOD1 levels while improving phenotype, suggesting metallation state is more critical than protein level[2][7]
SOD1G93A (low copy)NeuroinflammationDecreased markers of astrogliosis and microgliosisSuggests a reduction in the inflammatory response associated with motor neuron damage[1]
SOD1G93A (low copy)Motor Neuron CountProtected motor neurons in the CNSDemonstrates a direct neuroprotective effect[1]
SOD1G93A x CCSCu,Zn SOD Protein (Ventral Spinal Cord)Markedly increased Cu,Zn SOD proteinCo-expression of the copper chaperone for SOD (CCS) enhances the effect of this compound[10][11]

Experimental Protocols

Rigorous and reproducible experimental design is critical for evaluating therapeutic candidates.[1][3] The following protocols are synthesized from published methodologies for administering this compound to SOD1 mice.

Protocol 1: Preparation and Administration of this compound via Oral Gavage

This is the most common administration route reported in preclinical studies.

Materials:

  • This compound powder

  • Vehicle components:

    • Sodium chloride (NaCl)

    • Na-carboxymethylcellulose (medium viscosity)

    • Benzyl (B1604629) alcohol

    • Tween-80

    • Sterile water or Phosphate-Buffered Saline (PBS)

  • Gavage needles (18-20 gauge with a ball tip for adult mice)

  • Syringes

  • Scale and weighing supplies

  • Vortex or sonicator

Vehicle Preparation (Standard Suspension Vehicle - SSV): [7][12]

  • Prepare a solution of 0.9% (w/v) NaCl in sterile water.

  • To this solution, add 0.5% (w/v) Na-carboxymethylcellulose.

  • Add 0.5% (v/v) benzyl alcohol.

  • Add 0.4% (v/v) Tween-80.

  • Mix thoroughly until all components are dissolved/suspended. Note: An alternative vehicle reported is 0.5% methylcellulose (B11928114) in PBS with 0.4% Tween-80.[8]

This compound Suspension Preparation: [7][12]

  • This compound suspension should be prepared fresh daily.

  • Weigh the required amount of this compound powder to achieve the target dose (e.g., 30 mg/kg).

  • Add the powder to the calculated volume of SSV. The final administration volume for mice is typically 10 mL/kg.

  • Vortex or sonicate the suspension to ensure it is homogenous before each administration.

Administration Procedure: [7][8]

  • Weigh each mouse to calculate the precise volume of suspension to administer.

  • Gently restrain the mouse.

  • Carefully insert the gavage needle into the esophagus.

  • Slowly administer the suspension.

  • Monitor the animal for any signs of distress post-administration.

  • Administer an equivalent volume of the vehicle (SSV) to control animals.

Protocol 2: Preparation and Administration of this compound via Transdermal Application

This route is less common but has been shown to be highly effective, particularly in specific mouse models.[10][13]

Materials:

Solution Preparation: [12]

  • Dissolve this compound in DMSO to the desired concentration (e.g., 15 µg/µL).

  • Sonication may be required to fully dissolve the compound.

  • Prepare the solution fresh before each use.

Administration Procedure: [12][13]

  • Weigh the mouse to calculate the required dose (e.g., 100 mg/kg).

  • Using a micropipette, apply the this compound/DMSO solution directly to the skin on the back of the mouse's neck.

  • For larger doses, apply the solution in multiple streaks along the back to maximize the surface area for absorption. Shaving the application site is not necessary.

  • Administer an equivalent volume of DMSO to control animals.

Protocol 3: Monitoring Disease Progression

Consistent monitoring is essential to evaluate the efficacy of the treatment.

Body Weight: [8][9]

  • Measure and record the body weight of each mouse three times a week.

  • Disease-related decline is often marked by a progressive loss of body weight from a peak value. End-stage can be defined by a 20% loss from maximum weight.[9]

Neurological Scoring: [8]

  • Use a standardized scoring system to assess motor deficits. A common system is a five-point scale (0-4), where 0 is asymptomatic and 4 represents a moribund state due to paralysis.

  • Observations should be conducted by blinded observers to prevent bias.

  • Assess hind limb function, gait, and righting reflex.

Visualization of Pathways and Workflows

Mechanism of Action

The primary proposed mechanism for this compound involves the correction of copper dyshomeostasis in motor neurons expressing mutant SOD1.[2][14] The compound readily crosses the blood-brain barrier and delivers its copper cargo, which is then incorporated into the unstable, copper-deficient SOD1 protein, likely facilitated by the Copper Chaperone for SOD (CCS).[15] This promotes the formation of the more stable, correctly folded holo-SOD1, reducing its toxic properties.[2][7] A secondary proposed mechanism is the scavenging of peroxynitrite, a potent oxidant, which helps reduce oxidative stress.[8]

CuATSM_Mechanism_of_Action cluster_Blood Bloodstream cluster_CNS Central Nervous System (Motor Neuron) CuATSM_blood This compound CuATSM_cns This compound CuATSM_blood->CuATSM_cns Crosses BBB Cu_ion Bioavailable Copper (Cu) CuATSM_cns->Cu_ion Releases Copper Scavenged Neutralized CuATSM_cns->Scavenged Scavenges mSOD1_holo Stable, Holo- Mutant SOD1 Cu_ion->mSOD1_holo mSOD1_apo Unstable, Copper-Deficient Mutant SOD1 mSOD1_apo->mSOD1_holo Metallation Toxicity Cellular Toxicity & Aggregation mSOD1_apo->Toxicity Causes Protection Neuroprotection mSOD1_holo->Protection Leads to CCS CCS CCS->mSOD1_holo Facilitates Cu incorporation Peroxynitrite Peroxynitrite (Oxidative Stress)

Caption: Proposed dual mechanism of this compound in SOD1-mediated ALS.

Experimental Workflow

A typical preclinical efficacy study of this compound in a SOD1 mouse model follows a standardized workflow to ensure robust and unbiased results.[6][8]

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Study Design model Animal Model Selection (e.g., SOD1-G93A, B6SJL background) start->model groups Group Allocation (Litter-matched, gender-balanced) model->groups dosing Daily Dosing Initiation (e.g., 50 days) - this compound in Vehicle - Vehicle Control groups->dosing monitoring Blinded Monitoring - Body Weight (3x/week) - Neurological Score dosing->monitoring survival Survival Analysis (Kaplan-Meier) monitoring->survival Disease End-stage motor Motor Function & Onset monitoring->motor pathology Post-mortem Tissue Analysis - Motor Neuron Counts - Biomarker Levels (SOD1, copper) - Neuroinflammation Markers monitoring->pathology Tissue Collection end Data Interpretation & Conclusion survival->end motor->end pathology->end

Caption: Standardized workflow for a preclinical this compound efficacy study.

Therapeutic Rationale

The core rationale for using this compound is based on the "toxic gain-of-function" hypothesis for mutant SOD1, where improper metallation is a key driver of this toxicity.[2]

Therapeutic_Rationale cluster_protein Protein State mut_sod1 Mutant SOD1 Gene misfolded_sod1 Copper-Deficient Misfolded SOD1 mut_sod1->misfolded_sod1 Leads to stable_sod1 Copper-Replete Stable SOD1 toxicity Neurotoxicity (Aggregation, Oxidative Stress) misfolded_sod1->toxicity Causes This compound This compound Therapy This compound->stable_sod1 Promotes Metallation

Caption: The therapeutic rationale for copper delivery via this compound.

References

Application Notes and Protocols for CuATSM in PET Imaging of Tumor Hypoxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor hypoxia, a condition of low oxygen levels in solid tumors, is a critical factor influencing cancer progression, metastasis, and resistance to therapies.[1][2] Non-invasive imaging of hypoxic regions is therefore of paramount importance for cancer research and clinical practice. Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (⁶⁴Cu-ATSM) has emerged as a promising radiotracer for Positron Emission Tomography (PET) to visualize and quantify tumor hypoxia.[3][4]

These application notes provide detailed protocols for the synthesis, in vitro evaluation, and in vivo imaging of ⁶⁴Cu-ATSM for the assessment of tumor hypoxia.

Mechanism of Action: Hypoxia-Selective Trapping

The utility of ⁶⁴Cu-ATSM as a hypoxia imaging agent is based on its bioreductive trapping mechanism. The neutral and lipophilic ⁶⁴Cu(II)-ATSM complex readily diffuses across cell membranes. In normoxic tissues, the complex is stable and washes out of the cells. However, the reductive intracellular environment characteristic of hypoxic cells facilitates the reduction of the Cu(II) center to Cu(I).[5][6] This reduction leads to the dissociation of the unstable Cu(I) ion from the ATSM ligand. The released radiocopper is then trapped intracellularly, likely by binding to copper-binding proteins and other macromolecules.[5][7] This selective retention in hypoxic cells provides the basis for the high-contrast PET images of hypoxic tumor regions.[6]

Signaling Pathways and Cellular Processes

The retention of ⁶⁴Cu-ATSM is intrinsically linked to the cellular response to hypoxia, which is primarily orchestrated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glycolysis, and cell survival.[8][9] The resulting metabolic shift creates a reductive intracellular environment (reductive stress) that promotes the trapping of ⁶⁴Cu.[10][11]

Hypoxia_Signaling Cellular Mechanisms of ⁶⁴Cu-ATSM Trapping in Hypoxia cluster_0 Tumor Microenvironment cluster_1 Cellular Response cluster_2 ⁶⁴Cu-ATSM Fate Tumor_Hypoxia Tumor Hypoxia (<1% O₂) HIF-1a_Stabilization HIF-1α Stabilization Tumor_Hypoxia->HIF-1a_Stabilization leads to Gene_Transcription Target Gene Transcription (e.g., VEGF, Glycolytic Enzymes) HIF-1a_Stabilization->Gene_Transcription activates Metabolic_Shift Metabolic Shift to Glycolysis Gene_Transcription->Metabolic_Shift induces Reductive_Stress Increased Reductive Stress (High NADH/NAD+ ratio) Metabolic_Shift->Reductive_Stress results in Cu_Reduction Reduction of Cu(II) to Cu(I) Reductive_Stress->Cu_Reduction promotes CuATSM_Uptake ⁶⁴Cu(II)-ATSM Uptake (Passive Diffusion) CuATSM_Uptake->Cu_Reduction Complex_Dissociation Complex Dissociation Cu_Reduction->Complex_Dissociation Cu_Trapping Intracellular ⁶⁴Cu Trapping Complex_Dissociation->Cu_Trapping PET_Signal PET Signal Cu_Trapping->PET_Signal

Caption: Cellular mechanisms of ⁶⁴Cu-ATSM trapping in hypoxia.

Experimental Protocols

Protocol 1: Synthesis of ⁶⁴Cu-ATSM

This protocol describes the manual radiolabeling of the ATSM ligand with ⁶⁴Cu.

Materials:

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • Diacetyl-bis(N4-methylthiosemicarbazone) (H₂-ATSM)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sodium acetate (B1210297) solution (3 M)

  • Ethanol (B145695), absolute

  • Water for Injection (WFI)

  • C18 Sep-Pak light cartridge

  • Sterile 0.22 µm filter

Procedure: [12][13]

  • Preparation of [⁶⁴Cu]copper acetate: In a sterile vial, add 4 mL of 3 M sodium acetate to the ⁶⁴CuCl₂ solution (e.g., 5-50 mCi).

  • Precursor Solution: Dissolve 4 µg of H₂-ATSM in 0.1 mL of anhydrous DMSO.

  • Radiolabeling Reaction: Add the H₂-ATSM solution to the [⁶⁴Cu]copper acetate solution. Vortex the mixture at room temperature for 5 minutes.

  • Purification:

    • Pre-condition a C18 Sep-Pak light cartridge by washing with 5 mL of absolute ethanol followed by 10 mL of WFI.

    • Dilute the reaction mixture with 5 mL of WFI and load it onto the C18 Sep-Pak cartridge.

    • Wash the cartridge with 4 mL of WFI to remove unreacted ⁶⁴Cu and other hydrophilic impurities.

    • Elute the purified ⁶⁴Cu-ATSM from the cartridge with 0.2 mL portions of absolute ethanol into a sterile collection vial.

  • Formulation: Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control: [12][14][15]

  • Radiochemical Purity: Determine by radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC). A radiochemical purity of >99% is desirable.

  • Molar Activity: Typically in the range of 2.2–5.5 Ci/μmol (81.4–203.5 GBq/μmol).

Synthesis_Workflow Workflow for ⁶⁴Cu-ATSM Synthesis and Quality Control Start Start Cu64_Production ⁶⁴CuCl₂ Production (Cyclotron) Start->Cu64_Production ATSM_Ligand H₂-ATSM Ligand Start->ATSM_Ligand Reaction Radiolabeling Reaction: ⁶⁴CuCl₂ + H₂-ATSM in Sodium Acetate Buffer Cu64_Production->Reaction ATSM_Ligand->Reaction Purification Purification (C18 Sep-Pak Cartridge) Reaction->Purification QC Quality Control (Radio-TLC/HPLC) Purification->QC Formulation Formulation (Sterile Saline) QC->Formulation If Purity >99% Final_Product Final ⁶⁴Cu-ATSM Product Formulation->Final_Product Biodistribution_Workflow Workflow for In Vivo and Ex Vivo ⁶⁴Cu-ATSM Studies Start Start Animal_Model Tumor-Bearing Animal Model Start->Animal_Model Tracer_Injection ⁶⁴Cu-ATSM Injection (i.v.) Animal_Model->Tracer_Injection PET_Imaging In Vivo PET/CT Imaging Tracer_Injection->PET_Imaging Euthanasia Euthanasia at Time Points Tracer_Injection->Euthanasia Image_Analysis Image Analysis (ROI, SUV, T/M) PET_Imaging->Image_Analysis End End Image_Analysis->End Tissue_Collection Ex Vivo Tissue Collection Euthanasia->Tissue_Collection Gamma_Counting Gamma Counting Tissue_Collection->Gamma_Counting Data_Analysis Biodistribution Analysis (%ID/g) Gamma_Counting->Data_Analysis Data_Analysis->End

References

Techniques for Measuring Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) Biodistribution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to measure the biodistribution of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM), a significant agent in hypoxia imaging and potential therapeutic applications. The following sections detail both in vivo and ex vivo methodologies, presenting quantitative data in structured tables and offering detailed experimental protocols.

Introduction to this compound and its Biodistribution

This compound, particularly when labeled with copper radioisotopes such as 64Cu, is a prominent radiopharmaceutical for Positron Emission Tomography (PET) imaging of hypoxic tissues.[1][2] Hypoxia, or low oxygen concentration, is a characteristic feature of many solid tumors and is associated with resistance to therapy and increased malignancy.[2][3] The selective retention of this compound in hypoxic cells is attributed to a bioreductive trapping mechanism. The lipophilic Cu(II)ATSM complex readily crosses cell membranes. In the reduced environment of a hypoxic cell, the Cu(II) center is reduced to Cu(I), leading to the dissociation of the unstable complex and the irreversible trapping of the copper ion within the cell.[1][4] In contrast, the complex remains stable in normoxic cells and can diffuse back out.[1] Understanding the biodistribution of this compound is crucial for assessing its efficacy and safety in preclinical and clinical research.

In Vivo Biodistribution Techniques

In vivo imaging techniques allow for the non-invasive visualization and quantification of this compound distribution in a living organism over time.

Positron Emission Tomography (PET)

PET imaging is the primary in vivo method for tracking radiolabeled this compound, most commonly 64Cu-ATSM. This technique provides quantitative data on the tracer's uptake in various organs and tumors.

Quantitative Data from 64Cu-ATSM PET Studies

The following tables summarize biodistribution data from preclinical studies using 64Cu-ATSM. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of 64Cu-ATSM in EMT6 Murine Breast Carcinoma Model [2]

Organ10 min (%ID/g)20 min (%ID/g)1 h (%ID/g)4 h (%ID/g)16 h (%ID/g)24 h (%ID/g)
Blood3.652.892.552.332.252.22
Liver12.8914.5615.1114.8913.5612.11
Kidney3.453.223.112.992.782.56
Small Intestine2.333.113.564.114.564.89
Large Intestine0.891.221.562.112.893.56
Muscle1.221.111.050.980.890.82
Tumor2.563.113.894.565.115.22

Table 2: Tumor-to-Muscle Ratios of 64Cu-ATSM in FaDu Xenograft Tumors [2]

Time Post-InjectionTumor-to-Muscle Ratio
20 min4
18 h12

Experimental Protocol: Preclinical PET/CT Imaging with 64Cu-ATSM [2]

  • Animal Model: Utilize appropriate tumor-bearing animal models, such as mice with subcutaneously implanted tumors (e.g., EMT6, FaDu).[2]

  • Radiotracer Preparation: Synthesize 64Cu-ATSM by reacting 64CuCl2 with the ATSM ligand.[5] Perform quality control to ensure high radiochemical purity using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature throughout the imaging procedure.

  • Radiotracer Administration: Administer a known quantity of 64Cu-ATSM (typically 3.7-7.4 MBq) intravenously via the tail vein.[2]

  • PET/CT Imaging: Acquire dynamic or static PET scans at various time points post-injection (e.g., 10 min, 1 h, 4 h, 24 h).[2] A CT scan is performed for anatomical co-registration.

  • Image Reconstruction and Analysis: Reconstruct PET images using appropriate algorithms. Draw regions of interest (ROIs) on the fused PET/CT images to quantify the radioactivity concentration in tumors and major organs.[2] Calculate %ID/g for each tissue.

Single-Photon Emission Computed Tomography (SPECT)

SPECT imaging can be employed when this compound is labeled with a gamma-emitting copper isotope, such as 67Cu.[6][7] 67Cu is also a beta-emitter, giving it theranostic potential.[6]

Experimental Protocol: Preclinical SPECT/CT Imaging with 67Cu-ATSM

  • Animal Model and Radiotracer Preparation: Follow similar procedures as for PET imaging, using 67Cu for radiolabeling.

  • SPECT/CT Imaging: Utilize a SPECT scanner equipped with medium-energy collimators suitable for the gamma emissions of 67Cu (primarily 185 keV).[7] Acquire images at desired time points.

  • Image Analysis: Reconstruct and analyze SPECT/CT images to determine the biodistribution of 67Cu-ATSM.

Ex Vivo Biodistribution Techniques

Ex vivo methods provide a more detailed and highly sensitive analysis of this compound distribution in individual tissues at specific time points post-administration.

Gamma Counting

This is the gold standard for quantitative ex vivo biodistribution analysis.

Experimental Protocol: Ex Vivo Biodistribution via Gamma Counting [2][5]

  • Animal Preparation and Radiotracer Injection: As described in the PET imaging protocol.

  • Euthanasia and Tissue Collection: At predetermined time points, euthanize the animals. Immediately dissect and collect organs of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor).[2]

  • Sample Weighing: Carefully weigh each collected tissue sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a calibrated gamma counter. Also, measure the activity of a standard dilution of the injected dose.[2]

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[2]

Autoradiography

Autoradiography provides a high-resolution visualization of the microscopic distribution of radiolabeled this compound within a tissue slice, which can be correlated with histology.

Experimental Protocol: Ex Vivo Tumor Autoradiography [1][8]

  • Tissue Preparation: Following euthanasia, excise the tumor and immediately freeze it in an optimal cutting temperature (OCT) compound.[1]

  • Sectioning: Obtain thin sections (e.g., 10-20 µm) of the frozen tumor using a cryostat.

  • Exposure: Expose the tissue sections to a phosphor screen or autoradiographic film for a suitable duration.[1][8]

  • Imaging: Scan the phosphor screen or develop the film to visualize the distribution of radioactivity.

  • Histological Correlation: The same or adjacent tissue sections can be stained (e.g., with H&E or for hypoxia markers like pimonidazole) to correlate the radiotracer distribution with specific tissue microstructures.[8]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique that can be used to quantify the total copper content in tissues, providing a measure of the biodistribution of the non-radioactive this compound or to confirm the copper content from radiolabeled studies.[9][10]

Experimental Protocol: Tissue Copper Quantification by ICP-MS [9]

  • Sample Preparation: Collect and weigh tissue samples as for gamma counting.

  • Digestion: Digest the tissue samples in concentrated acid (e.g., nitric acid) using a microwave digestion system until the solution is clear.

  • Dilution: Dilute the digested samples to a suitable volume with deionized water.

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to determine the concentration of copper. Use certified reference materials for quality control.[9]

  • Data Analysis: Express the copper concentration as micrograms of copper per gram of tissue (µg/g).

Visualizations

Cellular Uptake and Trapping Mechanism of this compound

The following diagram illustrates the proposed mechanism for the selective retention of this compound in hypoxic cells.

CuATSM_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_normoxic Normoxic Conditions cluster_hypoxic Hypoxic Conditions Cu(II)ATSM_ext Cu(II)ATSM Cu(II)ATSM_int Cu(II)ATSM Cu(II)ATSM_ext->Cu(II)ATSM_int Passive Diffusion Cu(II)ATSM_norm Cu(II)ATSM Cu(II)ATSM_int->Cu(II)ATSM_norm Cu(II)ATSM_hyp Cu(II)ATSM Cu(II)ATSM_int->Cu(II)ATSM_hyp Cu(I)ATSM Cu(I)ATSM (unstable) Dissociation Dissociation Cu_trapped Trapped Cu+ Proteins Intracellular Proteins Cu_trapped->Proteins Binding Efflux_norm Efflux Cu(II)ATSM_norm->Efflux_norm Reversible Efflux_norm->Cu(II)ATSM_ext Reversible Reduction Bioreduction Reduction->Cu(I)ATSM e- Dissociation->Cu_trapped Irreversible

Cellular uptake and trapping of this compound.
Experimental Workflow for Biodistribution Studies

The diagram below outlines a typical workflow for conducting an in vivo and ex vivo biodistribution study of this compound.

Biodistribution_Workflow cluster_preparation Preparation cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis & Reporting Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Injection Intravenous Injection of this compound Animal_Model->Injection Radiotracer_Prep Synthesize and Purify Radiolabeled this compound QC Quality Control (e.g., HPLC, TLC) Radiotracer_Prep->QC QC->Injection Imaging PET or SPECT/CT Imaging (Dynamic or Static Scans) Injection->Imaging Euthanasia Euthanasia at Pre-defined Timepoints Injection->Euthanasia Image_Analysis Image Reconstruction and ROI Analysis Imaging->Image_Analysis Calc_IDG Calculate %ID/g Image_Analysis->Calc_IDG Tissue_Harvest Tissue Dissection and Weighing Euthanasia->Tissue_Harvest Measurement Radioactivity Measurement (Gamma Counter) Tissue_Harvest->Measurement Autorad Autoradiography (Optional) Tissue_Harvest->Autorad ICPMS ICP-MS Analysis (Optional) Tissue_Harvest->ICPMS Measurement->Calc_IDG Gen_Tables Generate Biodistribution Tables Calc_IDG->Gen_Tables Gen_Figures Generate Time-Activity Curves Calc_IDG->Gen_Figures

Workflow for this compound biodistribution study.

Conclusion

The accurate measurement of this compound biodistribution is fundamental to its development as a clinical tool for hypoxia imaging and therapy. The techniques outlined in these application notes, from non-invasive in vivo imaging with PET and SPECT to high-sensitivity ex vivo analyses like gamma counting and ICP-MS, provide a robust toolkit for researchers. The selection of appropriate methods and adherence to detailed protocols are essential for generating reliable and reproducible data, which is critical for advancing our understanding and application of this compound in oncology and beyond.

References

In Vivo Application of CuATSM for Neurodegenerative Diseases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a lipophilic, blood-brain barrier-permeable copper complex that has emerged as a promising therapeutic candidate for several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD).[1][2] Its therapeutic potential stems from its ability to deliver copper to copper-deficient enzymes, modulate neuroinflammation, and inhibit ferroptosis.[1][3] This document provides a comprehensive overview of the in vivo application of this compound, summarizing key quantitative data from preclinical studies and offering detailed protocols for its administration and the assessment of its efficacy in animal models.

Proposed Mechanisms of Action

The therapeutic effects of this compound in neurodegenerative diseases are believed to be multifactorial:

  • Copper Delivery to Copper-Dependent Enzymes: In familial ALS cases linked to mutations in superoxide (B77818) dismutase 1 (SOD1), this compound has been shown to deliver copper to the misfolded SOD1 protein. This helps to stabilize the enzyme and may reduce its toxic properties.[4][5] A key molecule in this process is the copper chaperone for SOD (CCS), which facilitates the transfer of copper from this compound to SOD1.[4]

  • Reduction of Oxidative Stress: this compound has been demonstrated to scavenge peroxynitrite, a potent oxidant that contributes to neuronal damage in neurodegenerative diseases.[6][7] By reducing nitrosative stress, this compound helps protect neurons from oxidative damage.

  • Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation.[3] this compound has been shown to inhibit ferroptosis, which may be a key mechanism of its neuroprotective effects in both ALS and PD.[3][8]

  • Modulation of Neuroinflammation: The compound has been observed to decrease markers of astro- and microgliosis, suggesting it can attenuate the neuroinflammatory processes that contribute to disease progression.[2][9]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vivo studies of this compound in animal models of ALS and PD.

Table 1: Effects of this compound in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
Animal ModelAdministration Route & DoseTreatment StartKey FindingsReference(s)
SOD1-G37R MiceOral Gavage (up to 30 mg/kg/day)Pre-symptom onsetDose-dependent improvement in survival.[1]
SOD1-G93A MiceOral Gavage (30 mg/kg/day)50 days of ageStatistically significant 7-day delay in disease progression.[10]
SOD1-G93A MiceTransdermal (100 mg/kg/dose, twice daily)5 or 50 days of ageExtended survival.[6]
SOD1-G93A x CCS MiceTransdermal (30 mg/kg, twice daily)Continuous from birthExtended survival by an average of 18 months.[6]
Neurotoxin-induced motor neuron loss modelNot specifiedNot specifiedPrevented extensive motor neuron degeneration and microglia activation.[9]
Table 2: Effects of this compound in Animal Models of Parkinson's Disease (PD)
Animal ModelAdministration Route & DoseKey FindingsReference(s)
MPTP-lesioned MiceNot specified (15 and 30 mg/kg)43% and 61% increase in SNpc neurons, respectively, compared to vehicle-treated mice.[11]
6-OHDA-lesioned MiceNot specifiedNeuroprotective effects observed.[11]
SOCK Mice (elevated SOD1, decreased copper)Not specifiedAlleviated severe motor function problems and prevented the death of dopaminergic neurons.[12]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage

Materials:

  • This compound powder

  • Sweet Suspension Vehicle (SSV): 0.5% (w/v) sodium carboxymethylcellulose, 0.5% (v/v) Tween 80 in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Gavage needles (18-20 gauge for adult mice)

  • Animal scale

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.[1]

  • Vehicle Preparation: Prepare the SSV by dissolving the components in sterile water.

  • Suspension Preparation: a. Weigh the calculated amount of this compound powder. b. Create a paste by adding a small amount of SSV to the this compound powder and grinding with a mortar and pestle or using a homogenizer.[1] c. Gradually add the remaining SSV while continuously stirring to form a homogenous suspension.[1] d. Prepare the suspension fresh daily.[13]

  • Administration: a. Weigh each mouse to determine the correct volume of suspension to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[13] b. Gently restrain the mouse and ensure it can breathe normally.[1] c. Insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound suspension.[1][13] d. Gently remove the gavage needle.[1] e. Monitor the animal for any signs of distress post-administration.[1]

Protocol 2: Preparation and Administration of this compound for Transdermal Application

Materials:

  • This compound powder

  • Dry, pharmaceutical-grade dimethyl sulfoxide (B87167) (DMSO)

  • Sonicator (optional)

  • Pipette

  • Animal scale

Procedure:

  • Dose Calculation: Calculate the required volume of the this compound in DMSO solution based on the desired dose (e.g., 100 mg/kg).[1]

  • Solution Preparation: a. Dissolve this compound in DMSO to the desired concentration (e.g., 15 µg/µL). Sonication may be required to fully dissolve the compound.[13] b. Prepare the solution fresh before use.[13]

  • Administration: a. Weigh each mouse to calculate the required dose.[13] b. Using a pipette, apply the this compound solution directly to the skin on the back of the mouse's neck. For larger doses, apply the solution in multiple streaks along the back to maximize the surface area for absorption.[13] c. Administer an equivalent volume of DMSO to control animals.[13]

Protocol 3: Assessment of Motor Function - Rotarod Test

Materials:

  • Rotarod apparatus for mice

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

  • Training: Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the first trial.

  • Testing: a. Place the mouse on the rotating rod. b. The rod is programmed to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes). c. Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and rotating with it for two consecutive revolutions. d. Perform multiple trials (e.g., 3 trials) with a rest period (e.g., 15-30 minutes) between each trial. e. The average latency to fall across the trials is used as the measure of motor coordination and balance.

Protocol 4: Survival Analysis

Procedure:

  • Daily Monitoring: Monitor the mice daily for signs of disease progression and overall health.

  • Endpoint Definition: The primary endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.[14]

  • Euthanasia: Once a mouse reaches the defined endpoint, it is humanely euthanized.

  • Data Analysis: Survival is calculated from the date of birth to the date of euthanasia. Kaplan-Meier survival curves are generated to compare the survival rates between treatment and control groups.

Visualizations

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System cluster_neuron Intracellular Mechanisms CuATSM_blood Cu(II)ATSM CuATSM_cns Cu(II)ATSM CuATSM_blood->CuATSM_cns Crosses BBB (Lipophilic) BBB Neuron Neuron CuATSM_cns->Neuron Enters Neuron CuATSM_neuron Cu(II)ATSM Cu_ion Cu(II) ion CuATSM_neuron->Cu_ion Releases Copper Peroxynitrite Peroxynitrite (Oxidative Stress) CuATSM_neuron->Peroxynitrite Scavenges Ferroptosis_pathway Ferroptosis Pathway CuATSM_neuron->Ferroptosis_pathway Inhibits SOD1_misfolded Misfolded SOD1 Cu_ion->SOD1_misfolded Delivers Copper to SOD1_stabilized Stabilized SOD1 SOD1_misfolded->SOD1_stabilized Promotes Proper Folding Reduced_Oxidative_Stress Reduced Oxidative Stress Ferroptosis_inhibition Inhibition of Ferroptosis start Start of Study animal_model Select Animal Model (e.g., SOD1-G93A mice) start->animal_model group_assignment Randomly Assign to Treatment & Control Groups animal_model->group_assignment treatment_admin Administer this compound or Vehicle (Oral Gavage or Transdermal) group_assignment->treatment_admin monitoring Monitor Animal Health, Weight, and Disease Onset treatment_admin->monitoring behavioral Perform Behavioral Tests (e.g., Rotarod) monitoring->behavioral endpoint Monitor Survival until Pre-defined Endpoint behavioral->endpoint tissue Tissue Collection (Spinal Cord, Brain) endpoint->tissue analysis Biochemical & Histological Analysis (e.g., SOD1 levels, Neuroinflammation) tissue->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reductive Environment) CuATSM_ext Cu(II)ATSM CuATSM_int Cu(II)ATSM CuATSM_ext->CuATSM_int Crosses Cell Membrane (Lipophilic) CuATSM_reduced Cu(I)ATSM CuATSM_int->CuATSM_reduced Reduction of Cu(II) to Cu(I) Cu_ion_trapped Trapped Cu(I) ion CuATSM_reduced->Cu_ion_trapped Dissociation of Complex ATSM_ligand ATSM Ligand CuATSM_reduced->ATSM_ligand

References

Application Notes and Protocols for CuATSM Dosage and Administration in Preclinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) in preclinical research, with a primary focus on rodent models of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). The information is compiled from various preclinical studies to guide researchers in designing and executing their own experiments.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound dosage, administration routes, and pharmacokinetic parameters as reported in various preclinical studies.

Table 1: Dosage and Administration of this compound in Preclinical Models
Animal ModelAdministration RouteDosageDosing FrequencyVehicle/FormulationKey OutcomesReference(s)
SOD1G93A MiceOral Gavage30 mg/kg/dayDaily0.5% methylcellulose (B11928114) in PBS with 0.4% Tween-80Delayed disease onset and progression, improved survival trends.[1][1]
SOD1G93A Mice (C57BL/6 background)Oral Gavage100 mg/kg/dayTwice dailyStandard Suspension Vehicle (SSV)Toxicity observed in a subset of mice, necessitating dose reduction.[2][3][2][3]
SOD1G93A Mice (C57BL/6 background)Oral Gavage60 mg/kg/dayTwice dailyStandard Suspension Vehicle (SSV)Slowed disease progression and increased survival after initial toxicity at a higher dose.[4][4]
SOD1G93AxCCS MiceTransdermal30 mg/kgTwice dailyDimethyl sulfoxide (B87167) (DMSO)Extended survival by an average of 18 months; disease progression could be started and stopped by withdrawing and reintroducing treatment.[5][5]
SOD1G93A MiceTransdermal100 mg/kgTwice dailyDimethyl sulfoxide (DMSO)Extended median survival by 22 days when started at 50 days of age.[5][5]
Wild-type MiceIntravenous25 µg/kg (single dose)Single doseNot specifiedUsed for pharmacokinetic studies.[6][6]
Wild-type MiceIntravenous81 µg/kgNot specified20% DMSONo adverse effects observed in a 7-day toxicity study.[6][7][6][7]
RatsOral20 mg/kgNot specifiedNot specifiedBioavailability of ~53%.[8][8]
Table 2: Pharmacokinetic Parameters of this compound
ParameterOral Administration (Rodent)Intravenous Administration (Mouse)Transdermal Administration (Mouse)Source(s)
Bioavailability ~53% (in rats)[8]Not ApplicableHigher brain and spinal cord uptake compared to oral gavage of an insoluble suspension.[9][8][9]
Time to Maximum Plasma Concentration (Tmax) 1 - 10 hours[8]2 minutes[8]Not explicitly stated, but implies sustained delivery.[8]
Maximum Plasma Concentration (Cmax) 488.1 ± 67.0 ng/mL (20 mg/kg in rats)[8]591 ± 203 ng/mL (30 mg/kg in mice)[8]Leads to higher tissue concentrations of copper compared to oral administration.[9][8][9]
Plasma Half-life (t1/2) 3.1 ± 0.4 hours (in rats)[8]21.5 minutes[6][7]Not explicitly stated.[6][7][8]

Experimental Protocols

Oral Administration (Gavage)

This is the most common route for administering this compound in preclinical efficacy studies.

Materials:

  • This compound powder

  • Vehicle:

    • Option A: Standard Suspension Vehicle (SSV): 0.9% w/v NaCl, 0.5% w/v Na-carboxymethylcellulose, 0.5% v/v benzyl (B1604629) alcohol, 0.4% v/v Tween-80 in sterile water.[3]

    • Option B: 0.5% methylcellulose in PBS containing 0.4% Tween-80.[1]

  • Sonicator (probe or bath)

  • Vortex mixer

  • Oral gavage needles (flexible, appropriate size for the animal)

  • Syringes

Protocol:

  • Preparation of Suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL).[10]

    • Prepare the chosen vehicle. For SSV, dissolve the components in sterile water.[3][10]

    • Add the this compound powder to the vehicle in a sterile conical tube.

    • Sonicate the suspension to break down aggregates. A probe sonicator for five minutes has been described.[3]

    • Vortex the suspension vigorously for at least 1-2 minutes to ensure a uniform suspension.[10]

    • Note: Prepare the suspension fresh daily and vortex immediately before each administration to ensure homogeneity.[10]

  • Administration:

    • Gently restrain the animal.

    • Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Administer the suspension slowly to prevent regurgitation or aspiration.[10]

    • Monitor the animal for any signs of distress during and after the procedure.

Transdermal Administration

This route has been shown to result in higher copper concentrations in the brain and spinal cord compared to oral gavage of an insoluble suspension.[9]

Materials:

  • This compound powder

  • Vehicle: Dimethyl sulfoxide (DMSO)

  • Pipette

Protocol:

  • Preparation of Solution:

    • Dissolve this compound in DMSO to the desired concentration (e.g., 15 µg/µL).[5]

  • Administration:

    • Apply the solution directly to the skin on the neck and back of the mouse using a pipette.[5]

    • For larger doses, apply the solution in multiple streaks down the back to maximize absorption.[5]

    • Shaving the animal is not necessary as the fur can help retain the compound.[5]

    • Doses should be adjusted regularly based on the animal's weight.[5]

Intravenous Administration

This route is typically used for pharmacokinetic and toxicity studies where rapid and complete bioavailability is required.[8]

Materials:

  • This compound powder

  • Vehicle: A mixture of DMSO and a solubilizing agent (e.g., Polysorbate-80), diluted with saline.[8]

  • Syringes and needles appropriate for intravenous injection in the chosen animal model (e.g., tail vein in mice).

Protocol:

  • Preparation of Solution:

    • Dissolve this compound in the DMSO/solubilizing agent mixture.

    • Dilute with saline to the final desired concentration.[8]

  • Administration:

    • Properly restrain the animal to allow access to the injection site (e.g., tail vein).

    • Administer the solution as a single bolus injection at a controlled rate.[8]

    • Monitor the animal for any immediate adverse reactions.

Visualizations

Experimental Workflow for Oral Administration of this compound

G cluster_prep Suspension Preparation (Daily) cluster_admin Administration cluster_outcome Outcome Assessment weigh Weigh this compound Powder mix Add Powder to Vehicle weigh->mix vehicle Prepare Vehicle (e.g., SSV) vehicle->mix sonicate Sonicate Suspension mix->sonicate vortex1 Vortex Vigorously sonicate->vortex1 vortex2 Vortex Immediately Before Use vortex1->vortex2 Freshly Prepared load Load Syringe vortex2->load administer Administer via Oral Gavage load->administer monitor Monitor Animal Health (Weight, Behavior) administer->monitor assess Assess Efficacy (Motor Function, Survival) administer->assess collect Collect Tissues for Analysis assess->collect

Caption: Workflow for the preparation and oral administration of a this compound suspension in preclinical studies.

Comparison of Administration Routes and Bioavailability

G cluster_routes Administration Routes cluster_pk Pharmacokinetics & Distribution oral Oral Gavage (Insoluble Suspension) absorption Absorption oral->absorption ~53% Bioavailability (Slower Tmax) transdermal Transdermal (Soluble in DMSO) transdermal->absorption Bypasses First-Pass Metabolism cns Central Nervous System (Brain & Spinal Cord) transdermal->cns Higher Uptake vs. Oral iv Intravenous (Solubilized) systemic Systemic Circulation (Plasma) iv->systemic 100% Bioavailability (Rapid Tmax) absorption->systemic systemic->cns Crosses Blood-Brain Barrier

Caption: A logical diagram comparing the pharmacokinetic profiles of different this compound administration routes.

Proposed Mechanism of Action in Neurodegenerative Disease

G cluster_cell Motor Neuron This compound This compound entry Crosses Cell Membrane This compound->entry mito Damaged Mitochondria (Hypoxic/Reductive Environment) entry->mito release Cu(II) reduced to Cu(I) Copper Released mito->release ccs Copper Chaperone for SOD1 (CCS) release->ccs Copper Delivery sod1 Misfolded Mutant SOD1 ccs->sod1 Delivers Copper to sod1_stable Stabilized SOD1 sod1->sod1_stable Promotes Correct Folding stress Reduced Oxidative Stress & Protein Aggregation sod1_stable->stress outcome Improved Motor Neuron Survival & Function stress->outcome

Caption: Proposed signaling pathway for the therapeutic action of this compound in motor neurons.[11][12][13]

References

Application Notes: Utilizing CuATSM for the Investigation of Mitochondrial Dysfunction

References

Application Notes and Protocols for Evaluating the Efficacy of CuATSM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a synthetic compound that has garnered significant interest as a therapeutic agent for neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS), and as a hypoxia imaging and radiotherapeutic agent in oncology. Its therapeutic potential stems from its ability to readily cross the blood-brain barrier and cell membranes and deliver copper to specific cellular compartments. These application notes provide a detailed overview of the experimental design for this compound efficacy studies, including its mechanisms of action, protocols for key in vitro and in vivo experiments, and data presentation guidelines.

Mechanism of Action

The therapeutic effects of this compound are context-dependent, primarily revolving around its ability to modulate cellular copper homeostasis and respond to the cellular redox environment.

In Neurodegenerative Diseases (e.g., ALS)

In the context of ALS, particularly in cases linked to mutations in the superoxide (B77818) dismutase 1 (SOD1) gene, this compound is thought to exert its neuroprotective effects through several mechanisms:

  • Copper Chaperone Activity: Mutant SOD1 protein is prone to misfolding and aggregation, a key pathological feature of familial ALS. This compound can deliver copper to SOD1, promoting its correct folding and stability, which can mitigate protein aggregation and subsequent cellular toxicity.[1]

  • Metabolic Reprogramming of Astrocytes: this compound has been shown to modulate the metabolism of astrocytes, the supporting cells of the central nervous system. It can reduce mitochondrial activity and increase aerobic glycolysis, leading to the production of lactate.[2] Lactate can then be utilized by motor neurons as an energy source, providing metabolic support to these vulnerable cells.[2]

  • Antioxidant Properties: this compound may also act as a scavenger of reactive nitrogen species like peroxynitrite, thereby reducing oxidative stress, a common feature in neurodegenerative diseases.[3]

  • Modulation of Signaling Pathways: this compound has been observed to inhibit the phosphorylation of ERK1/2, which in turn can prevent the stress-induced aggregation of TDP-43, another protein implicated in the pathology of ALS.[1][4]

In Cancer

In oncology, the utility of this compound is primarily linked to the unique microenvironment of solid tumors, specifically hypoxia (low oxygen levels).

  • Hypoxia-Selective Accumulation: The neutral, lipophilic Cu(II)ATSM complex can diffuse across cell membranes. In healthy, normoxic tissues, the complex is stable and can diffuse back out of the cell. However, in the reducing environment of hypoxic tumor cells, the Cu(II) is reduced to Cu(I).[5]

  • Intracellular Trapping: The resulting Cu(I)ATSM complex is unstable and dissociates, releasing the copper ion, which is then trapped inside the cell by binding to various intracellular proteins.[5] This selective accumulation in hypoxic regions is the basis for its use in Positron Emission Tomography (PET) imaging with copper radioisotopes (e.g., 64Cu) to visualize hypoxic tumors.[6][7]

  • Targeted Radiotherapy: When radiolabeled with a therapeutic isotope of copper, the selective accumulation of this compound in hypoxic tumor cells delivers a targeted dose of radiation to these often radioresistant cells, leading to DNA damage and cell death.[5]

Signaling and Mechanistic Pathways

The following diagrams illustrate the key signaling and mechanistic pathways of this compound.

CuATSM_ALS_Pathway This compound Mechanism in ALS This compound This compound MotorNeuron Motor Neuron This compound->MotorNeuron Astrocyte Astrocyte This compound->Astrocyte StableSOD1 Stable SOD1 (correctly folded) This compound->StableSOD1 Provides Copper ERK ERK1/2 Phosphorylation This compound->ERK Inhibits MutantSOD1 Mutant SOD1 (misfolded/aggregated) MotorNeuron->MutantSOD1 Mitochondria Mitochondrial Respiration Astrocyte->Mitochondria Reduces Glycolysis Aerobic Glycolysis Astrocyte->Glycolysis Increases MutantSOD1->StableSOD1 Neuroprotection Neuroprotection StableSOD1->Neuroprotection Lactate Lactate Glycolysis->Lactate Lactate->MotorNeuron Metabolic Support Lactate->Neuroprotection ERK->Neuroprotection Reduces Stress TDP43 TDP-43 Aggregation ERK->TDP43 Promotes

Fig. 1: this compound's neuroprotective mechanisms in ALS.

CuATSM_Cancer_Pathway This compound Mechanism in Hypoxic Cancer Cells cluster_cell Hypoxic Cancer Cell CuII_ATSM_in Cu(II)ATSM Reduction Reduction (e.g., by NADH/NADPH) CuII_ATSM_in->Reduction CuI_ATSM Cu(I)ATSM (unstable) Reduction->CuI_ATSM Cu_ion Cu+ Ion (trapped) CuI_ATSM->Cu_ion Ligand_out Ligand (H2ATSM) (diffuses out) CuI_ATSM->Ligand_out PET_Imaging PET Imaging (with 64Cu) Cu_ion->PET_Imaging Radiotherapy Radiotherapy (with therapeutic Cu isotope) Cu_ion->Radiotherapy CuII_ATSM_out Cu(II)ATSM (in circulation) CuII_ATSM_out->CuII_ATSM_in Passive Diffusion

Fig. 2: Hypoxia-selective trapping of this compound in cancer cells.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Efficacy Studies

This assay determines the cytotoxic effects of this compound on cancer cell lines or its protective effects on neuronal cells against a stressor.

  • Materials:

    • Target cells (e.g., cancer cell line, neuronal cell line like NSC-34)

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8][9][10][11][12]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value for cancer cells.

This protocol is used to assess the effect of this compound on the levels of total and aggregated SOD1, as well as the phosphorylation status of ERK.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-SOD1, anti-p-ERK, anti-ERK, anti-TDP-43, anti-beta-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[13]

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control like beta-actin.

In Vivo Efficacy Studies

This is a widely used transgenic mouse model to evaluate potential ALS therapeutics.

  • Animal Model: B6SJL-Tg(SOD1*G93A)1Gur/J mice.

  • Experimental Design:

    • Randomly assign mice to treatment (this compound) and vehicle control groups (n=15-20 per group), balanced for sex and littermates.[5]

    • Begin treatment at a pre-symptomatic age (e.g., 50 days old).[5]

    • Administer this compound daily by oral gavage at a dose of 30-60 mg/kg, suspended in a vehicle such as 0.5% methylcellulose (B11928114) with 0.4% Tween 80.[5][14]

  • Efficacy Endpoints:

    • Survival: Monitor mice daily and record the date of end-stage disease, defined as the inability to right within 30 seconds of being placed on their side.[15]

    • Motor Function: Assess motor performance weekly using methods like rotarod, grip strength, or a neurological scoring system.[5]

    • Body Weight: Record body weight three times a week as an indicator of disease progression.[15]

    • Histopathology: At the end of the study, perfuse the mice and collect spinal cords for immunohistochemical analysis of motor neuron counts and glial activation markers.[6]

This model is used to assess the anti-tumor efficacy of this compound, often in combination with radiotherapy.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Experimental Design:

    • Subcutaneously inject cancer cells (e.g., 1-5 x 106 cells) into the flank of the mice.[16]

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle, this compound, radiation, this compound + radiation).

    • Administer this compound via a clinically relevant route (e.g., oral gavage, intravenous injection).

  • Efficacy Endpoints:

    • Tumor Growth: Measure tumor volume with calipers 2-3 times per week.[16]

    • Body Weight: Monitor for signs of toxicity.

    • Survival: Record survival time if this is a primary endpoint.

    • PET Imaging: For mechanistic studies, 64Cu-ATSM can be used to image tumor hypoxia before and after treatment.[17][18]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for in vitro and in vivo studies.

In_Vitro_Workflow In Vitro Efficacy Workflow for this compound Start Start: Select Cell Line (e.g., NSC-34, Cancer Cell Line) Seeding Cell Seeding in 96-well or 6-well plates Start->Seeding Treatment This compound Treatment (Dose-response and time-course) Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Protein Extraction and Western Blot Treatment->WesternBlot Analysis Data Analysis: IC50 Calculation, Protein Quantification Viability->Analysis WesternBlot->Analysis Conclusion Conclusion on Cytotoxicity/Mechanism Analysis->Conclusion

Fig. 3: A typical workflow for in vitro evaluation of this compound.

In_Vivo_Workflow In Vivo Efficacy Workflow for this compound in ALS Mouse Model Start Start: SOD1G93A Mouse Cohort Randomization Randomization into Treatment and Vehicle Groups Start->Randomization Dosing Daily Oral Dosing with this compound or Vehicle Randomization->Dosing Monitoring Weekly Monitoring: - Motor Function - Body Weight Dosing->Monitoring Survival Daily Survival Checks Dosing->Survival Endpoint Humane Endpoint Reached Monitoring->Endpoint Analysis Data Analysis: Survival Curves, Functional Scores, Cell Counts Monitoring->Analysis Survival->Endpoint Survival->Analysis Tissue Tissue Collection (Spinal Cord) Endpoint->Tissue Histo Histological Analysis (Motor Neuron Count) Tissue->Histo Histo->Analysis Conclusion Conclusion on In Vivo Efficacy Analysis->Conclusion

Fig. 4: Workflow for a preclinical study of this compound in an ALS mouse model.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Preclinical Efficacy of this compound in SOD1G93A Mouse Models of ALS
Mouse ModelTreatment Dose & DurationKey FindingsReference
SOD1G93A (B6SJL)30 mg/kg/day, from 50 days of ageDelayed onset of paresis by 6 days (overall), 10.5 days in males. Trend towards extended lifespan.[5]
SOD1G93A (C57BL/6)60 mg/kg/day, from 70 days of ageExtended median survival by 9% (176 to 193 days).[14][15]
SOD1G93A x CCSDaily treatment from birthExtended survival from ~14 days to an average of 18 months.[19]
SOD1G37R30 mg/kg/day, presymptomaticExtended lifespan from 263 to 300 days.[20]
Table 2: Clinical Trial Data for this compound in ALS Patients (Phase 1)
ParameterThis compound Treatment Group (72mg/day for 24 weeks)Historical Control GroupReference
ALSFRS-R Score Change -0.29 points/month-1.02 points/month[2][21][22]
Forced Vital Capacity (FVC) Change +1.1 % predicted/month-2.24 % predicted/month[2][21][22]
ECAS Score Change +10 pointsNo change[2][21][22]
Table 3: Biodistribution of 64Cu-ATSM in Cancer Xenograft Models
Tumor ModelTime Post-InjectionTumor-to-Muscle RatioReference
FaDu (Head and Neck)90 min~4.5[17]
HT29 (Colon)90 min~1.6[17]
H727 (Lung)90 min~2.7[17]

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the preclinical and clinical evaluation of this compound efficacy. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing our understanding of this compound's therapeutic potential and for its successful translation into clinical practice for both neurodegenerative diseases and cancer.

References

Safety and Toxicology Protocols for CuATSM Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is a lipophilic, neutral complex that has garnered significant interest for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and as an imaging agent for hypoxic tissues. This document provides a detailed overview of the available safety and toxicology data for this compound, along with protocols for key toxicological and safety pharmacology studies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the safety profile of this compound.

Mechanism of Action and Potential for Toxicity

This compound's therapeutic potential is linked to its ability to cross the blood-brain barrier and deliver copper to cells with mitochondrial dysfunction. In hypoxic conditions, the Cu(II) in the complex is reduced to Cu(I), leading to the dissociation of the complex and trapping of copper within the cell. This selective accumulation in hypoxic tissues is beneficial for imaging and targeted therapy.

However, the administration of a copper-containing compound necessitates a thorough evaluation of its toxicological profile. Copper, while an essential trace element, can be toxic at high concentrations, leading to oxidative stress and cellular damage. Therefore, understanding the dose-dependent toxicity of this compound is critical for its safe development as a therapeutic agent.

Quantitative Toxicology Data

The available quantitative toxicology data for this compound is limited and primarily derived from studies in specific animal models. No standard lethal dose (LD50) values from acute toxicity studies have been published. The following tables summarize the key findings from available preclinical studies.

Table 1: Summary of In Vivo Toxicity Studies for this compound

SpeciesStudy TypeRoute of AdministrationDosing RegimenKey FindingsNo-Observed-Adverse-Effect Level (NOAEL)
Mouse (SOD1G93A model on C57BL/6 background)Tolerability StudyOral Gavage100 mg/kg/dayA subset of mice exhibited clinical signs of toxicity (hunched posture, piloerection, hypoactivity) after 3-51 days of treatment.Not established in this study; a tolerated dose of 60 mg/kg/day was subsequently used.[1][2]
Mouse (BALB/c)7-Day Intravenous ToxicityIntravenousDaily for 7 days (this compound:ATSM ratio of 2:25)No adverse effects were observed.81 µg/kg/day[3][4]
Dog (Beagle)Cardiovascular and Pulmonary SafetyIntravenous BolusSingle dose of 0.3 mg/kgNo test article-related changes in cardiovascular or pulmonary parameters were observed compared to vehicle.[5]0.3 mg/kg[5]

Table 2: Clinical Safety Data for this compound

PopulationStudy PhaseDosing RegimenKey Findings
Humans (ALS patients)Phase 172 mg/dayThe treatment was reported to be safe and well-tolerated.[6]

Experimental Protocols

The following are detailed methodologies for key safety and toxicology experiments relevant to the preclinical evaluation of this compound. These protocols are based on standard guidelines and published studies.

Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity of this compound in rodents and to estimate the LD50.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)

  • Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant, 8-12 weeks old

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Methodology:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (water ad libitum).

  • Dosing:

    • Administer a single oral dose of this compound to one animal at a starting dose (e.g., 175 mg/kg).

    • The dose is adjusted up or down by a factor (e.g., 3.2) for the next animal depending on the outcome for the previous animal.

    • If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • Observation:

    • Observe animals for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days.

    • Record body weights prior to dosing and on days 7 and 14.

    • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Estimate the LD50 and its confidence intervals using a validated statistical method.

Seven-Day Repeated-Dose Intravenous Toxicity Study

Objective: To evaluate the potential toxicity of this compound following repeated intravenous administration in rodents.

Materials:

  • This compound and its precursor ATSM

  • Vehicle (e.g., saline with a solubilizing agent)

  • Male and female mice (e.g., BALB/c), 6-8 weeks old

  • Intravenous injection equipment

  • Hematology and clinical chemistry analyzers

Methodology:

  • Group Allocation: Randomly assign animals to control (vehicle) and treatment groups (e.g., low, mid, and high dose). A typical group size is 5-10 animals per sex.

  • Dosing: Administer the vehicle or this compound intravenously once daily for 7 consecutive days.

  • Observations:

    • Conduct daily clinical observations for signs of toxicity.

    • Record body weights daily.

    • Record food consumption daily.

  • Terminal Procedures (Day 8):

    • Collect blood samples for hematology and clinical chemistry analysis.

    • Perform a full necropsy on all animals.

    • Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, brain).

    • Preserve organs in formalin for histopathological examination.

  • Data Analysis: Analyze quantitative data (body weights, organ weights, hematology, clinical chemistry) using appropriate statistical methods. A veterinary pathologist should evaluate the histopathology slides.

Cardiovascular Safety Pharmacology Study in Beagle Dogs

Objective: To assess the potential effects of this compound on cardiovascular and respiratory parameters in conscious beagle dogs.

Materials:

  • This compound/H2ATSM formulation

  • Vehicle control

  • Male and female beagle dogs fitted with telemetry implants for cardiovascular monitoring

  • Data acquisition system for recording ECG, blood pressure, and heart rate

  • Plethysmography system for respiratory measurements

Methodology:

  • Animal Preparation: Use surgically implanted telemetry devices to allow for continuous monitoring of cardiovascular parameters in conscious, unrestrained animals.

  • Dosing: Administer a single intravenous bolus dose of the vehicle or this compound/H2ATSM. A crossover design can be used where each animal receives both vehicle and test article on separate occasions.

  • Data Collection:

    • Continuously record cardiovascular data (systemic arterial blood pressures, heart rate, ECG waveforms, and ECG intervals) from pre-dose to a specified time post-dose (e.g., 24 hours).

    • Evaluate pulmonary data (respiratory rate, tidal volume, and minute volume) at specified time points.

  • Clinical Observations: Monitor for any clinical signs of adverse effects.

  • Data Analysis: Analyze the collected cardiovascular and respiratory data for any statistically significant changes from baseline and compared to the vehicle control group.

Neurological Safety Assessment in Rats

Objective: To evaluate the potential neurotoxic effects of this compound in rats.

Methodology:

  • Functional Observational Battery (FOB):

    • Perform a series of non-invasive tests to assess nervous system function, including observations of home cage behavior, open field activity, and sensory-motor responses.

    • Assess parameters such as posture, gait, grooming, arousal level, and reactivity to various stimuli.

  • Motor Activity Assessment: Use an automated system to quantify locomotor activity over a specified period.

  • Study Design:

    • Administer this compound at multiple dose levels and a vehicle control to groups of rats.

    • Conduct the FOB and motor activity assessments at baseline and at various time points after dosing.

  • Data Analysis: Analyze the data for any dose-related changes in neurological function or motor activity.

Genotoxicity Assays

a. Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure:

    • Expose the bacterial strains to various concentrations of this compound in the presence of a minimal amount of histidine.

    • Plate the treated bacteria on a histidine-free medium.

  • Data Analysis: Count the number of revertant colonies after a suitable incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

b. In Vitro Chromosomal Aberration Assay

Objective: To determine the potential of this compound to induce structural chromosomal damage in mammalian cells.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) or primary human lymphocytes.

  • Treatment: Expose the cells to at least three concentrations of this compound for a short and a long duration, with and without metabolic activation.

  • Metaphase Arrest: Treat the cells with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

  • Slide Preparation and Analysis: Harvest the cells, prepare chromosome spreads on microscope slides, and score for chromosomal aberrations under a microscope.

  • Data Analysis: Analyze the frequency of aberrant cells and the number of aberrations per cell.

c. In Vivo Micronucleus Test

Objective: To assess the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.

Methodology:

  • Dosing: Administer this compound at multiple dose levels to groups of mice or rats.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose.

  • Slide Preparation and Analysis: Prepare smears and stain to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). Score the frequency of micronucleated PCEs.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a genotoxic effect.

Visualizations

Signaling Pathways and Experimental Workflows

CuATSM_Toxicity_Pathway cluster_cellular Cellular Environment High_Dose_this compound High Dose this compound Administration Increased_Intracellular_Copper Increased Intracellular Copper Concentration High_Dose_this compound->Increased_Intracellular_Copper Oxidative_Stress Oxidative Stress (ROS Production) Increased_Intracellular_Copper->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Toxicity Cellular Toxicity / Apoptosis Mitochondrial_Dysfunction->Cellular_Toxicity DNA_Damage->Cellular_Toxicity

Caption: Putative signaling pathway for this compound-induced toxicity at high doses.

In_Vivo_Toxicity_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rodents) Group_Allocation Group Allocation (Control & Treatment Groups) Animal_Acclimatization->Group_Allocation Dosing This compound Administration (Specified Route & Duration) Group_Allocation->Dosing In_Life_Observations In-Life Observations - Clinical Signs - Body Weight - Food Consumption Dosing->In_Life_Observations Terminal_Procedures Terminal Procedures - Blood Collection - Necropsy - Organ Weights In_Life_Observations->Terminal_Procedures Histopathology Histopathology Terminal_Procedures->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis

Caption: General experimental workflow for an in vivo repeated-dose toxicity study.

Safety_Pharmacology_Workflow Animal_Model Selection of Animal Model (e.g., Beagle Dog with Telemetry) Baseline_Measurement Baseline Data Collection (Cardiovascular & Respiratory) Animal_Model->Baseline_Measurement Drug_Administration Single Dose Administration (Vehicle & this compound) Baseline_Measurement->Drug_Administration Post_Dose_Monitoring Continuous Post-Dose Monitoring Drug_Administration->Post_Dose_Monitoring Data_Analysis Data Analysis (Comparison to Baseline & Control) Post_Dose_Monitoring->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for a cardiovascular safety pharmacology study.

Conclusion

The available data suggests that this compound has a reasonable safety profile at therapeutic doses. However, the current body of evidence has significant gaps, particularly in the areas of standard acute and chronic toxicology, as well as genotoxicity. The observation of toxicity at high doses in a mouse model of ALS highlights the importance of careful dose selection and monitoring in preclinical and clinical studies.

Researchers and drug development professionals should consider the following when designing safety evaluation programs for this compound:

  • Conducting comprehensive dose-ranging studies to establish a clear NOAEL.

  • Performing a full battery of genotoxicity assays to assess mutagenic and clastogenic potential.

  • Thoroughly investigating the mechanism of toxicity at high doses.

By following rigorous safety and toxicology protocols, the potential of this compound as a therapeutic agent can be responsibly explored, ensuring patient safety in future clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CuATSM Solubility Issues for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of CuATSM for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I prepare it for in vivo administration?

A1: this compound is a lipophilic molecule with inherently low solubility in aqueous solutions.[1][2] Direct addition to aqueous vehicles like saline or phosphate-buffered saline (PBS) will cause it to precipitate. To avoid this, this compound must first be dissolved in a suitable organic co-solvent or formulated as a suspension.[2]

Q2: What is the most common vehicle for administering this compound in animal models?

A2: The most frequently reported method for administering this compound in preclinical studies, particularly in mouse models of ALS, involves dissolving it in dimethyl sulfoxide (B87167) (DMSO) for dermal application or preparing a suspension for oral gavage.[1][3][4]

Q3: I'm seeing variability in my animal studies. Could the formulation be the cause?

A3: Yes, inconsistent formulation is a likely source of variability.[2] Poorly suspended this compound can lead to inaccurate dosing and consequently, variable absorption and bioavailability.[1] It is crucial to ensure a homogenous suspension before each administration.

Q4: What are some alternative formulation strategies to improve this compound bioavailability?

A4: To enhance the bioavailability of poorly soluble drugs like this compound, several strategies can be employed, including:

  • Co-solvents: Using water-miscible organic solvents like DMSO to dissolve this compound before dilution.[5][6]

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially improving dissolution and absorption.[5][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or nanoemulsions can improve the solubility and absorption of lipophilic drugs.[5][8]

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution rate.[9]

Q5: Are there any known toxicities associated with the vehicles used for this compound?

A5: High concentrations of some organic solvents, like DMSO, can have toxic effects.[1] It is essential to use pharmaceutical-grade solvents and to keep the final concentration in the formulation as low as possible while still maintaining solubility.[10][11] Always include a vehicle-only control group in your in vivo experiments to account for any potential effects of the delivery vehicle.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation during preparation of oral suspension Inadequate mixing or inappropriate vehicle composition.- Ensure vigorous and consistent mixing (e.g., vortexing, sonication) to create a uniform suspension.[4] - Prepare the suspension fresh daily.[4] - Consider using a standard suspension vehicle (SSV) containing suspending agents like carboxymethylcellulose.[4]
Low or variable bioavailability after oral administration Poor absorption from the gastrointestinal tract due to low solubility.[1]- Ensure the suspension is homogenous before each dose. - Explore alternative administration routes like transdermal application with a DMSO-based solution, which has shown to increase brain and spinal cord uptake.[1][4] - Consider formulation strategies to enhance solubility, such as micronization or lipid-based formulations.[5][9]
Animal distress or weight loss after administration - Potential toxicity from the this compound dose or the vehicle. - Improper oral gavage technique.- Reduce the administered dose; toxicity has been observed at higher doses.[4] - Conduct a dose-escalation study to determine the maximum tolerated dose in your specific model.[4] - Ensure personnel are properly trained in oral gavage to prevent injury or aspiration.[4] - Include a vehicle-only control group to assess for vehicle-related toxicity.
Difficulty dissolving this compound in DMSO The DMSO may have absorbed water, which reduces its ability to dissolve this compound.[3]- Use fresh, dry, pharmaceutical-grade DMSO.[3] - Minimize the exposure of DMSO to air to prevent moisture absorption.[3] - Gentle warming or sonication can aid in dissolution.[6][12]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference(s)
Dimethyl sulfoxide (DMSO)~10 mg/mL[12][13]
Dimethylformamide (DMF)~2 mg/mL[12]
1:9 solution of DMSO:PBS (pH 7.2)~0.1 mg/mL[10][12]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.15 mg/mL[6]
10% DMSO, 90% Corn Oil0.15 mg/mL (as a suspension)[6]
Aqueous BuffersSparingly soluble[12]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol is adapted from preclinical studies in ALS mouse models.[4]

Materials:

  • This compound powder

  • Standard Suspension Vehicle (SSV):

    • 0.5% (w/v) Sodium Carboxymethylcellulose

    • 0.5% (v/v) Benzyl (B1604629) Alcohol

    • 0.4% (v/v) Tween 80

    • 0.9% (w/v) Sodium Chloride

    • Sterile water

Procedure:

  • Prepare the SSV:

    • In a sterile container, combine the sodium carboxymethylcellulose, sodium chloride, and the majority of the sterile water. Mix until dissolved.

    • In a separate container, dissolve the Tween 80 in the benzyl alcohol.

    • Add the Tween 80/benzyl alcohol mixture to the carboxymethylcellulose/saline solution.

    • Add sterile water to reach the final volume and mix thoroughly.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL).

    • Add the this compound powder to a sterile conical tube.

    • Add the appropriate volume of SSV to the tube.

    • Vortex the tube vigorously for at least 1-2 minutes to ensure a uniform suspension.

  • Administration:

    • Prepare the suspension fresh daily.

    • Vortex the suspension immediately before each gavage administration to ensure homogeneity.

    • Administer the suspension using an appropriately sized gavage needle.

Protocol 2: Preparation of this compound for Dermal Application in Mice

This protocol is based on studies demonstrating effective CNS delivery of this compound.[3]

Materials:

  • This compound powder

  • Dry, pharmaceutical-grade Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare the this compound Solution:

    • Add 1.5 g of this compound to a volumetric flask.

    • Bring the volume to 100 mL with dry, pharmaceutical-grade DMSO.

    • Use a bath sonicator for approximately 15 minutes to completely dissolve the this compound.

    • Note: this compound will not dissolve in DMSO that has been contaminated with water. Use a fresh bottle of dry DMSO and minimize exposure to moisture.[3]

  • Storage:

    • The resulting solution is stable for several months when stored in the freezer and for over a week at room temperature.[3]

  • Administration:

    • Calculate the required dose based on the animal's weight (e.g., 30-100 mg/kg).

    • Using a pipette, apply the solution directly to the skin on the back of the mouse's neck. The solution should be absorbed within approximately 10 minutes.

Visualizations

Signaling Pathways and Mechanisms

The therapeutic effects of this compound are believed to be multifactorial, involving copper delivery and antioxidant properties.[14][15][16]

CuATSM_Mechanism Proposed Mechanisms of this compound Action cluster_extracellular Extracellular/Systemic cluster_intracellular Intracellular CuATSM_admin This compound Administration (Oral/Dermal) CuATSM_complex Lipophilic Cu(II)ATSM Complex CuATSM_admin->CuATSM_complex Crosses cell membrane Cu_ion Cu+ Ion CuATSM_complex->Cu_ion Reduction to Cu(I)ATSM & dissociation Metabolism Metabolic Reprogramming (Aerobic Glycolysis) CuATSM_complex->Metabolism Induces metabolic switch OxidativeStress Oxidative Stress (e.g., Peroxynitrite) CuATSM_complex->OxidativeStress Scavenges radicals SOD1 Misfolded SOD1 Cu_ion->SOD1 Delivers Copper Mature_SOD1 Mature, Functional SOD1 SOD1->Mature_SOD1 Promotes proper folding & maturation Mitochondria Dysfunctional Mitochondria (Reductive Environment) Mitochondria->CuATSM_complex Provides reductive environment

Caption: Proposed mechanisms of this compound action in neurodegenerative disease models.

Experimental Workflow

Experimental_Workflow Workflow for In Vivo this compound Solubility & Efficacy Testing cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation 1. Formulation Preparation (e.g., Suspension or DMSO solution) QC 2. Quality Control (Homogeneity/Solubility Check) Formulation->QC Dosing 3. Animal Dosing (Oral Gavage or Dermal) QC->Dosing Monitoring 4. Health Monitoring (Weight, Behavior) Dosing->Monitoring PK 6. Pharmacokinetic Analysis (Blood/Tissue levels) Dosing->PK Endpoint 5. Efficacy Assessment (Motor function, Survival) Monitoring->Endpoint PD 7. Pharmacodynamic Analysis (Biomarker changes) Endpoint->PD

Caption: A generalized workflow for preclinical testing of this compound formulations.

References

Technical Support Center: Optimizing CuATSM Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the delivery of CuATSM across the blood-brain barrier (BBB). It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and meticulously outlined experimental protocols.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its delivery across the BBB important?

This compound, or Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), is a lipophilic, charge-neutral, and low molecular weight compound.[1] Its ability to cross the blood-brain barrier is crucial for its investigation as a potential therapeutic agent for a range of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[1][2][3][4] The therapeutic rationale is based on its capacity to deliver copper to cells with mitochondrial dysfunction, a common feature in many neurodegenerative disorders.[4][5]

2. What are the known mechanisms for this compound crossing the BBB?

This compound's physicochemical properties, namely its lipophilicity and neutral charge, are thought to facilitate its passage across the BBB primarily through passive diffusion.[1][6] However, recent studies suggest a more complex interaction with the BBB. For instance, this compound has been shown to increase the expression and function of P-glycoprotein (P-gp), an efflux transporter at the BBB.[6][7] This finding has significant implications for the long-term delivery and retention of this compound and other P-gp substrates in the central nervous system (CNS).

3. What level of brain uptake can be expected for this compound?

The brain uptake of this compound can vary depending on the animal model, administration route, and formulation. Studies in mice have reported brain uptake as a percentage of the injected dose per gram of tissue (%ID/g). For example, in wild-type mice, the brain uptake of radiolabeled this compound has been observed to be around 1.58 ± 0.14 %ID/g at 60 minutes post-injection.[8] Oral administration of this compound has demonstrated bioavailability, and transdermal application of a soluble form has been shown to increase brain and spinal cord uptake compared to oral gavage of an insoluble suspension.[9][10]

4. How does the formulation of this compound affect its BBB penetration?

The formulation of this compound significantly impacts its bioavailability and subsequent BBB penetration. Most preclinical therapeutic studies have used oral administration of this compound in an insoluble form.[10] However, research indicates that a soluble form of this compound, for instance, dissolved in dimethyl sulfoxide (B87167) (DMSO) for transdermal application, leads to higher copper concentrations in the brain and spinal cord compared to an insoluble oral suspension.[10]

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments aimed at evaluating this compound's BBB permeability.

In Vitro Blood-Brain Barrier Models (e.g., Transwell Assays)
Problem Possible Cause(s) Troubleshooting Steps
Low Transendothelial Electrical Resistance (TEER) values 1. Incomplete cell monolayer formation. 2. Cell culture contamination (e.g., mycoplasma). 3. Suboptimal cell seeding density. 4. Poor coating of the transwell insert. 5. Cell line integrity issues.1. Allow for sufficient culture time for the monolayer to form completely (typically 5-7 days). 2. Regularly test cell cultures for contamination. 3. Optimize cell seeding density for the specific cell line being used. 4. Ensure even and complete coating of the transwell insert with an appropriate extracellular matrix protein (e.g., collagen, fibronectin). 5. Use low passage number cells and verify their phenotype.
High variability in permeability measurements 1. Inconsistent cell monolayer integrity. 2. Pipetting errors leading to inconsistent volumes. 3. Temperature fluctuations during the assay. 4. Issues with the detection method (e.g., fluorometer, LC-MS/MS).1. Monitor TEER values to ensure consistent barrier integrity across all wells before starting the permeability assay. 2. Use calibrated pipettes and be meticulous with volume additions and removals. 3. Perform the assay in a temperature-controlled environment. 4. Validate the analytical method for accuracy and precision.
Low recovery of this compound 1. Adsorption of the compound to the plasticware. 2. Instability of this compound in the assay buffer. 3. Cellular metabolism of this compound.1. Use low-binding plates and pipette tips. 2. Assess the stability of this compound in the chosen buffer over the time course of the experiment. 3. Analyze cell lysates to determine the extent of intracellular accumulation and potential metabolism.
In Situ Brain Perfusion
Problem Possible Cause(s) Troubleshooting Steps
Incomplete perfusion of the brain 1. Incorrect placement of the catheter in the carotid artery. 2. Presence of air bubbles in the perfusion line. 3. Obstruction of blood flow due to improper ligation of vessels. 4. Low perfusion pressure.1. Ensure the catheter is correctly inserted and secured in the common carotid artery. 2. Thoroughly prime the perfusion lines to remove all air bubbles before starting the perfusion. 3. Carefully ligate the necessary arteries to isolate the cerebral circulation. 4. Use a calibrated perfusion pump to maintain a constant and appropriate flow rate.
High vascular volume marker signal in the brain parenchyma 1. Leakage of the BBB due to excessive perfusion pressure. 2. Incomplete washout of the vascular space.1. Optimize the perfusion pressure and flow rate to avoid damaging the BBB. 2. Ensure a sufficient washout period with a suitable buffer before introducing the test compound.
Variable brain uptake of this compound 1. Inconsistent perfusion rate between animals. 2. Differences in the formulation of the perfusate. 3. Animal-to-animal physiological variability.1. Use a high-precision perfusion pump and monitor the flow rate throughout the experiment. 2. Prepare the perfusate fresh and ensure consistent composition for all experiments. 3. Use age- and weight-matched animals and ensure consistent surgical procedures.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound's effects on the BBB and its brain uptake from various studies.

Table 1: In Vitro Effects of this compound on BBB Components

Cell LineThis compound Concentration & DurationEffect on P-gp ExpressionEffect on P-gp Function (Rhodamine 123 Accumulation)Reference
Primary mouse brain endothelial cells (mBECs)100 nM for 24h1.6-fold increase20% reduction[11]
hCMEC/D3100 nM for 24h2-fold increase1.3-fold increase in efflux[6]

Table 2: In Vivo Brain Uptake and Effects of this compound in Mice

Mouse ModelAdministration Route & DoseTime PointBrain Uptake (%ID/g)Effect on BBB Transport of [³H]-digoxinReference
Wild-TypeIntravenous ([⁶⁴Cu]this compound)60 min1.58 ± 0.14Not Assessed[8]
C57BL/6JOral (30 mg/kg/day for 28 days)-Not directly measured as %ID/g20% reduction in brain uptake[12]
C57BL/6JTransdermal (soluble in DMSO) vs. Oral Gavage (insoluble)-Higher copper concentrations in brain and spinal cord with transdermal applicationNot Assessed[10]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol describes a standard method for assessing the permeability of this compound across a brain endothelial cell monolayer cultured on a Transwell insert.

Materials:

  • Brain endothelial cells (e.g., hCMEC/D3 or primary mBECs)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium and supplements

  • Extracellular matrix coating solution (e.g., collagen type I)

  • This compound solution of known concentration

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Analytical equipment for this compound quantification (e.g., LC-MS/MS or ICP-MS)

  • TEER measurement system (e.g., EVOM2)

Procedure:

  • Coating Transwell Inserts: Coat the apical side of the Transwell inserts with the extracellular matrix solution according to the manufacturer's instructions.

  • Cell Seeding: Seed the brain endothelial cells onto the coated inserts at an optimized density. Add cell culture medium to both the apical and basolateral chambers.

  • Monolayer Formation: Culture the cells for 5-7 days, replacing the medium every 2-3 days, until a confluent monolayer is formed.

  • Barrier Integrity Assessment: Measure the TEER daily. The assay can be performed once the TEER values have reached a stable and sufficiently high level (e.g., >150 Ω·cm² for hCMEC/D3).

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the this compound solution to the apical (donor) chamber.

    • Add fresh assay buffer to the basolateral (receiver) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh assay buffer.

    • At the end of the experiment, collect samples from the apical chamber and lyse the cells to determine intracellular concentrations.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Situ Brain Perfusion in Mice

This protocol outlines the procedure for measuring the brain uptake of this compound using the in situ brain perfusion technique in anesthetized mice.

Materials:

  • Anesthetized mouse

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂)

  • This compound perfusate of known concentration

  • Vascular marker (e.g., [¹⁴C]-sucrose)

  • Surgical instruments

  • Syringes and tubing

  • Brain homogenization buffer

  • Scintillation counter and analytical equipment for this compound quantification

Procedure:

  • Anesthesia and Surgery: Anesthetize the mouse and perform a midline cervical incision to expose the common carotid arteries.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.

  • Washout: Begin perfusion with the perfusion buffer for a short period (e.g., 20-30 seconds) to wash out the cerebral vasculature.

  • Perfusion with Test Compound: Switch to the perfusate containing this compound and the vascular marker and perfuse for a defined period (e.g., 1-5 minutes).

  • Termination and Brain Collection: Stop the perfusion, decapitate the mouse, and rapidly remove the brain.

  • Tissue Processing:

    • Weigh the brain and homogenize it in a suitable buffer.

    • Take an aliquot of the homogenate for analysis.

    • Take an aliquot of the perfusate for concentration determination.

  • Sample Analysis:

    • Analyze the brain homogenate and perfusate samples to determine the concentrations of this compound and the vascular marker.

  • Calculation of Brain Uptake:

    • Calculate the brain vascular volume using the vascular marker data.

    • Correct the total brain concentration of this compound for the amount present in the vascular space.

    • Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d).

Protocol 3: Quantification of Copper in Brain Tissue by ICP-MS

This protocol provides a general method for determining the total copper concentration in brain tissue samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Materials:

  • Brain tissue samples

  • Trace metal-free tubes and pipette tips

  • Concentrated nitric acid (trace metal grade)

  • Hydrogen peroxide (optional, for digestion)

  • Certified copper standard solutions

  • ICP-MS instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh the brain tissue samples.

    • Place the samples in acid-washed, trace metal-free digestion vessels.

  • Acid Digestion:

    • Add a known volume of concentrated nitric acid to each sample.

    • If necessary, add a small amount of hydrogen peroxide.

    • Digest the samples using a microwave digestion system or by heating on a hot plate in a fume hood until the tissue is completely dissolved and the solution is clear.

  • Dilution:

    • Allow the digested samples to cool.

    • Dilute the samples to a final known volume with deionized water. The dilution factor will depend on the expected copper concentration and the sensitivity of the ICP-MS instrument.

  • ICP-MS Analysis:

    • Prepare a series of calibration standards from the certified copper standard solution.

    • Analyze the prepared samples and calibration standards using the ICP-MS.

    • Include quality control samples to ensure the accuracy of the measurements.

  • Data Analysis:

    • Generate a calibration curve from the standard measurements.

    • Use the calibration curve to determine the copper concentration in the unknown samples.

    • Express the copper concentration as µg of copper per gram of wet or dry tissue weight.

Visualizations

Signaling Pathway: this compound's Interaction with the BBB

Caption: this compound crosses the BBB via passive diffusion to exert its therapeutic effects on neurons. It also interacts with P-glycoprotein, leading to its efflux back into the bloodstream.

Experimental Workflow: In Vitro Transwell Permeability Assay

Transwell_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis A Coat Transwell Inserts B Seed Endothelial Cells A->B C Culture for Monolayer Formation B->C D Measure TEER for Barrier Integrity C->D E Add this compound to Apical Chamber D->E Barrier Formed F Sample from Basolateral Chamber at Time Points E->F G Analyze Samples (LC-MS/MS or ICP-MS) F->G H Calculate Apparent Permeability (Papp) G->H

Caption: Workflow for assessing this compound permeability using an in vitro Transwell BBB model.

Logical Relationship: Troubleshooting Low TEER in Transwell Models

TEER_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low TEER Detected Cause1 Incomplete Monolayer Start->Cause1 Cause2 Contamination Start->Cause2 Cause3 Suboptimal Seeding Start->Cause3 Cause4 Poor Coating Start->Cause4 Sol1 Increase Culture Time Cause1->Sol1 Sol2 Test for Contaminants Cause2->Sol2 Sol3 Optimize Seeding Density Cause3->Sol3 Sol4 Improve Coating Protocol Cause4->Sol4

Caption: A troubleshooting guide for addressing low TEER values in in vitro BBB models.

References

Technical Support Center: Troubleshooting Inconsistent Results in CuATSM Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with CuATSM (Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone)).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my in vitro cell viability or uptake results with this compound?

A1: Inconsistent in vitro results with this compound can stem from several factors:

  • Cell-Type Specific Differences: The cytotoxic and uptake effects of this compound can vary significantly between different cell lines.[1] This is often linked to the cell's specific metabolic and redox profile.

  • Hypoxia Levels: The efficacy of this compound is often enhanced under hypoxic conditions.[1] Inconsistent levels of hypoxia in your experimental setup can lead to variable results.

  • Cellular Redox Environment: The intracellular redox state, including levels of reducing molecules like NADH and NADPH, influences the reduction of Cu(II)ATSM to Cu(I)ATSM, which is crucial for its retention and activity.[2]

  • Solubility and Precipitation: this compound has very low aqueous solubility and can precipitate in your culture medium, leading to an inaccurate final concentration.[1][3]

Q2: My this compound powder is not dissolving in my aqueous buffer or cell culture medium. What should I do?

A2: this compound is practically insoluble in water. Direct addition to aqueous solutions will lead to precipitation. The correct procedure is to first dissolve this compound in an organic co-solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution can then be diluted into your aqueous buffer or medium.[3]

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v).[3][4] It is crucial to include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[1]

Q4: I am observing inconsistent efficacy of this compound in my animal models. What are the potential causes?

A4: Inconsistent results in animal studies can be due to:

  • Formulation and Administration: Inconsistent preparation of the dosing solution can lead to variability. For oral administration, this compound is often given as a suspension, and ensuring a homogenous mixture is critical.[5]

  • Genetic Background of the Animal Model: The therapeutic effect of this compound can be influenced by the genetic background of the animal model, as seen in different SOD1 mutant mouse strains.[5]

  • Biological Variability: Natural biological variation between individual animals can contribute to differences in response. Increasing the sample size per group can help to account for this.[6]

Q5: Why are some patients or patient-derived cells not responding to this compound treatment in studies?

A5: The lack of response in certain patient subpopulations is a key area of investigation. Studies have shown that patient-derived astrocytes can be classified as "responders" or "non-responders" to this compound treatment. This difference in response has been linked to the mitochondrial activity of the cells, with responders often exhibiting elevated mitochondrial respiration.[7][8] This suggests that patient stratification based on biomarkers of mitochondrial function could be important for future clinical trials.[7]

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed at High Concentrations
Potential Cause Troubleshooting Step Reference
Cell line is resistant to this compound. Test a different cell line known to be sensitive to this compound.[1]
Degradation of this compound compound. Use freshly prepared solutions. Store DMSO stock solutions in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[1][4]
Insufficient hypoxia (if expecting hypoxia-dependent cytotoxicity). Confirm the level of hypoxia in your experimental setup using a hypoxia probe or by measuring the expression of hypoxia-inducible markers like HIF-1α.[1]
Precipitation of the compound in the culture medium. Visually inspect the medium for any signs of precipitation. If observed, reduce the final concentration of the compound. Prepare final dilutions from the DMSO stock immediately before adding to the cells.[1]
Issue 2: High Variability Between Replicate Wells in an Assay
Potential Cause Troubleshooting Step Reference
Inconsistent cell seeding. Ensure a homogenous cell suspension before and during seeding.[1]
Air bubbles in the wells. Carefully inspect plates for bubbles and remove them with a sterile needle if necessary.[1]
Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). Ensure complete solubilization of the formazan product by gentle mixing or shaking before reading the absorbance.[1]
Issue 3: Inconsistent Product Yield or Purity During Synthesis
Potential Cause Troubleshooting Step Reference
Low yield of ATSM ligand. Ensure the reflux temperature is maintained at 60-70°C for the full 4 hours and that the correct amount of glacial acetic acid catalyst was added. Allow the reaction mixture to stand at 4°C overnight for complete precipitation.[9][10]
Low yield of Cu(II)ATSM complex. Use high-purity ATSM ligand. Use high-purity copper sources and acid-washed glassware to avoid trace metal contamination. Carefully weigh the ATSM ligand and copper acetate (B1210297) to ensure a 1:1 molar ratio.[9][10]
Final product is not the expected brown-red color. An incomplete reaction can result in a pale color; extend the reflux time or ensure the temperature is within the 60-70°C range. A green or blue tinge may indicate the presence of unreacted copper salts.[10]

Quantitative Data Summary

Table 1: Differential Response of Patient-Derived Astrocytes to this compound

This table summarizes the findings from a study where induced astrocytes (iAs) from ALS patients were co-cultured with motor neurons. A "responder" status was assigned if this compound pretreatment of iAs led to a significant increase in motor neuron survival.

Patient Cell LineGenetic BackgroundThis compound Treatment ResponseChange in Motor Neuron SurvivalKey Metabolic PhenotypeReference
Control 1HealthyN/ABaselineNormal mitochondrial respiration[7]
Control 2HealthyN/ABaselineNormal mitochondrial respiration[7]
ALS 1Sporadic (sALS)ResponderIncreasedElevated mitochondrial respiration[7]
ALS 2sALSResponderIncreasedElevated mitochondrial respiration[7]
ALS 3sALSNon-responderNo significant changeNormal mitochondrial respiration[7]
ALS 4SOD1 mutationResponderIncreasedElevated mitochondrial respiration[7]
ALS 5SOD1 mutationResponderIncreasedElevated mitochondrial respiration[7]
ALS 6C9ORF72 mutationResponderIncreasedElevated mitochondrial respiration[7]
ALS 7C9ORF72 mutationNon-responderNo significant changeNormal mitochondrial respiration[7]
Table 2: In Vitro Uptake of ⁶⁴Cu-ATSM in EMT6 Mouse Mammary Carcinoma Cells

This table illustrates the oxygen-dependent uptake of ⁶⁴Cu-ATSM.

Oxygen Concentration (ppm)% Uptake of ⁶⁴Cu-ATSM after 1 hourReference
0 (Anoxic)90%[11]
1 x 10³77%[11]
5 x 10³38%[11]
5 x 10⁴35%[11]
2 x 10⁵ (Normoxic)31%[11]
Table 3: Postmortem Analysis of ALS Patients Treated with this compound

This table summarizes findings from a pilot postmortem study comparing ALS patients who received this compound and riluzole (B1680632) to those who received only riluzole.

Pathological MeasureThis compound + Riluzole GroupRiluzole Only GroupP-valueConclusionReference
Neuron Density (Motor Cortex)No significant differenceNo significant difference> 0.8No significant effect of this compound on neuron density.[12][13]
Neuron Density (Spinal Cord)No significant differenceNo significant difference> 0.7No significant effect of this compound on neuron density.[12][13]
TDP-43 BurdenNo significant differenceNo significant differenceN/ANo significant difference in pathological pTDP-43 burden was observed.[12][13]
Iba1-positive microglia (Spinal Cord)Significantly lower densityHigher density0.01This compound treatment was associated with reduced microglial density in the spinal cord.[12][13]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Objective: To prepare soluble and stable this compound solutions for cell culture experiments.

Materials:

  • Cu(II)ATSM powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the required amount of solid Cu(II)ATSM.

    • In a sterile, light-protected tube, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.[4]

    • Vortex or sonicate until the Cu(II)ATSM is completely dissolved.[4]

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Thaw an aliquot of the 10 mM this compound DMSO stock solution.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, for a 10 µM working solution, dilute the 10 mM stock 1:1000.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v).[4]

    • Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound.[14]

Protocol 2: In Vitro Cellular Uptake Assay with ⁶⁴Cu-ATSM

Objective: To quantify the uptake of radiolabeled this compound in cultured cells.

Materials:

  • Adherent cells cultured in appropriate plates

  • Hypoxic chamber (if applicable)

  • ⁶⁴Cu-ATSM

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4), pre-warmed

  • Lysis buffer (e.g., RIPA buffer)

  • Gamma counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Induction of Hypoxia (if applicable): For hypoxic conditions, transfer the plates to a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) and equilibrate for a predetermined time (e.g., 4-24 hours) before the assay.[2]

  • ⁶⁴Cu-ATSM Incubation:

    • Aspirate the growth medium.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the ⁶⁴Cu-ATSM-containing assay buffer to the cells and incubate for the desired time points (e.g., 1, 2, 4 hours).

  • Washing:

    • Aspirate the radioactive medium.

    • Wash the cells three times with ice-cold assay buffer to remove extracellular ⁶⁴Cu-ATSM.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Quantification:

    • Collect the cell lysates and measure the radioactivity using a gamma counter.

    • Determine the protein concentration of the lysates using a protein assay.

  • Calculation: Express the cellular uptake as the percentage of the total added radioactivity per milligram of cellular protein.[15]

Protocol 3: Oral Gavage Administration of this compound in a SOD1 Mouse Model

Objective: To administer a consistent dose of this compound to mice for in vivo efficacy studies.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in PBS with 0.4% Tween80)[5]

  • Balance, weigh boats, spatulas

  • Sonicator

  • Oral gavage needles (flexible tip recommended)

  • Syringes

Procedure:

  • Preparation of Dosing Suspension:

    • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice.

    • Weigh the this compound powder and suspend it in the vehicle solution.

    • Sonicate the suspension for five minutes and mix by inversion while in use to ensure a homogenous suspension. Prepare the formulation daily.[5]

  • Animal Handling and Dosing:

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.

    • Slowly insert the gavage needle into the esophagus. Do not force the needle.

    • Administer the calculated volume of the this compound suspension (e.g., in a volume of 10 mL/kg).[5]

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress.

Visualizations

CuATSM_Uptake_and_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hypoxic Cell) Cu(II)ATSM_ext Cu(II)ATSM (Lipophilic) Cu(II)ATSM_int Cu(II)ATSM Cu(II)ATSM_ext->Cu(II)ATSM_int Passive Diffusion Cu(I)ATSM Cu(I)ATSM (Unstable) Cu(II)ATSM_int->Cu(I)ATSM Reduction Cu_ion Cu(I) Ion (Trapped) Cu(I)ATSM->Cu_ion Dissociation ATSM_ligand H₂ATSM Ligand Cu(I)ATSM->ATSM_ligand Cell_components Binding to Cellular Components Cu_ion->Cell_components Sequestration ATSM_ligand->Cu(II)ATSM_ext Efflux Reductants Intracellular Reductants (NADH, NADPH) Reductants->Cu(II)ATSM_int

Caption: Hypoxia-selective trapping mechanism of this compound.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Prep_Working Prepare Working Solution in Culture Medium Prep_Stock->Prep_Working Treat_Cells Treat Cells with This compound Working Solution Prep_Working->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Induce_Hypoxia Induce Hypoxia (Optional) Seed_Cells->Induce_Hypoxia Induce_Hypoxia->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Uptake_Assay Perform Uptake Assay (e.g., ⁶⁴Cu-ATSM) Incubate->Uptake_Assay Data_Analysis Analyze and Compare Data Viability_Assay->Data_Analysis Uptake_Assay->Data_Analysis

Caption: General workflow for in vitro this compound experiments.

SOD1_Pathway This compound This compound Mutant_SOD1_unstable Misfolded/Unstable Mutant SOD1 (Copper Deficient) This compound->Mutant_SOD1_unstable Delivers Copper (Cu) Mutant_SOD1_stable Stabilized Mutant SOD1 (Copper Replete) Mutant_SOD1_unstable->Mutant_SOD1_stable Copper Incorporation Aggregation Protein Aggregation & Toxicity Mutant_SOD1_unstable->Aggregation Neuroprotection Neuroprotection Mutant_SOD1_stable->Neuroprotection Aggregation->Neuroprotection Inhibits

Caption: Proposed role of this compound in stabilizing mutant SOD1.

References

How to prevent CuATSM degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of CuATSM to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Solid this compound is stable for extended periods when stored correctly. It is typically a brown to dark red-brown crystalline solid.[1][2] To ensure its integrity, it should be stored in a tightly sealed container, protected from light.[3] For long-term storage, temperatures of -20°C are recommended, which can preserve the compound for at least four years.[1][4][5] Some suppliers also suggest storage at 2-8°C.[2][6]

Q2: How should I prepare and store this compound stock solutions?

Due to its low solubility in aqueous solutions, this compound should first be dissolved in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[4][7] A stock solution can be prepared by dissolving this compound in 100% DMSO; warming the solution may be necessary to achieve full dissolution.[2][7] For long-term storage, stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is crucial to protect these solutions from light.[3]

Q3: Why is my this compound precipitating out of my aqueous buffer or cell culture medium?

This compound is poorly soluble in water.[7] Direct addition of the solid or a highly concentrated stock solution to an aqueous environment will likely cause it to precipitate. To avoid this, first, dissolve the this compound in DMSO to create a stock solution. Then, dilute this stock solution into your aqueous buffer or medium to the final working concentration.[1][4]

Q4: What is the maximum recommended final concentration of DMSO in my experiments?

To prevent solvent-induced cytotoxicity or other artifacts in your experiments, the final concentration of DMSO should be kept as low as possible. For most in vitro cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5%.[1][7]

Q5: For how long are aqueous solutions of this compound stable?

Aqueous solutions of this compound are not recommended for storage. It is best to prepare these solutions fresh for immediate use, and they should not be stored for more than one day.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate observed in thawed DMSO stock solution. The compound may have come out of solution during freezing.Gently warm the solution and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before use.[2][8]
Inconsistent experimental results. This could be due to degradation of the this compound or precipitation in the aqueous working solution.Always use freshly prepared aqueous solutions.[1][4] Assess the purity of your stock solution using HPLC (see Experimental Protocols section). Ensure the final DMSO concentration is sufficient to maintain solubility at your working concentration.
Color change of the solid compound or solution. A significant color change may indicate degradation or contamination.Do not use the compound if a significant, unexpected color change is observed. Assess the purity via HPLC.
Reduced therapeutic or biological effect. The compound may have degraded due to improper storage (e.g., exposure to light or high temperatures).Review your storage procedures. Store solid this compound at -20°C and DMSO stock solutions at -80°C, both protected from light.[1][3]

Factors Influencing this compound Degradation

Several factors can contribute to the degradation of this compound during storage and handling. Understanding these can help in implementing preventative measures.

cluster_factors Factors Causing Degradation cluster_effects Effects Temperature Temperature Degradation This compound Degradation Temperature->Degradation Light Light Light->Degradation Reducing_Agents Presence of Reducing Agents Reducing_Agents->Degradation Potential for complex dissociation Aqueous_Environment Prolonged Storage in Aqueous Solution Aqueous_Environment->Degradation Loss_of_Potency Loss of Potency Degradation->Loss_of_Potency

Caption: Key factors that can lead to the degradation of this compound.

Storage Condition Summary

Form Solvent Temperature Duration Key Considerations
SolidN/A-20°C≥ 4 years[1][4][5]Protect from light; keep container tightly closed.[1][3]
SolidN/A4°CNot specifiedProtect from light.[3]
Stock SolutionDMSO-80°C6 months[3]Protect from light.[3]
Stock SolutionDMSO-20°C1 month[3]Protect from light.[3]
Working SolutionAqueous Buffer/MediumRoom Temperature< 1 day[1][4]Prepare fresh before use.

Experimental Protocols

Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of this compound and detect the presence of degradation products.

cluster_workflow HPLC Stability Assessment Workflow cluster_analysis_details Analysis Details Prep Sample Preparation (Dilute this compound in mobile phase) Inject Inject Sample onto HPLC Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis Detect->Analyze Peak_Area Measure Peak Area of Parent this compound Analyze->Peak_Area New_Peaks Identify New Peaks (Degradation Products) Analyze->New_Peaks Compare Compare peak area over time Peak_Area->Compare New_Peaks->Compare

References

Technical Support Center: Optimizing CuATSM Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a high yield and purity of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or CuATSM, is critical for reliable experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of the initial ATSM ligand synthesis?

A1: The synthesis of the ATSM ligand is a foundational step where variability can significantly impact the final this compound product. Key parameters to control are:

  • Purity of Reactants: The quality of 4-methyl-3-thiosemicarbazide and diacetyl (2,3-butanedione) is crucial. Impurities can lead to side reactions and the formation of byproducts that are difficult to remove.[1]

  • Reaction Temperature and Time: Maintaining a reflux temperature between 60-70°C for approximately 4 hours is critical for the reaction to proceed to completion. Deviations from this can result in incomplete reactions or the formation of degradation products.[1][2]

  • pH of the Reaction Mixture: The addition of a catalytic amount of glacial acetic acid (a few drops) is necessary. The pH can influence the reaction rate and the stability of the product.[1][2][3]

  • Precipitation and Washing: Allowing the ATSM precipitate to form overnight at 4°C helps to ensure maximum yield.[1][2] Thorough washing of the pale yellow precipitate with cold ethanol (B145695) and diethyl ether is essential to remove unreacted starting materials and impurities.[1][2]

Q2: What are the common causes of low yield or impurities in the final this compound complex?

A2: Low yield or purity in the final this compound product can often be attributed to several factors:

  • Suboptimal Ligand Quality: If the ATSM ligand is not pure, the subsequent complexation with copper will result in a mixture of products, lowering the yield of the desired this compound.[1]

  • Incorrect Stoichiometry: A 1:1 molar ratio of the ATSM ligand to the copper source (e.g., copper(II) acetate) is essential. Inaccurate weighing of reactants will leave unreacted starting materials in the final product.[1][2]

  • Inadequate Reaction Conditions: For the complexation step, maintaining the correct reflux temperature (60-70°C) and time (3-4 hours, followed by stirring at room temperature overnight) is crucial for complete formation of the complex.[1][2]

  • Presence of Competing Metal Ions: Use high-purity copper sources and acid-washed glassware to avoid contamination with other metal ions that can compete with copper for the ATSM ligand.[1]

Q3: My final this compound product is not the expected brown-red color. What does this indicate?

A3: The color of the this compound complex is a key indicator of its successful formation. The reaction should yield a distinct brown-red precipitate.[2] An off-color can suggest:

  • Incomplete Reaction: A pale or dull color may indicate that the complexation is not complete. Extending the reflux time or ensuring the temperature is within the 60-70°C range can help.[1][2]

  • Presence of Impurities: A green or blue tinge often points to the presence of unreacted copper(II) salts.[2] This can be due to an excess of the copper salt or an impure ATSM ligand. Thorough washing of the final product is crucial.

Q4: How can I improve the solubility of the final this compound product?

A4: this compound has limited solubility in many common solvents. For experimental use, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[4][5] If you encounter solubility issues:

  • Ensure you are using dry, pharmaceutical-grade DMSO, as the presence of water can hinder dissolution.[4]

  • Sonication can aid in dissolving the compound.[4][5]

  • For in vitro assays, prepare final dilutions from a concentrated DMSO stock solution immediately before use to avoid precipitation in aqueous media.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of the ATSM ligand and the final this compound complex.

Issue Potential Cause Recommended Solution
Low Yield of ATSM Ligand Incomplete reaction.Ensure the reaction mixture is refluxed at 60-70°C for at least 4 hours. Add a few drops of glacial acetic acid to catalyze the reaction.[1][2]
Incomplete precipitation.After reflux, allow the flask to cool to room temperature, then store it at 4°C overnight to maximize precipitation.[1][2]
Purity of starting materials.Use high-purity 4-methyl-3-thiosemicarbazide and diacetyl.
Low Yield of this compound Complex Impure ATSM ligand.Re-purify the ATSM ligand before the complexation step. Ensure it is thoroughly washed.[1]
Inaccurate stoichiometry.Carefully weigh the ATSM ligand and copper(II) acetate (B1210297) to ensure a 1:1 molar ratio.[1][2]
Presence of competing metal ions.Use high-purity reagents and acid-washed glassware to avoid trace metal contamination.[1]
Final Product is an Unusual Color (not brown-red) Incomplete reaction.Extend the reflux time for the complexation step or ensure the temperature is consistently between 60-70°C.[1]
Presence of unreacted copper salts (green/blue tinge).Ensure a 1:1 stoichiometric ratio and thoroughly wash the final product with ethanol.[2]
Inconsistent Spectroscopic Data (NMR, MS, UV-vis) Presence of unreacted starting materials.Improve the washing steps for both the ligand and the final complex.[1]
Product degradation.Avoid excessive heating during synthesis and store the final product in a cool, dry, and dark place.[1]
Poor Solubility of Final Product Incorrect product or presence of insoluble impurities.Verify the product identity and purity using analytical methods.
Aggregation.Attempt sonication or use of a co-solvent like DMSO to aid dissolution.[4][5]

Experimental Protocols

Protocol 1: Synthesis of ATSM Ligand (H₂ATSM)

Materials:

  • 4-Methyl-3-thiosemicarbazide

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 4-methyl-3-thiosemicarbazide (e.g., 1.2 g, 11.4 mmol) in ethanol (e.g., 50 mL) with heating and stirring.[3][7]

  • In a separate container, prepare an ethanolic solution of diacetyl (e.g., 0.5 mL, 5.7 mmol).[3][7]

  • Add the diacetyl solution dropwise to the heated 4-methyl-3-thiosemicarbazide solution.[3][7]

  • Add 5-6 drops of glacial acetic acid to the reaction mixture.[3][7]

  • Heat the mixture to reflux at 60-70°C and maintain for 4 hours. A white to pale yellow precipitate should form.[2][3][7]

  • Allow the flask to cool to room temperature, then place it in a refrigerator at 4°C overnight for complete precipitation.[2][7]

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold ethanol and then with diethyl ether.[2]

  • Dry the purified ligand under vacuum.[2]

Protocol 2: Synthesis of this compound Complex

Materials:

  • Purified H₂ATSM ligand

  • Copper(II) acetate

  • Ethanol

Procedure:

  • Dissolve the purified H₂ATSM ligand (e.g., 0.1 g, 0.38 mmol) in ethanol in a round-bottom flask.[2][3]

  • In a separate beaker, dissolve an equimolar amount of copper(II) acetate (e.g., 0.0768 g, 0.38 mmol) in ethanol.[2][3]

  • Add the copper acetate solution dropwise to the stirring ligand solution. The color should change from turbid white to brown-red.[2][3]

  • Heat the reaction mixture to reflux at 60-70°C and maintain for 3-4 hours.[2][3]

  • After reflux, allow the mixture to cool and stir overnight at room temperature.[1][2]

  • Collect the brown-red precipitate by vacuum filtration.[2]

  • Wash the precipitate thoroughly with ethanol to remove any unreacted starting materials.[1]

  • Dry the final this compound product under vacuum.

Data Presentation

Table 1: Summary of Reaction Conditions for ATSM Ligand Synthesis

ParameterValueReference
Reagents 4-Methyl-3-thiosemicarbazide, Diacetyl[1][3][7]
Molar Ratio 2:1 (4-Methyl-3-thiosemicarbazide : Diacetyl)[3][7]
Solvent Ethanol[2][3][7]
Catalyst Glacial Acetic Acid[1][2][3]
Temperature 60-70°C (Reflux)[1][2][3]
Reaction Time 4 hours[1][2][3]
Precipitation Overnight at 4°C[1][2][7]
Product Appearance White to pale yellow precipitate[2][4]

Table 2: Summary of Reaction Conditions for this compound Complex Synthesis

ParameterValueReference
Reagents H₂ATSM Ligand, Copper(II) Acetate[2]
Molar Ratio 1:1 (Ligand : Copper Acetate)[1][2]
Solvent Ethanol[2]
Temperature 60-70°C (Reflux)[1][2]
Reaction Time 3-4 hours, then stir overnight at room temperature[1][2]
Product Appearance Brown-red precipitate[1][2]

Visualizations

CuATSM_Synthesis_Workflow This compound Synthesis Workflow cluster_ligand ATSM Ligand Synthesis cluster_complex This compound Complexation reagents_ligand 1. Dissolve Reactants (4-Methyl-3-thiosemicarbazide & Diacetyl in Ethanol) reflux_ligand 2. Add Acetic Acid & Reflux (60-70°C, 4h) reagents_ligand->reflux_ligand precipitate_ligand 3. Cool & Precipitate (Overnight at 4°C) reflux_ligand->precipitate_ligand filter_ligand 4. Filter & Wash (Ethanol, Diethyl Ether) precipitate_ligand->filter_ligand dry_ligand 5. Dry Ligand filter_ligand->dry_ligand reagents_complex 6. Dissolve Ligand & Copper Acetate (Ethanol, 1:1 ratio) dry_ligand->reagents_complex Purified ATSM Ligand reflux_complex 7. Reflux (60-70°C, 3-4h) reagents_complex->reflux_complex stir_complex 8. Cool & Stir (Overnight at RT) reflux_complex->stir_complex filter_complex 9. Filter & Wash (Ethanol) stir_complex->filter_complex dry_complex 10. Dry Final Product filter_complex->dry_complex Troubleshooting_Logic Troubleshooting Low this compound Yield cluster_ligand_troubleshooting Ligand Synthesis Issues start Low Final Yield check_ligand Was ATSM Ligand Yield Low? start->check_ligand check_color Is Final Product Color Off? check_ligand->check_color No check_ligand_conditions Verify Ligand Synthesis Temp (60-70°C) & Time (4h) check_ligand->check_ligand_conditions Yes check_stoichiometry Verify Ligand:Copper Ratio (1:1) check_color->check_stoichiometry Yes check_ligand_purity Re-purify ATSM Ligand check_color->check_ligand_purity No check_complex_conditions Verify Complexation Temp (60-70°C) & Time (3-4h) check_stoichiometry->check_complex_conditions check_ligand_purity->check_complex_conditions check_precipitation Ensure Overnight Precipitation at 4°C check_ligand_conditions->check_precipitation

References

Technical Support Center: Refining CuATSM Dosage for Optimal Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining CuATSM dosage and experimental protocols. Our aim is to facilitate the successful design and execution of experiments investigating the therapeutic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed therapeutic mechanism of action for this compound?

A1: this compound, or Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), is a lipophilic, blood-brain barrier-permeant copper complex. Its therapeutic effects are believed to stem from its ability to deliver copper to cells with mitochondrial dysfunction.[1] In environments with low oxygen (hypoxia), often found in solid tumors and areas of neuroinflammation, the Cu(II) center of the complex is reduced to Cu(I).[1][2] This less stable form, Cu(I)-ATSM, dissociates, leading to the intracellular trapping of copper.[2] This targeted copper delivery is thought to modulate various cellular processes, including the activity of copper-dependent enzymes like superoxide (B77818) dismutase 1 (SOD1).[3][4] In the context of amyotrophic lateral sclerosis (ALS), this compound may improve the metabolic support of motor neurons by acting as a metabolic switch, triggering a shift towards aerobic glycolysis and reducing mitochondrial activity.[5][6]

Q2: What are the key differences in this compound's mechanism of action between cancer and neurodegenerative disease models?

A2: In hypoxic cancer cells, the primary mechanism is the selective accumulation and retention of copper due to the reducing environment of these cells.[2] This property is leveraged for both PET imaging and targeted radiotherapy.[2] In neurodegenerative diseases like ALS, while the copper delivery aspect is still central, the focus is more on correcting copper deficiency in specific enzymes like mutant SOD1 and modulating neuroinflammation.[3][7] It is also suggested that this compound can restore mitochondrial function.[8]

Q3: What are the common challenges encountered when working with this compound in vivo?

A3: A primary challenge with this compound is its low aqueous solubility, which can lead to poor bioavailability when administered orally.[9][10] This necessitates careful formulation, often as a suspension.[9] Researchers may also encounter variability in experimental results due to factors like inconsistent formulation, animal strain differences, and the specific disease model being used.[11] Potential for off-target effects, primarily related to copper toxicity, is another consideration, although preclinical studies have generally shown a good safety profile at therapeutic doses.[12]

Q4: How can I improve the bioavailability of orally administered this compound?

A4: Low bioavailability of oral this compound is often linked to its poor solubility.[9] To improve this, ensure the preparation of a homogenous and stable suspension. A standard suspension vehicle (SSV) is often used for this purpose.[3][11] The protocol for preparing this suspension should be followed meticulously, and the suspension should be made fresh daily.[11] For some applications, transdermal administration in a solvent like DMSO has been explored as an alternative to oral gavage to achieve higher tissue concentrations.[9]

Q5: What are the signs of copper toxicity I should monitor for in my animal models?

A5: While this compound is designed for targeted copper delivery, it is prudent to monitor for signs of copper toxicity. Chronic copper poisoning can be subtle initially but may manifest as a sudden hemolytic crisis.[11] General signs of toxicity to monitor in animal models include weight loss, lethargy, and any unexpected mortality.[11] It is crucial to include a vehicle-only control group to differentiate the effects of the compound from those of the administration vehicle.[11]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in In Vivo Studies

Potential Cause Troubleshooting Steps
Improper Formulation/Suspension Ensure the this compound suspension is homogenous and prepared fresh daily. Use a mortar and pestle or a homogenizer to create a uniform suspension in the recommended vehicle.[11]
Incorrect Dosage Calculation Double-check all dose calculations. It is advisable to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[11]
Animal Strain and Disease Model Variability Be aware that the therapeutic effects of this compound can vary between different animal strains and disease models. The majority of preclinical data for neurodegenerative diseases comes from SOD1 mutant models of ALS.[11]
Low Bioavailability Consider the route of administration. If oral gavage yields inconsistent results, explore alternative routes like transdermal application, which may improve bioavailability.[9]

Issue 2: Precipitation of this compound in Aqueous Solutions for In Vitro Assays

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility This compound is poorly soluble in water and will likely precipitate if added directly to aqueous buffers or cell culture media.[10]
Incorrect Solution Preparation Always dissolve this compound in an organic co-solvent, such as DMSO, to create a stock solution before preparing the final working solution.[10]
High Final DMSO Concentration Keep the final DMSO concentration in your cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.[10]
Instability of the Compound Prepare fresh working solutions of this compound for each experiment and protect them from light to prevent degradation.[12]

Quantitative Data Summary

Table 1: Preclinical Dosages of this compound in Rodent Models of Neurodegenerative Disease

Animal ModelAdministration Route & DoseTreatment StartKey FindingsReference
SOD1-G37R MiceOral Gavage (up to 30 mg/kg/day)Pre-symptom onsetDose-dependent improvement in survival.[3][3]
SODG93A MiceOral Gavage (30 mg/kg, twice a day)Not specifiedDelayed symptom onset and extended survival.[8][8]
High Copy SOD1G93A MiceOral Gavage (100 mg/kg/day, later reduced to 60 mg/kg/day)70 days of ageAt 60 mg/kg/day, treatment slowed disease progression and increased survival.[13][13]
Toxin Model of ALSNot specifiedNot specifiedMitigated ALS-like features including motor neuron loss and neurological symptoms.[14][14]

Table 2: Phase 1 Clinical Trial Dosage in ALS Patients

Dosage Groups (mg/day)Recommended Phase 2 Dose (mg/day)Key Findings at Recommended DoseReference
3, 12, 36, 72, 14472Slowed rate of disease progression, improved lung function, and improved cognitive ability over a six-month period compared to historical controls.[15][16][15][16]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound Suspension in Mice

This protocol is adapted from studies using SOD1 mouse models.[3][11]

Materials:

  • Cu(II)ATSM powder

  • Standard Suspension Vehicle (SSV):

    • 0.9% (w/v) NaCl

    • 0.5% (w/v) Sodium carboxymethylcellulose (medium viscosity)

    • 0.5% (v/v) Benzyl alcohol

    • 0.4% (v/v) Tween-80

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriate gavage needles (e.g., 18-20 gauge for mice)

Procedure:

  • Calculate the required amount of Cu(II)ATSM based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.[3]

  • Prepare the SSV by dissolving the components in sterile water.

  • Weigh the calculated amount of Cu(II)ATSM powder.

  • Create a paste by adding a small amount of SSV to the Cu(II)ATSM powder and grinding with a mortar and pestle or using a homogenizer.[3]

  • Gradually add the remaining SSV while continuously stirring to form a homogenous suspension.

  • Store the suspension protected from light and prepare it fresh daily.[11]

  • Gently restrain the animal.

  • Measure the correct length of the gavage needle (from the tip of the nose to the last rib).

  • Insert the gavage needle smoothly and gently into the esophagus. Ensure the animal can breathe normally before administering the substance.

  • Slowly administer the calculated volume of the this compound suspension.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress post-administration.

Visualizations

CuATSM_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Hypoxic Cell (e.g., Neuron, Cancer Cell) CuATSM_blood Cu(II)ATSM CuATSM_cell Cu(II)ATSM CuATSM_blood->CuATSM_cell Passive Diffusion Cu_I_ATSM Cu(I)ATSM CuATSM_cell->Cu_I_ATSM Reduction (e.g., by NADH/NADPH) Cu_I Cu(I) Cu_I_ATSM->Cu_I Dissociation H2ATSM H2ATSM Cu_I_ATSM->H2ATSM Dissociation Cellular_Components Cellular Components (e.g., SOD1) Cu_I->Cellular_Components Binding H2ATSM->CuATSM_blood Diffusion out of cell Therapeutic_Effect Therapeutic Effect (e.g., Reduced Oxidative Stress, Improved Mitochondrial Function) Cellular_Components->Therapeutic_Effect

Caption: Proposed mechanism of this compound uptake and retention in hypoxic cells.

Experimental_Workflow_Oral_Gavage start Start prep_suspension Prepare this compound Suspension (in SSV, fresh daily) start->prep_suspension animal_prep Weigh and Prepare Animal prep_suspension->animal_prep administer Administer Suspension via Oral Gavage animal_prep->administer monitor_toxicity Monitor for Toxicity (Weight, Behavior) administer->monitor_toxicity assess_efficacy Assess Therapeutic Efficacy (e.g., Motor Function, Survival) monitor_toxicity->assess_efficacy data_analysis Data Analysis assess_efficacy->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo studies using oral gavage.

References

Technical Support Center: Navigating the Translational Challenges of CuATSM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the translation of CuATSM from animal models to human clinical trials.

Frequently Asked Questions (FAQs)

Q1: Why do the promising results for this compound in SOD1 mutant mouse models not directly translate to human patients, especially those with sporadic ALS?

A1: The translational gap between SOD1 mouse models and human ALS patients is a significant challenge. Here's a breakdown of the key reasons:

  • Genetic Homogeneity vs. Heterogeneity: SOD1 mutations account for a small fraction of human ALS cases.[1][2] The SOD1G93A mouse model, while robust, represents a single genetic cause of the disease.[1][2] In contrast, sporadic ALS, which is the majority of cases, is of unknown origin and likely involves multiple pathological pathways.[1][2] Therefore, a therapy targeting a SOD1-specific mechanism may not be broadly effective.[1][2]

  • Patient-Specific Responses: Human in vitro studies using astrocytes derived from different ALS patients (sporadic, SOD1, and C9ORF72) have shown that this compound has a differential effect on neuronal survival.[3] This suggests that not all patients may respond to the treatment, and there may be a subpopulation of non-responders within clinical trials.[3]

  • Disease Complexity: The pathology of ALS is complex and involves more than just SOD1 misfolding.[4] While animal models exhibit some features of the disease, they do not fully replicate the multifaceted nature of human ALS.[3][5]

Q2: What are the known mechanisms of action for this compound, and how might they differ between animal models and humans?

A2: The precise mechanism of action for this compound is still under investigation, with several proposed pathways:

  • Copper Delivery to SOD1: In SOD1-mutant models, this compound is thought to act by delivering copper to the SOD1 enzyme, which can help stabilize the protein and prevent misfolding.[1][6] This mechanism's relevance in sporadic ALS, where SOD1 mutations are absent, is less clear.[1]

  • Mitochondrial and Metabolic Modulation: Recent studies suggest this compound may act as a "metabolic switch."[3][7] In responsive human astrocyte cell lines, this compound was found to reduce mitochondrial activity to levels seen in healthy cells and increase energy production through glycolysis.[3][7] This could enhance the metabolic support provided to motor neurons.[7]

  • Antioxidant Properties: this compound has been shown to scavenge peroxynitrite in vitro, suggesting it may have antioxidant effects that could be beneficial in the oxidative stress environment of neurodegeneration.[3][8]

It is plausible that the dominant mechanism of action could differ between the high-SOD1-expressing animal models and the more heterogeneous human patient population.

Q3: What are the key considerations for dosing this compound when transitioning from mouse studies to human trials?

A3: Dosing is a critical factor with a narrow therapeutic window.

  • Toxicity: High doses of this compound can be toxic. In mice, a dose of 100 mg/kg/day led to clinical toxicity, including elevated alanine (B10760859) aminotransferase (ALT) levels, an indicator of liver dysfunction.[9] A reduced dose of 60 mg/kg/day was better tolerated and showed efficacy.[9] Similarly, in human Phase 1 trials, the highest doses (>72 mg/day) caused reversible transaminitis in a number of patients, leading to the selection of 72 mg/day for Phase 2 trials.[9]

  • Pharmacokinetics: The half-life of this compound in mouse plasma after intravenous administration is estimated to be around 21.5 minutes.[10] Understanding the pharmacokinetic and pharmacodynamic profiles in humans is crucial for determining an optimal and safe dosing regimen.

  • Efficacy vs. Safety: The goal is to find a dose that is both effective and safe. While higher doses might show more pronounced effects in animal models, the risk of toxicity in humans often necessitates a more conservative approach.[4]

Troubleshooting Guides

Problem 1: Inconsistent or lack of efficacy in our SOD1 mouse model.

  • Check your Dosing Regimen and Vehicle: Ensure the this compound is properly suspended. A standard suspension vehicle often includes 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose, 0.5% (v/v) benzyl (B1604629) alcohol, and 0.4% (v/v) Tween-80.[11] Daily oral gavage is a common administration route.[8][11]

  • Verify the Metal Content of Your Compound: The unmetallated form of the ligand, ATSM, has been shown to have no therapeutic effect in SOD1 mice.[8] It is crucial to ensure that your compound is the copper-containing this compound.

  • Consider the Mouse Strain and Gender: Efficacy can vary between different SOD1 mouse strains and even between genders.[8] For example, some studies have reported a more pronounced delay in paresis in male SOD1G93A mice.[8]

  • Timing of Treatment Initiation: The age at which treatment begins can significantly impact outcomes. Many preclinical studies initiate dosing around 50 days of age in SOD1G93A mice.[8]

Problem 2: Difficulty interpreting variable results in human-derived cell culture models.

  • Assess the Metabolic Profile of Your Cell Lines: Responsiveness to this compound in human astrocyte co-culture models has been linked to elevated mitochondrial respiration.[3][12] Non-responding cell lines did not exhibit this metabolic phenotype.[3][12] Consider stratifying your results based on the baseline mitochondrial activity of the patient-derived cells.

  • Patient Heterogeneity: The genetic and pathological background of the patients from whom the cells were derived will likely influence the response to this compound.[3][5] Documenting and considering this heterogeneity is crucial for interpreting your data.

  • Target Engagement: Confirm that this compound is entering the cells and engaging with its target. While direct in-vitro target engagement assays for this compound are not standard, you can measure downstream effects like changes in mitochondrial respiration or oxidative stress markers.

Data Presentation

Table 1: Summary of this compound Dosing in Animal and Human Studies

Species/ModelDosing RegimenObserved Outcomes/NotesReference(s)
SOD1G93A Mice30 mg/kg/day, oral gavageDelayed onset of paresis, improved locomotor function, and extended survival.[8][13]
SOD1G37R Mice30 mg/kg/day, oral gavageImproved locomotor function and survival.[11]
SOD1G93A Mice100 mg/kg/day reduced to 60 mg/kg/dayInitial high dose caused toxicity (elevated ALT). Reduced dose slowed disease progression and increased survival.[9]
Parkinson's Model Mice15 and 30 mg/kgNeuroprotective effects observed.[14]
Human (ALS Patients)Up to 72 mg/day (Phase 1/2)Doses >72 mg/day associated with reversible transaminitis. 72 mg/day recommended for Phase 2.[9]

Table 2: Efficacy Comparison in Animal Models vs. Early Human Trials

EndpointAnimal Model (SOD1G93A) ResultsHuman (Phase 1 Open-Label) Results (72mg/day group vs. historical cohort)Reference(s)
Disease Onset/Progression Delayed onset of paresis by 6-10.5 days.Slowed rate of disease progression on ALSFRS-R (-0.29 vs. -1.02 points/month).[8][15][16]
Survival Trends toward improved survival.Not a primary endpoint of the Phase 1 trial.[8][13]
Motor Function Improved locomotor function (e.g., on rotarod test).Not explicitly reported in the same terms.[11][13]
Respiratory Function Not a commonly reported endpoint in these mouse studies.Improved lung function (+1.1% vs. -2.24% predicted/month for FVC).[15][16]
Cognitive Function Not a commonly reported endpoint in these mouse studies.Improved cognitive ability (+10 points vs. no change on ECAS score).[15][16]

Experimental Protocols

1. Oral Administration of this compound in Mice

  • Objective: To administer a consistent daily dose of this compound to mice for efficacy studies.

  • Materials:

    • This compound compound

    • Standard Suspension Vehicle (SSV): 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose (medium viscosity), 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween-80.[11]

    • Oral gavage needles

    • Syringes

  • Procedure:

    • Prepare a fresh suspension of this compound in SSV daily.

    • Ensure the compound is homogenously suspended, potentially using sonication.

    • Administer the suspension to mice via oral gavage at the desired dose (e.g., 30 mg/kg).[8][11] The volume is typically around 10 mL/kg.[8]

    • Dosing should be performed at the same time each day to maintain consistent pharmacokinetic profiles.

    • A control group should receive the vehicle only.[8]

2. Rotarod Test for Motor Function Assessment

  • Objective: To assess motor coordination, balance, and motor learning in rodent models of ALS.[13]

  • Apparatus: Automated rotarod apparatus.

  • Procedure:

    • Acclimation and Training: For several days prior to the test, acclimate the mice to the apparatus and train them to stay on the rotating rod at a low, constant speed.

    • Testing:

      • Place the mouse on the rod.

      • The rod accelerates at a defined rate (e.g., from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall for each mouse.

      • Perform multiple trials per mouse with adequate rest periods in between.

    • Data Analysis: A decrease in the latency to fall is indicative of motor impairment.[13] Compare the performance of the this compound-treated group to the vehicle-treated control group over time.

Mandatory Visualizations

CuATSM_Mechanism_of_Action cluster_Extracellular Extracellular cluster_Cell Motor Neuron / Astrocyte CuATSM_ext This compound CuATSM_int This compound (intracellular) CuATSM_ext->CuATSM_int Cellular Uptake Copper Cu²⁺ CuATSM_int->Copper Copper Release Mitochondria Mitochondria CuATSM_int->Mitochondria Metabolic Modulation SOD1_immature Misfolded/Immature SOD1 Copper->SOD1_immature Copper Chaperone Activity SOD1_mature Mature/Stable SOD1 SOD1_immature->SOD1_mature Stabilization Cell_Survival Improved Cell Survival / Function SOD1_mature->Cell_Survival Metabolic_Stress Metabolic Stress / Oxidative Stress Mitochondria->Metabolic_Stress Reduced Activity Glycolysis Increased Glycolysis Mitochondria->Glycolysis Metabolic Switch Glycolysis->Cell_Survival

Caption: Proposed mechanisms of this compound action in neurodegenerative disease.

Translational_Workflow cluster_Preclinical Preclinical Phase cluster_Translational_Challenges Translational Challenges cluster_Clinical Clinical Phase Animal_Model SOD1 Mouse Model Efficacy Model_Limitations Model Limitations (SOD1 vs Sporadic) Animal_Model->Model_Limitations Phase1 Phase 1: Safety & Dosing in Humans Animal_Model->Phase1 Promising Data Mechanism Mechanism of Action Studies Patient_Heterogeneity Patient Heterogeneity Mechanism->Patient_Heterogeneity Toxicity_Animal Animal Toxicology & PK/PD Dose_Selection Dose Escalation & Toxicity Toxicity_Animal->Dose_Selection Phase2_3 Phase 2/3: Efficacy in Patients Phase1->Phase2_3 Post_Mortem Post-Mortem Analysis Phase2_3->Post_Mortem Post_Mortem->Model_Limitations Discrepant Pathological Findings

Caption: Logical workflow of this compound translation from preclinical to clinical phases.

References

Technical Support Center: Minimizing CuATSM Toxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Cu(II)ATSM in long-term experimental settings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo and in vitro studies with CuATSM, offering step-by-step solutions to mitigate toxicity and ensure data integrity.

Issue 1: Unexpected Animal Toxicity or Adverse Effects

Question: We are observing unexpected toxicity in our animal models (e.g., weight loss, lethargy, mortality) following this compound administration. What are the potential causes and how can we troubleshoot this?

Answer: Unexpected toxicity can stem from several factors, including the dose, formulation, animal strain, and the compound's purity. Below is a systematic approach to troubleshooting this issue:

  • Dose Verification and Optimization:

    • Dose Calculation: Double-check all dose calculations. While doses up to 100 mg/kg/day have been tested in mice, toxicity has been observed at this level in some models. It is crucial to start with lower doses and perform a dose-escalation study to establish the maximum tolerated dose (MTD) in your specific animal model and strain.[1]

    • Dose Reduction: If toxicity is observed, consider reducing the dose. For instance, in a study with SOD1G93A mice on a C57BL/6 background, a dose of 100 mg/kg/day resulted in clinical toxicity, which was resolved by reducing the dose to 60 mg/kg/day.[1]

  • Formulation and Administration:

    • Proper Suspension: Ensure the this compound suspension is prepared correctly and is homogenous. An improper suspension can lead to inconsistent dosing. A commonly used vehicle is a Standard Suspension Vehicle (SSV).[2] The suspension should be prepared fresh daily and vortexed thoroughly before each administration.[2]

    • Vehicle Toxicity: The vehicle itself, such as DMSO for transdermal applications, can have toxic effects, especially at high concentrations or with repeated administration.[3] Always include a vehicle-only control group to assess the toxicity of the formulation itself.[4]

  • Compound Purity:

    • Impurity Check: The synthesis of this compound can sometimes yield impurities with toxic properties.[3] It is critical to ensure the purity of the compound before initiating in vivo studies.

  • Animal Health Monitoring:

    • Regular Monitoring: Closely monitor the animals for any signs of toxicity, such as changes in weight, behavior, or food and water consumption.[4]

Issue 2: Inconsistent or Low Efficacy in In Vivo Experiments

Question: Our in vivo experiments with this compound are showing inconsistent or low efficacy. What could be the underlying reasons?

Answer: Inconsistent results can be due to poor bioavailability, insufficient dosage, or experimental variability.

  • Bioavailability:

    • Administration Route: Low bioavailability can occur with oral administration of this compound due to its poor solubility.[3] Transdermal application of this compound dissolved in DMSO has been shown to improve bioavailability and increase concentrations in the central nervous system compared to oral gavage.[3]

  • Dosage:

    • Dose-Dependence: The therapeutic effects of this compound can be dose-dependent. A dose-escalation study can help determine the optimal therapeutic dose for your model.

  • Experimental Procedure:

    • Standardization: Ensure all animal handling and experimental procedures are standardized to minimize variability.[4] This includes randomizing animals into treatment groups and blinding researchers to the treatment allocation.[4]

Frequently Asked Questions (FAQs)

Formulation and Dosing

  • Q1: How should I prepare the this compound suspension for oral administration?

    • A1: A standard method involves preparing a suspension in a Standard Suspension Vehicle (SSV) containing 0.9% (w/v) NaCl, 0.5% (w/v) Na-carboxymethylcellulose, 0.5% (v/v) benzyl (B1604629) alcohol, and 0.4% (v/v) Tween-80.[2] The suspension should be prepared fresh daily and vortexed immediately before each administration to ensure homogeneity.[2]

  • Q2: What is a typical starting dose for in vivo studies?

    • A2: Doses in preclinical studies have ranged from 15 mg/kg to 100 mg/kg per day.[2] A common starting dose is 30 mg/kg/day.[2] However, the optimal dose is model-dependent, and a dose-escalation study is recommended.[2]

Toxicity and Off-Target Effects

  • Q3: What are the known off-target effects of this compound?

    • A3: The primary concern is copper-related toxicity if the complex is unstable and releases copper non-specifically in healthy tissues.[5] While preclinical studies have reported no significant adverse events at therapeutic doses, it is crucial to monitor for signs of copper toxicity.[5]

  • Q4: How can I monitor for potential copper toxicity?

    • A4: It is important to measure copper levels in various tissues (e.g., liver, kidney, brain) at different time points during the study. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an accurate method for quantifying copper levels. Comparing these levels to vehicle-treated and untreated control animals will help determine if the observed changes are due to the treatment.

Mechanism of Action

  • Q5: What is the proposed mechanism of action for this compound's therapeutic effect?

    • A5: this compound is believed to work by delivering copper to cells with damaged mitochondria.[6][7] In conditions like ALS, some individuals have elevated mitochondrial respiration. This compound treatment has been shown to reduce this elevated mitochondrial activity to levels comparable to healthy controls.[6] It may also act as a metabolic switch, increasing glycolysis and the production of lactate, which can be used as an energy source by neurons.

Quantitative Data Summary

The following tables provide a summary of quantitative data from preclinical studies, which can be used as a reference for dose selection and toxicity assessment.

Table 1: Dose-Dependent Toxicity of this compound in SOD1G93A Mice

Dose (mg/kg/day)Animal ModelAdministration RouteObservationReference
100SOD1G93A (C57BL/6 background)Oral GavageA subset of mice exhibited clinical signs of toxicity, necessitating euthanasia.[1]
60SOD1G93A (C57BL/6 background)Oral GavageWell-tolerated; slowed disease progression and increased survival.[1]
up to 30SOD1-G37R MiceOral GavageDose-dependent improvement in survival.[8]

Table 2: Pharmacokinetic Parameters of this compound in Mice

CompoundAdministration RouteCmax (ng/mL)T1/2 (minutes)Reference
Cu-ATSMIntravenous130 ± 3021.5[3]
ATSMIntravenous1100 ± 10022.4[3]

Experimental Protocols

1. Preparation of this compound Suspension for Oral Gavage

  • Materials:

    • Cu(II)ATSM powder

    • Standard Suspension Vehicle (SSV):

      • 0.9% (w/v) NaCl

      • 0.5% (w/v) Sodium carboxymethylcellulose (medium viscosity)

      • 0.5% (v/v) Benzyl alcohol

      • 0.4% (v/v) Tween-80

    • Sterile water

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.[8]

    • Prepare the SSV by dissolving the components in sterile water.[8]

    • Weigh the calculated amount of this compound powder.

    • Create a paste by adding a small amount of SSV to the this compound powder and grinding with a mortar and pestle or using a homogenizer.[8]

    • Gradually add the remaining SSV while continuously stirring to form a homogenous suspension.[8]

    • Vortex the suspension immediately before each administration.[2]

2. Tissue Copper Measurement by ICP-MS

  • Sample Preparation:

    • Collect tissue samples (e.g., liver, brain) and record their wet weight.

    • Digest the tissue samples in concentrated nitric acid over a five-day period.

    • Dilute the digested samples with Milli-Q water to achieve a 2% nitric acid matrix.

  • ICP-MS Analysis:

    • Analyze all samples on an ICP-MS instrument.

    • Use a 2% nitric acid matrix for all rinse solvents, internal standards, and calibration sources to maintain consistency.

    • Correct the raw data for dilution to determine the overall copper concentration in parts per billion (ppb).

    • For solid samples, convert ppb to µg/mL and multiply by the volume of nitric acid in the digestion vessel to find the total mass of copper.

    • Divide the mass of copper by the mass of the tissue to express the result as µg of copper per mg of tissue.

3. In Vivo Acute Toxicity Assessment

  • Procedure:

    • Administer a single high dose of the this compound formulation to a small group of animals (e.g., 2000 mg/kg body weight).[9]

    • Administer the vehicle alone to a control group.

    • Monitor the animals daily for 14 days for any clinical signs of toxicity, including changes in physical appearance, behavior, and body weight.[9]

    • At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any pathological lesions in the internal organs.[9]

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and a troubleshooting workflow for unexpected toxicity.

CuATSM_Signaling_Pathway cluster_cell Cell This compound This compound Mitochondria Mitochondria (Elevated Respiration in Disease State) This compound->Mitochondria Enters Cell Glycolysis Glycolysis This compound->Glycolysis ETC Electron Transport Chain (ETC) Mitochondria->ETC Site of Action ROS Reduced ROS Mitochondria->ROS Reduces Oxidative Stress ATP ATP ETC->ATP Normal Respiration Lactate Lactate Glycolysis->Lactate Produces Neuron Neuron Lactate->Neuron Energy Source

Caption: Proposed mechanism of this compound action on cellular metabolism.

Troubleshooting_Workflow start Unexpected Toxicity Observed (e.g., weight loss, lethargy) check_dose Verify Dose Calculation and Purity of Compound start->check_dose dose_correct Dose/Purity Correct? check_dose->dose_correct correct_dose Recalculate Dose & Use High-Purity this compound dose_correct->correct_dose No check_formulation Review Formulation & Administration Technique dose_correct->check_formulation Yes correct_dose->check_dose formulation_correct Formulation/Technique Correct? check_formulation->formulation_correct improve_formulation Prepare Fresh Suspension Daily, Ensure Homogeneity, Refine Gavage Technique formulation_correct->improve_formulation No dose_escalation Conduct Dose-Escalation Study to Determine MTD formulation_correct->dose_escalation Yes improve_formulation->check_formulation reduce_dose Reduce Dose to a Well-Tolerated Level dose_escalation->reduce_dose monitor Continue Close Monitoring of Animal Health reduce_dose->monitor

Caption: Troubleshooting workflow for unexpected in vivo toxicity of this compound.

References

Technical Support Center: Method Refinement for Quantifying CuATSM in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with CuATSM. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the quantification of this compound in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound retention in tissues?

A1: The retention of the Copper-diacetyl-bis(N4-methylthiosemicarbazone), or this compound, complex is primarily driven by a bioreductive mechanism in hypoxic cells.[1] In low-oxygen environments, the stable, lipophilic Cu(II)-ATSM complex is reduced to the less stable Cu(I) form.[2][3] This unstable complex can then dissociate, releasing the copper ion, which is subsequently trapped intracellularly by binding to various proteins and chaperones.[2] In normoxic cells, the intracellular environment is not sufficiently reductive, and any small amount of Cu(I)-ATSM that forms can be readily re-oxidized back to Cu(II)-ATSM, which then diffuses out of the cell.[1] This differential retention allows for imaging contrast between hypoxic and normoxic tissues.[4]

Q2: Is the uptake of this compound exclusively dependent on hypoxia?

A2: While hypoxia is a major driver for this compound retention, the uptake mechanism is complex and can be influenced by other factors.[4] The cellular redox state and copper metabolism pathways can also play a significant role.[4] Some tumor types may exhibit hypoxia-independent uptake of this compound.[4]

Q3: How stable is the this compound complex in biological systems?

A3: Cu(II)ATSM is a highly stable complex.[2] However, its stability in vivo is more complex and it can be reduced by physiological reductants.[2] There is also evidence of some dissociation of the complex in blood serum.[2]

Q4: What are the common challenges with oral administration of this compound in animal models?

A4: A significant challenge with oral administration of this compound is its low bioavailability, primarily due to its poor solubility in aqueous solutions.[2] It is often administered as a suspension, which can lead to inefficient absorption from the gastrointestinal tract.[2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your in vivo and in vitro experiments with this compound.

Problem Potential Cause Suggested Solution
Low or no detectable this compound uptake in a tumor model. 1. Tumor Model Specifics: Certain tumor models may not have a redox environment that favors the trapping of ⁶⁴Cu-ATSM.[4]2. Non-Hypoxic Tumor: The tumor may lack significant hypoxic regions.[4]3. Poor Perfusion: Inadequate blood flow to the tumor can limit the delivery of the tracer.[4]4. Incorrect Imaging Timepoint: Imaging too early or too late can miss the optimal window for tracer accumulation.[4]1. Validate Tumor Model: Confirm the hypoxic status of your tumor model using independent methods like pimonidazole (B1677889) staining or HIF-1α immunohistochemistry.[4]2. Assess Perfusion: Consider co-injecting a perfusion tracer to differentiate between poor delivery and lack of retention.[5]3. Optimize Imaging Time: Optimal imaging can often begin 30-60 minutes post-injection for good tumor-to-background contrast.[1]
Inconsistent or variable results between animals. 1. Animal Handling and Stress: Stress can alter physiological parameters, affecting tumor perfusion and metabolism.[4]2. Inconsistent Administration: Variability in the injected dose or injection site can lead to inconsistent results.1. Standardize Handling: Ensure consistent and gentle handling of animals to minimize stress.2. Precise Administration: Administer a defined dose of this compound (e.g., 5-10 MBq) via tail vein injection and note the exact time and dose.[1]
Unexpected toxicity in the animal model. 1. Off-target Effects: The released copper ion could disrupt normal cellular copper homeostasis.[2]2. Vehicle Toxicity: The vehicle used for administration (e.g., DMSO) can have its own toxic effects.[2]3. Impurities: The synthesized this compound may contain toxic impurities.[2]1. Dose-Escalation Study: Perform a dose-escalation study to determine the optimal and maximum tolerated dose for your specific model.2. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself.[4]3. Ensure Purity: Verify the purity of the this compound compound before in vivo use.[2]
Precipitation of this compound in cell culture medium. The final concentration of this compound exceeds its solubility in the medium.[6]Prepare final dilutions from a DMSO stock immediately before adding to the cells. Visually inspect the medium for any signs of precipitation and reduce the final concentration if necessary.[6]
High variability between replicate wells in an in vitro assay. 1. Inconsistent Cell Seeding: A non-homogenous cell suspension can lead to variability.[6]2. Air Bubbles in Wells: Bubbles can interfere with absorbance readings in colorimetric assays.[6]1. Ensure Homogenous Suspension: Ensure a homogenous cell suspension before and during seeding.[6]2. Remove Bubbles: Carefully inspect plates for bubbles and remove them with a sterile needle if necessary.[6]

Experimental Protocols

In Vitro ⁶⁴Cu-ATSM Uptake in Cultured Cells

This protocol is for measuring ⁶⁴Cu-ATSM uptake in cultured cells under hypoxic versus normoxic conditions.[1]

1. Cell Seeding:

  • Plate cells in 12-well or 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.[1]

  • Allow cells to adhere overnight.[1]

2. Induce Hypoxia:

  • Transfer half of the plates to a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 37°C) for 12-24 hours.[1]

  • Keep the other half in a standard normoxic incubator.[1]

3. ⁶⁴Cu-ATSM Incubation:

  • Prepare a working solution of ⁶⁴Cu-ATSM in serum-free medium (e.g., 1 µCi/mL).[1]

  • Remove the medium from all wells and add the ⁶⁴Cu-ATSM solution.[1]

  • Incubate the plates for 1-2 hours inside their respective hypoxic or normoxic incubators.[1]

4. Washing:

  • After incubation, remove the radioactive medium.[1]

  • Wash the cells three times with ice-cold PBS to remove unbound tracer.[1]

5. Cell Lysis:

  • Add cell lysis buffer to each well and incubate on ice for 10 minutes.[1]

  • Scrape the cells and collect the lysate.[1]

6. Quantification:

  • Measure the radioactivity in an aliquot of the lysate using a gamma counter.[1]

  • Use another aliquot to determine the total protein concentration with a protein assay.[1]

7. Data Analysis:

  • Express the ⁶⁴Cu-ATSM uptake as counts per minute (CPM) per microgram of protein (CPM/µg).[1]

  • Compare the uptake between hypoxic and normoxic cells.[1]

In Vivo ⁶⁴Cu-ATSM PET Imaging of a Subcutaneous Tumor Xenograft Model

This protocol describes the use of ⁶⁴Cu-ATSM for PET imaging of hypoxia in a subcutaneous tumor xenograft model.[1]

1. Animal Preparation:

  • Fast the mouse for 4-6 hours before imaging to reduce background signal.[1]

  • Anesthetize the mouse (e.g., with isoflurane).[1]

2. Radiotracer Injection:

  • Administer a defined dose of ⁶⁴Cu-ATSM (e.g., 5-10 MBq or 150-300 µCi) via tail vein injection.[1]

  • Note the exact time and dose of injection.[1]

3. Uptake Period:

  • Allow the tracer to distribute. Good tumor-to-background contrast is often seen in less than an hour.[1]

  • Optimal imaging can often begin 30-60 minutes post-injection.[1]

4. PET/CT Imaging:

  • Perform a CT scan for anatomical co-registration and attenuation correction.[1]

  • Acquire a static PET scan for 10-20 minutes.[1] Dynamic scanning can also be performed immediately after injection to assess tracer kinetics.[1]

5. Biodistribution Analysis (Optional):

  • At predetermined time points, euthanize the animals.[7]

  • Harvest organs of interest (e.g., tumor, liver, kidneys, muscle, blood), weigh them, and measure the radioactivity using a gamma counter.[7]

  • Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[7]

Data Presentation

Quantitative data from biodistribution studies should be summarized in tables for clear comparison.

Table 1: Copper Radioisotopes for Labeling ATSM [1]

RadioisotopeHalf-lifeKey Characteristics
⁶⁰Cu23.4 minutesShort half-life suitable for rapid imaging protocols.
⁶¹Cu3.4 hoursIntermediate half-life.
⁶²Cu9.7 minutesVery short half-life, often obtained from a ⁶²Zn/⁶²Cu generator.
⁶⁴Cu12.7 hoursLonger half-life allows for later imaging times and is suitable for both imaging and therapy (theranostics).

Table 2: Example Biodistribution Data of ⁶⁴Cu-ATSM in a Tumor-Bearing Mouse Model (Hypothetical Data for Illustrative Purposes)

Organ% Injected Dose per Gram (%ID/g) at 1h Post-Injection (Mean ± SD)
Blood1.5 ± 0.3
Tumor5.2 ± 1.1
Muscle0.8 ± 0.2
Liver10.3 ± 2.5
Kidneys3.1 ± 0.7

Visualizations

CuATSM_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_normoxic Normoxic Condition Cu(II)ATSM_ext Cu(II)ATSM (Lipophilic, Neutral) Cu(II)ATSM_int Cu(II)ATSM Cu(II)ATSM_ext->Cu(II)ATSM_int Passive Diffusion Cu(I)ATSM Cu(I)ATSM (Unstable) Cu(II)ATSM_int->Cu(I)ATSM Reduction Cu(I)ATSM_norm Cu(I)ATSM Cu(II)ATSM_int->Cu(I)ATSM_norm Minimal Reduction Cu_ion Cu+ Trapped by Proteins Cu(I)ATSM->Cu_ion Dissociation Reductants Cellular Reductants (e.g., NADH, NADPH) Reductants->Cu(II)ATSM_int Cu(II)ATSM_int_norm Cu(II)ATSM Cu(II)ATSM_int_norm->Cu(II)ATSM_ext_norm Efflux Cu(I)ATSM_norm->Cu(II)ATSM_int_norm Re-oxidation

Caption: Cellular uptake and retention mechanism of this compound.

In_Vivo_Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia) Injection Radiotracer Injection (⁶⁴Cu-ATSM) Animal_Prep->Injection Uptake Uptake Period (30-60 min) Injection->Uptake Imaging PET/CT Imaging Uptake->Imaging Biodistribution Ex Vivo Biodistribution (Optional) Imaging->Biodistribution Data_Analysis Data Analysis (%ID/g) Imaging->Data_Analysis Biodistribution->Data_Analysis

Caption: Standard experimental workflow for in vivo hypoxia imaging.

Troubleshooting_Logic Start Unexpected In Vivo Results Check_Uptake Low Tumor Uptake? Start->Check_Uptake Validate_Hypoxia Validate Tumor Hypoxia (e.g., Pimonidazole) Check_Uptake->Validate_Hypoxia Yes Check_Toxicity Unexpected Toxicity? Check_Uptake->Check_Toxicity No Check_Perfusion Assess Tumor Perfusion Validate_Hypoxia->Check_Perfusion Check_Perfusion->Check_Toxicity Dose_Response Perform Dose-Response Study Check_Toxicity->Dose_Response Yes Check_Variability High Inter-Animal Variability? Check_Toxicity->Check_Variability No Vehicle_Control Run Vehicle-Only Control Dose_Response->Vehicle_Control Vehicle_Control->Check_Variability Standardize_Handling Standardize Animal Handling Check_Variability->Standardize_Handling Yes End Refined Protocol Check_Variability->End No Standardize_Injection Ensure Consistent Injection Standardize_Handling->Standardize_Injection Standardize_Injection->End

References

Validation & Comparative

Unveiling the Potential of CuATSM in Amyotrophic Lateral Sclerosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of CuATSM in Amyotrophic Lateral Sclerosis (ALS) against other therapeutic alternatives. Supported by experimental data, this document delves into the compound's mechanism of action, preclinical efficacy, and clinical findings, offering a comprehensive resource for evaluating its therapeutic potential.

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2] The therapeutic landscape for ALS remains challenging, with a critical need for effective disease-modifying treatments.[1] Among the promising candidates, this compound (diacetyl-bis(4-methylthiosemicarbazonato)copper(II)), a blood-brain barrier permeant copper-containing compound, has garnered significant attention for its potential neuroprotective properties.[3] This guide synthesizes preclinical and clinical evidence to validate the neuroprotective effects of this compound and compares it with other therapeutic strategies.

Mechanism of Action: A Multifaceted Approach

The precise mechanism of action of this compound is still under investigation, but it is thought to exert its neuroprotective effects through several pathways.[4] A primary proposed mechanism involves the restoration of copper homeostasis, particularly for the antioxidant enzyme copper/zinc-superoxide dismutase 1 (SOD1).[5][6] Mutations in the SOD1 gene are a known cause of familial ALS, leading to a toxic gain-of-function of the mutant protein.[3][6] this compound has been shown to deliver copper to the Cu-deficient mutant SOD1, improving its stability and function.[6]

Beyond its role in SOD1 metallation, this compound is believed to possess antioxidant properties, including the ability to scavenge peroxynitrite, a potent oxidant that contributes to cellular damage in ALS.[7][8] Recent studies also suggest that this compound may act as a metabolic switch in astrocytes, the supportive cells of the central nervous system.[4][7] In astrocytes from some ALS patients, this compound appears to reduce mitochondrial metabolism and increase glycolysis, a metabolic shift that could enhance motor neuron survival.[4][7]

CuATSM_Mechanism_of_Action cluster_pre Cellular Stress in ALS cluster_post Neuroprotection mutant_SOD1 Misfolded/Unstable Mutant SOD1 neuron_survival Increased Motor Neuron Survival mutant_SOD1->neuron_survival Stabilizes SOD1 oxidative_stress Oxidative Stress (e.g., Peroxynitrite) oxidative_stress->neuron_survival Reduces Cellular Damage astrocyte_dysfunction Astrocyte Metabolic Dysfunction astrocyte_dysfunction->neuron_survival Enhances Neuronal Support This compound This compound This compound->mutant_SOD1 Delivers Cu²⁺ This compound->oxidative_stress Scavenges Peroxynitrite This compound->astrocyte_dysfunction Modulates Metabolism

Proposed neuroprotective mechanisms of this compound in ALS.

Preclinical Efficacy: Robust Evidence from Animal Models

The most compelling preclinical evidence for this compound's efficacy comes from studies in transgenic mouse models of ALS, particularly those expressing mutant human SOD1.[3][9] These studies have consistently demonstrated that oral administration of this compound can delay disease onset, improve motor function, protect motor neurons, and extend the survival of these animals.[3][10]

Comparative Efficacy of this compound and Alternatives in SOD1 Mouse Models
CompoundMouse ModelKey Efficacy OutcomesReference
This compound SOD1G93ADelayed onset of paresis, improved survival trends.[10]
SOD1G37RImproved locomotor function and extended survival.[10]
SOD1G93A (low copy)Mitigated decline in motor function, protected motor neurons, and extended survival.[3]
Unmetallated ATSM SOD1G93ANo measurable improvement or worsening of disease.[8]
Zn(II)ATSM SOD1G93AImproved survival, suggested to act via in vivo transmetallation and copper delivery.[8]
Edaravone SOD1G93AReduced markers of oxidative damage. Approved for ALS treatment in Japan and South Korea based on clinical trial data.[8]
Riluzole SOD1G93AModest survival benefit. Standard of care for ALS.[3]
This compound + Ebselen + Telbivudine SOD1 mutant miceDelayed disease onset, improved motor function, and extended survival compared to this compound alone.[11]

This table summarizes key findings from various preclinical studies. Direct comparison of efficacy can be challenging due to variations in experimental design, including mouse strain, dosing regimen, and outcome measures.

Clinical Validation: Translating Preclinical Promise

The promising preclinical results for this compound have led to its evaluation in human clinical trials for ALS.[3][4] An open-label Phase 1 trial suggested that daily oral dosing with this compound was safe and could slow disease progression in patients with both sporadic and familial ALS.[12][13] However, it is important to note that this was a small, open-label study, and the results should be interpreted with caution.[13] A subsequent Phase 2/3 trial was initiated to further evaluate its efficacy.[4]

A postmortem analysis of brain and spinal cord tissue from patients who had received this compound in clinical trials did not find a significant difference in motor neuron density or the burden of TDP-43 pathology compared to untreated patients.[14][15] This highlights the challenge of translating therapeutic effects observed in preclinical models, particularly those based on SOD1 mutations which account for a small percentage of ALS cases, to the broader patient population.[15]

Key Clinical Trial Endpoints and Biomarkers

Clinical trials in ALS rely on a combination of functional rating scales and objective biomarkers to assess disease progression and treatment response.[2][16][17]

Endpoint/BiomarkerDescriptionRelevance to ALS Trials
ALSFRS-R Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised; a validated questionnaire that assesses a patient's ability to perform daily activities.Primary endpoint in many ALS clinical trials to measure functional decline.
FVC Forced Vital Capacity; a measure of lung function.Monitors respiratory muscle weakness, a major cause of mortality in ALS.
ECAS Edinburgh Cognitive and Behavioural ALS Screen; assesses cognitive function.Cognitive impairment can occur in a subset of ALS patients.
Neurofilament Light Chain (NfL) A protein component of the neuronal cytoskeleton released into the cerebrospinal fluid and blood upon axonal damage.A promising biomarker of disease progression and therapeutic response in ALS.[1][2][16]

Experimental Protocols: A Framework for Evaluation

Standardized and rigorous experimental protocols are crucial for the preclinical evaluation of potential ALS therapies to ensure the reproducibility and translational relevance of the findings.[18][19][20]

General Experimental Workflow for Preclinical Drug Testing in ALS Mouse Models

Experimental_Workflow start Start: Select ALS Mouse Model (e.g., SOD1G93A) treatment Treatment Administration (e.g., Oral Gavage of this compound vs. Vehicle) start->treatment behavioral Behavioral and Motor Function Assessment (e.g., Rotarod, Grip Strength) treatment->behavioral Longitudinal Assessment survival Survival Monitoring treatment->survival end End: Data Analysis and Interpretation behavioral->end histology Postmortem Tissue Analysis (e.g., Motor Neuron Counting, Immunohistochemistry) survival->histology biomarker Biomarker Analysis (e.g., NfL in plasma/CSF) histology->biomarker biomarker->end

A generalized workflow for preclinical evaluation of neuroprotective compounds in ALS mouse models.
Key Methodologies

  • Animal Models: The most widely used models are transgenic mice expressing human SOD1 mutations (e.g., SOD1G93A).[18][19] These models recapitulate key features of ALS, including progressive motor neuron loss and muscle weakness.[18] Other models, such as those based on TDP-43 or C9orf72 mutations, are also being developed to better represent the genetic diversity of ALS.[21]

  • Motor Function Assessment: A battery of tests is used to longitudinally assess motor function in mice, including:

    • Rotarod test: Measures motor coordination and balance.

    • Grip strength test: Assesses limb muscle strength.

    • Electrophysiology (CMAP/MUNE): Compound Muscle Action Potential and Motor Unit Number Estimation provide objective measures of neuromuscular function.[22]

  • Survival Analysis: The primary endpoint in many preclinical studies is the extension of lifespan.

  • Histopathological Analysis: Postmortem analysis of the spinal cord and brain is performed to quantify the number of surviving motor neurons (e.g., using Nissl staining and stereological counting) and to assess other pathological hallmarks like protein aggregation and neuroinflammation.[10]

  • Biomarker Measurement: Levels of biomarkers such as neurofilament light chain (NfL) in the cerebrospinal fluid or blood are measured as indicators of neuroaxonal damage.[22]

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective effects in preclinical models of ALS, particularly in those with SOD1 mutations. Its multifaceted mechanism of action, targeting copper homeostasis, oxidative stress, and astrocyte metabolism, makes it an intriguing therapeutic candidate. While initial clinical data has been cautiously optimistic, further validation from larger, placebo-controlled trials is necessary to definitively establish its efficacy in the broader ALS patient population.

The discrepancy between robust preclinical efficacy and the challenges of clinical translation underscores the need for improved animal models that better reflect the heterogeneity of human ALS.[19] Furthermore, the development and validation of sensitive biomarkers are critical for patient stratification, monitoring treatment response, and accelerating the clinical development of promising therapies like this compound.[2][16][17] The exploration of combination therapies, such as the co-administration of this compound with other neuroprotective agents, may also offer a more effective therapeutic strategy for this devastating disease.[11]

References

CuATSM for Amyotrophic Lateral Sclerosis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of the efficacy of CuATSM (Copper-diacetyl-bis(N4-methylthiosemicarbazone)) against other prominent treatments for Amyotrophic Lateral Sclerosis (ALS). Aimed at researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective evaluation of these therapeutic alternatives.

Comparative Efficacy of ALS Treatments

The following tables summarize the quantitative data on the efficacy of this compound and other major ALS treatments. Data is compiled from both preclinical studies in SOD1 mutant mouse models, a common model for familial ALS, and clinical trials in human subjects.

Table 1: Preclinical Efficacy in SOD1G93A Mouse Models
TreatmentDosing RegimenKey Efficacy OutcomesReference(s)
This compound 30-60 mg/kg/day, oral gavage- Delayed onset of paresis by ~6-7 days.- Extended median survival by ~6-18 months in some models.[1][2]- Improved motor function and maintained body weight.[2][3][4][1][2][3][4]
Riluzole (B1680632) 8-22 mg/kg/day in drinking water- No significant benefit on lifespan or motor performance in several studies.[5][6][7][5][6][7]
Edaravone N/A (Limited preclinical data in this specific model)- Data not readily available for direct comparison in SOD1G93A models.
Tofersen Intrathecal administration- Significantly reduced SOD1 protein levels.- Extended lifespan by ~40-50 days.[8]- Preserved motor function and delayed disease onset.[8][9][8][9]
AMX0035 N/A (Limited preclinical data in this specific model)- Data not readily available for direct comparison in SOD1G93A models.
Table 2: Clinical Efficacy in ALS Patients
TreatmentPrimary Efficacy EndpointKey Efficacy OutcomesReference(s)
This compound Change in ALSFRS-R score- Slowed rate of disease progression (-0.29 to -0.5 points/month vs. expected -1.02 points/month in historical controls in a Phase 1/2a study).[10][11][12][10][11][12]
Riluzole Survival- Extends median survival by approximately 2-3 months in pivotal trials.[13][13]
Edaravone Change in ALSFRS-R score- Slowed decline in ALSFRS-R score by ~33% (-5.01 vs -7.50 for placebo over 24 weeks) in a sub-group of patients.[14][15][16][14][15][16]
Tofersen (for SOD1-ALS) Change in ALSFRS-R score- Did not meet primary endpoint at 28 weeks in the VALOR trial, but showed favorable trends.[17][18][19] In an open-label extension, earlier initiation showed a 3.5-point difference in ALSFRS-R decline at 52 weeks compared to delayed start.[19][20][21][17][18][19][20][21]
AMX0035 (Relyvrio) Change in ALSFRS-R score- CENTAUR (Phase 2) showed a 2.32-point difference in ALSFRS-R score over 24 weeks.[22] However, the PHOENIX (Phase 3) trial did not meet its primary endpoint.[22][23][24][25][26] The drug has been voluntarily discontinued.[22][22][23][24][25][26]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below to facilitate replication and comparison of studies.

Preclinical Drug Administration in SOD1G93A Mice
  • Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1G93A) are commonly used. Mice are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation and Administration:

    • The therapeutic agent (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in PBS with 0.4% Tween80).

    • The solution is administered daily via oral gavage using a ball-tipped feeding needle. The volume is adjusted based on the mouse's body weight.

    • Treatment is typically initiated at a presymptomatic or early symptomatic stage (e.g., 50-70 days of age) and continues until the experimental endpoint.

  • Monitoring: Mice are monitored daily for general health and signs of toxicity. Body weight is recorded several times a week.

Motor Function Assessment: Rotarod Test

The rotarod test assesses motor coordination and balance.

  • Apparatus: A commercially available rotarod apparatus with a rotating rod is used.

  • Acclimation: Mice are acclimated to the testing room for at least 15 minutes before the test.

  • Training: Prior to the first test, mice may be trained for a short period on the rotating rod at a constant low speed.

  • Testing:

    • Mice are placed on the rod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • The latency to fall from the rod is recorded.

    • The test is typically repeated for three trials with an inter-trial interval of at least 15 minutes.

    • The average or best performance of the three trials is used for analysis.

Muscle Strength Assessment: Grip Strength Test

This test measures the maximal muscle strength of the forelimbs and/or all four limbs.[27][28][29][30]

  • Apparatus: A grip strength meter with a wire grid or bar connected to a force transducer is used.[27][28][29][30]

  • Procedure:

    • The mouse is held by the tail and lowered towards the grid.

    • The mouse is allowed to grasp the grid with its forepaws (for forelimb strength) or all four paws.

    • The mouse is then gently pulled backward by the tail in a horizontal plane until it releases its grip.

    • The peak force exerted by the mouse is recorded by the meter.

    • The procedure is repeated for a set number of trials, and the average or maximal reading is used.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and a comparative overview of the mechanisms of action for the discussed ALS treatments.

CuATSM_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Motor Neuron cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Cu Copper (Cu2+) This compound->Cu Delivers Copper stabilized_SOD1 Stabilized SOD1 Cu->stabilized_SOD1 Incorporates into and stabilizes SOD1 Mitochondrial_Function Mitochondrial Function Cu->Mitochondrial_Function Improves function misfolded_SOD1 Misfolded SOD1 ROS Reactive Oxygen Species (ROS) misfolded_SOD1->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Mitochondrial_Function Damages ATP ATP Production Mitochondrial_Function->ATP

Caption: Proposed signaling pathway of this compound in ALS motor neurons.

Experimental_Workflow start Start: SOD1 G93A Mouse Model treatment_groups Randomization into Treatment & Control Groups start->treatment_groups drug_admin Daily Drug Administration (e.g., Oral Gavage) treatment_groups->drug_admin monitoring Regular Monitoring: - Body Weight - General Health drug_admin->monitoring behavioral_tests Behavioral Testing: - Rotarod - Grip Strength monitoring->behavioral_tests endpoint Endpoint Determination: - Survival Analysis - Motor Neuron Count behavioral_tests->endpoint data_analysis Data Analysis and Efficacy Evaluation endpoint->data_analysis

Caption: A typical experimental workflow for preclinical ALS drug testing.

Comparative_Mechanisms cluster_treatments ALS Treatments cluster_targets Cellular Targets and Pathways This compound This compound Copper_Homeostasis Copper Homeostasis & Mitochondrial Function This compound->Copper_Homeostasis Riluzole Riluzole Glutamate_Excitotoxicity Glutamate Excitotoxicity Riluzole->Glutamate_Excitotoxicity Edaravone Edaravone Oxidative_Stress Oxidative Stress Edaravone->Oxidative_Stress Tofersen Tofersen (SOD1-ALS) SOD1_mRNA Mutant SOD1 mRNA Tofersen->SOD1_mRNA AMX0035 AMX0035 (Relyvrio) ER_Stress ER Stress & Mitochondrial Dysfunction AMX0035->ER_Stress Motor_Neuron_Survival Motor Neuron Survival Copper_Homeostasis->Motor_Neuron_Survival Glutamate_Excitotoxicity->Motor_Neuron_Survival Induces death Oxidative_Stress->Motor_Neuron_Survival Induces death SOD1_mRNA->Motor_Neuron_Survival Leads to toxic protein ER_Stress->Motor_Neuron_Survival Induces death

References

Unraveling the Therapeutic Mechanisms of CuATSM: A Comparative Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug CuATSM (Copper-diacetyl-bis(N4-methylthiosemicarbazone)) with established treatments for Amyotrophic Lateral Sclerosis (ALS), Riluzole (B1680632) and Edaravone (B1671096). We delve into the cross-validation of this compound's mechanism of action, supported by preclinical experimental data, and present detailed methodologies for key experiments.

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease with a significant unmet need for effective therapies. This compound has emerged as a promising therapeutic candidate, demonstrating considerable efficacy in preclinical models of ALS. Its proposed multi-faceted mechanism of action, centered on restoring copper homeostasis and mitigating mitochondrial dysfunction, distinguishes it from current standard-of-care treatments. This guide synthesizes the available preclinical data for this compound and contrasts it with the clinical profiles of Riluzole and Edaravone. A direct comparison of clinical efficacy is currently limited, as the results from the Phase 2/3 clinical trial of this compound have not yet been publicly released.

Comparative Analysis of Mechanisms of Action

The therapeutic strategies for ALS are diverse, targeting different aspects of its complex pathophysiology. Below is a comparison of the proposed mechanisms of action for this compound, Riluzole, and Edaravone.

FeatureThis compoundRiluzoleEdaravone
Primary Target Copper homeostasis, Mitochondrial functionGlutamatergic neurotransmissionOxidative stress
Key Mechanism Delivers copper to cells with mitochondrial dysfunction, restores function of cuproenzymes (e.g., SOD1), and acts as a "metabolic switch" in astrocytes.Inhibits glutamate (B1630785) release by blocking voltage-gated sodium channels; non-competitive antagonist of NMDA receptors.[1][2]Potent free radical scavenger, neutralizing peroxyl radicals and peroxynitrite, thereby inhibiting lipid peroxidation and reducing oxidative damage.[3][4][5][6]
Cellular Effects Reduces aberrant mitochondrial respiration, increases glycolysis in astrocytes to provide metabolic support to neurons, and reduces oxidative stress.[3]Reduces neuronal excitability and excitotoxicity.[1][2][7]Protects cells from oxidative damage and has anti-inflammatory properties.[6]
SOD1 Involvement Directly improves the copper content and stability of mutant SOD1, but also shows efficacy in non-SOD1 models.[1][5]Mechanism is independent of SOD1.Mechanism is independent of SOD1.

Preclinical Efficacy Data for this compound

The therapeutic potential of this compound has been extensively evaluated in various preclinical models of ALS, consistently demonstrating significant improvements in disease phenotype.

ModelTreatmentKey FindingsReference(s)
SOD1G93A MiceThis compoundDelayed disease onset, improved motor function, and extended survival.[8]
SOD1G37R MiceThis compoundDose-dependent improvement in survival (up to 26% increase) and locomotor function. Outperformed Riluzole in a head-to-head comparison.[9]
SOD1G93A x CCS MiceThis compoundPrevented early mortality and extended survival by an average of 18 months. Disease progression could be halted and restarted by stopping and reinitiating treatment.[10][11]
Neurotoxin-induced Mouse ModelThis compoundPreserved motor neuron number, improved motor function, and decreased microglial activation.[12]
Human ALS iPSC-derived AstrocytesThis compoundAmeliorated the toxic effect of sporadic, SOD1, and C9ORF72 mutant astrocytes on motor neurons. Normalized aberrant metabolic phenotypes in "responder" cell lines.[3]

Clinical Efficacy Data for Standard Treatments

Riluzole and Edaravone are the current FDA-approved treatments for ALS, offering modest benefits in slowing disease progression.

DrugClinical Trial(s)Key Efficacy FindingsReference(s)
RiluzoleMultiple TrialsModest survival benefit of approximately 2-3 months.[9][13]
EdaravoneStudy 19 (MCI186-19)Significant reduction in the rate of decline in the ALSFRS-R score over 24 weeks in a specific subgroup of patients.[9][13]

A systematic review and meta-analysis suggested that Edaravone showed better efficacy than Riluzole combinations in maintaining the ALSFRS-R score.[14]

Visualizing the Mechanisms and Workflows

Signaling Pathways

CuATSM_Mechanism cluster_this compound This compound cluster_Riluzole Riluzole cluster_Edaravone Edaravone This compound This compound Copper Copper Delivery This compound->Copper Metabolic_Switch Metabolic Reprogramming This compound->Metabolic_Switch In Astrocytes Mitochondria Dysfunctional Mitochondria Neuroprotection Neuroprotection Mitochondria->Neuroprotection Copper->Mitochondria Restores ETC function SOD1_Maturation SOD1 Maturation (in SOD1-ALS) Copper->SOD1_Maturation Metabolic_Switch->Neuroprotection Lactate supply SOD1_Maturation->Neuroprotection Riluzole Riluzole VGSC Voltage-Gated Na+ Channels Riluzole->VGSC Blocks NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Non-competitive antagonist Glutamate_Release ↓ Glutamate Release VGSC->Glutamate_Release Excitotoxicity ↓ Excitotoxicity Glutamate_Release->Excitotoxicity NMDA_Receptor->Excitotoxicity Edaravone Edaravone Scavenging Radical Scavenging Edaravone->Scavenging ROS Reactive Oxygen Species (ROS) Oxidative_Stress ↓ Oxidative Stress ROS->Oxidative_Stress Scavenging->ROS Neutralizes Neuronal_Damage ↓ Neuronal Damage Oxidative_Stress->Neuronal_Damage

Caption: Proposed mechanisms of action for this compound, Riluzole, and Edaravone.

Experimental Workflows

Experimental_Workflows cluster_Seahorse Seahorse XF Mito Stress Test cluster_CoCulture Astrocyte-Motor Neuron Co-Culture start_seahorse Seed Astrocytes in XF Microplate treatment Treat with this compound or Vehicle start_seahorse->treatment assay_prep Prepare Assay Medium and Hydrate (B1144303) Sensor Cartridge treatment->assay_prep run_assay Run Mito Stress Test (Oligomycin, FCCP, Rotenone/Antimycin A) assay_prep->run_assay analysis_seahorse Measure OCR and ECAR Calculate Metabolic Parameters run_assay->analysis_seahorse end_seahorse Metabolic Phenotype analysis_seahorse->end_seahorse start_coculture Culture iPSC-derived Astrocytes from ALS Patients treat_astrocytes Treat Astrocytes with this compound or Vehicle start_coculture->treat_astrocytes add_neurons Co-culture with Motor Neurons treat_astrocytes->add_neurons incubation Incubate for Specified Period add_neurons->incubation fix_stain Fix and Stain for Motor Neuron Markers (e.g., MAP2, ChAT) incubation->fix_stain imaging Image and Quantify Motor Neuron Survival fix_stain->imaging end_coculture Neuroprotective Effect imaging->end_coculture

Caption: Workflows for key in vitro experiments to evaluate this compound's effects.

Detailed Experimental Protocols

Seahorse XF Cell Mito Stress Test for Astrocytes

This protocol is adapted from standard Agilent Seahorse XF protocols.[11][15][16][17]

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of astrocytes to assess mitochondrial respiration and glycolysis.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Cultured astrocytes

Procedure:

  • Cell Plating: Seed astrocytes in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow.

  • Sensor Cartridge Hydration: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Assay Medium Preparation: On the day of the assay, warm the Seahorse XF assay medium to 37°C and supplement with glucose, pyruvate, and glutamine. Replace the culture medium in the cell plate with the prepared assay medium.

  • Incubation: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A according to the manufacturer's instructions.

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.

  • Data Analysis: After the run, normalize the data to cell number. Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Astrocyte-Mediated Motor Neuron Survival Assay

This protocol is a generalized procedure based on co-culture studies.[18][19][20][21][22]

Objective: To determine if this compound treatment of ALS patient-derived astrocytes can rescue motor neurons from astrocyte-induced toxicity.

Materials:

  • iPSC-derived astrocytes from ALS patients and healthy controls

  • Mouse or human iPSC-derived motor neurons (can be GFP-labeled for easy identification)

  • Appropriate cell culture media and supplements

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and BSA)

  • Primary antibodies against motor neuron markers (e.g., anti-MAP2, anti-ChAT, anti-Islet1)

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Astrocyte Culture and Treatment: Plate iPSC-derived astrocytes in a multi-well plate. Treat the astrocytes with this compound or vehicle control for a specified duration.

  • Co-culture: After the treatment period, seed motor neurons onto the astrocyte layer.

  • Incubation: Co-culture the cells for a period sufficient to observe astrocyte-mediated effects on motor neuron survival (e.g., 5-7 days).

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Immunocytochemistry:

    • Wash the fixed cells with PBS.

    • Permeabilize and block non-specific binding sites using a blocking buffer for 1 hour.

    • Incubate with primary antibodies against motor neuron markers overnight at 4°C.

    • Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies and a nuclear stain for 1-2 hours at room temperature, protected from light.

  • Imaging and Quantification:

    • Wash the cells and acquire images using a fluorescence microscope.

    • Quantify the number of surviving motor neurons (identified by positive staining for motor neuron markers) in multiple fields per well.

    • Compare the motor neuron survival between conditions (co-culture with untreated vs. This compound-treated astrocytes).

SOD1 Activity Assay in Spinal Cord Tissue

This protocol is based on spectrophotometric methods for measuring SOD activity.[8][23][24]

Objective: To measure the enzymatic activity of SOD1 in spinal cord tissue homogenates.

Materials:

  • Spinal cord tissue

  • Homogenization buffer

  • Bradford assay reagents for protein quantification

  • Assay buffer

  • Reagents for generating superoxide (B77818) radicals (e.g., xanthine (B1682287) and xanthine oxidase, or a system that auto-oxidizes)

  • Detection reagent that reacts with superoxide (e.g., Nitroblue Tetrazolium (NBT) or cytochrome c)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize a known weight of spinal cord tissue in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a Bradford assay or a similar method.

  • Activity Measurement:

    • Prepare a reaction mixture in a cuvette containing assay buffer and the detection reagent (e.g., NBT).

    • Add a standardized amount of protein from the tissue supernatant to the reaction mixture.

    • Initiate the reaction by adding the superoxide-generating system (e.g., xanthine oxidase).

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 560 nm for NBT reduction) over time using a spectrophotometer. The presence of active SOD1 will inhibit the reduction of the detection reagent by superoxide radicals.

  • Calculation: Calculate the SOD1 activity, often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%. Express the activity per milligram of total protein. Controls with known amounts of purified SOD1 should be run to create a standard curve.

Note: To specifically measure SOD1 (Cu/Zn-SOD) activity, inhibitors of other SOD isoforms (e.g., cyanide to inhibit SOD1, or using specific buffers) can be incorporated. More advanced techniques like mass spectrometry can be used to quantify the metallation state of SOD1.[10]

References

A Comparative Analysis of CuATSM and Endogenous Copper Chaperones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the synthetic copper delivery agent, CuATSM, and naturally occurring copper chaperones. This document synthesizes experimental data to objectively compare their mechanisms, copper delivery efficacy, and therapeutic potential, with a focus on neurodegenerative diseases and cancer.

Copper is an essential micronutrient, but its redox activity necessitates strict regulation within the cellular environment to prevent toxicity. Endogenous copper chaperones have evolved to safely traffic copper ions to specific cuproproteins. This compound (Copper-diacetyl-bis(N4-methylthiosemicarbazone)) is a synthetic small molecule that has garnered significant interest for its ability to deliver copper to cells, particularly those under metabolic stress, showing promise as a therapeutic agent. This guide delves into a comparative analysis of this compound and key endogenous copper chaperones, namely CCS (Copper Chaperone for SOD1), Atox1 (Antioxidant protein 1), and Cox17.

Mechanism of Action: A Tale of Two Delivery Systems

Endogenous copper chaperones operate through highly specific protein-protein interactions to deliver copper to their target enzymes. This compound, in contrast, is a lipophilic molecule that can cross cell membranes and deliver copper based on the intracellular redox environment.

Endogenous Copper Chaperones:

  • CCS (Copper Chaperone for SOD1): CCS is responsible for the specific delivery of Cu(I) to superoxide (B77818) dismutase 1 (SOD1), a critical antioxidant enzyme. This process is essential for the maturation and activation of SOD1.

  • Atox1 (Antioxidant protein 1): Atox1 functions as a shuttle, delivering Cu(I) to the secretory pathway, specifically to the copper-transporting ATPases ATP7A and ATP7B located in the trans-Golgi network.[1]

  • Cox17: This chaperone is involved in the delivery of copper to the mitochondria for incorporation into cytochrome c oxidase, a key enzyme in the electron transport chain.

This compound:

The mechanism of this compound involves its reduction from Cu(II) to Cu(I) within cells, particularly in environments with a reduced state, such as hypoxic tumor cells or neurons with mitochondrial dysfunction. This reduction leads to the dissociation of the complex and the release of the copper ion.[2] This targeted delivery to metabolically stressed cells is a key feature of its therapeutic potential.

Quantitative Comparison of Copper Binding and Delivery

Direct comparative studies quantifying the copper delivery efficiency of this compound against all endogenous chaperones are limited. However, available data on copper binding affinities and observations from in vivo and in vitro studies provide valuable insights.

MoleculeCopper Binding Affinity (Kd)TargetNotes
This compound ~7.7 x 10⁻¹⁵ MIntracellular copper-requiring proteins/processes, particularly in stressed cells.Dissociation constant for the Cu(II) complex. The release of copper is triggered by intracellular reduction.
Atox1 Sub-femtomolar range (~10⁻¹⁵ M or lower)ATP7A and ATP7B in the trans-Golgi network.Binds Cu(I) with very high affinity, ensuring unidirectional transfer.[1]
CCS High affinity for Cu(I)Superoxide Dismutase 1 (SOD1).Facilitates the incorporation of Cu(I) into SOD1, a key step in its activation.
Cox17 Binds Cu(I)Cytochrome c oxidase in mitochondria.Essential for mitochondrial respiration.

In Vivo Evidence: this compound and CCS in ALS Models

Studies in mouse models of Amyotrophic Lateral Sclerosis (ALS) with mutations in the SOD1 gene provide a compelling, albeit indirect, comparison between this compound and the endogenous CCS chaperone.

In a mouse model co-expressing mutant SOD1 and human CCS, which leads to early mortality due to copper deficiency in the spinal cord, treatment with this compound was shown to prevent this early death.[3][4] This demonstrates that this compound can effectively deliver copper to the central nervous system and compensate for the increased demand created by the overexpression of CCS and mutant SOD1.[3][4] Furthermore, this compound treatment led to a significant increase in the amount of mature, copper-bound SOD1 in the spinal cord of these mice.[3][5]

These findings suggest that while CCS is the natural chaperone for SOD1, exogenous delivery of copper via this compound can effectively supplement this pathway, particularly when it is overwhelmed or dysfunctional. However, the efficacy of this compound is dependent on the specific SOD1 mutation, with little to no protective effect observed for mutants with impaired copper binding capabilities.[6]

Signaling Pathways and Experimental Workflows

The delivery of copper by endogenous chaperones and this compound involves distinct pathways, which can be visualized to better understand their mechanisms.

Copper_Chaperone_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_this compound This compound Pathway Cu(II) Cu(II) CTR1 CTR1 Cu(II)->CTR1 Reduction Cu(I) Cu(I) CTR1->Cu(I) Atox1 Atox1 Cu(I)->Atox1 CCS CCS Cu(I)->CCS Cox17 Cox17 Cu(I)->Cox17 ATP7A/B ATP7A/B Atox1->ATP7A/B to Golgi SOD1 SOD1 CCS->SOD1 Cytochrome c Oxidase Cytochrome c Oxidase Cox17->Cytochrome c Oxidase to Mitochondria Mitochondria Mitochondria Golgi Golgi This compound (Cu(II)) This compound (Cu(II)) This compound (Cu(I)) This compound (Cu(I)) This compound (Cu(II))->this compound (Cu(I)) Intracellular Reduction Cell Membrane Cell Membrane This compound (Cu(I))->Cu(I) Dissociation Cell Membrane->this compound (Cu(II)) Diffusion

Caption: Cellular copper trafficking pathways for endogenous chaperones and this compound.

The following diagram illustrates a general workflow for comparing the copper delivery efficacy of this compound and a copper chaperone like CCS to a target protein in vitro.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Apo-Target Protein (e.g., SOD1) Apo-Target Protein (e.g., SOD1) Reaction A Reaction A Apo-Target Protein (e.g., SOD1)->Reaction A Reaction B Reaction B Apo-Target Protein (e.g., SOD1)->Reaction B Cu(I) Source Cu(I) Source Cu(I) Source->Reaction A Cu(I) Source->Reaction B This compound This compound This compound->Reaction A Apo-Chaperone (e.g., CCS) Apo-Chaperone (e.g., CCS) Apo-Chaperone (e.g., CCS)->Reaction B Reaction A:\nApo-Target + Cu(I) + this compound Reaction A: Apo-Target + Cu(I) + this compound Reaction B:\nApo-Target + Cu(I) + Apo-Chaperone Reaction B: Apo-Target + Cu(I) + Apo-Chaperone Measure Target\nProtein Activity Measure Target Protein Activity Compare Efficacy Compare Efficacy Measure Target\nProtein Activity->Compare Efficacy Quantify Copper\nIncorporation (e.g., ICP-MS) Quantify Copper Incorporation (e.g., ICP-MS) Quantify Copper\nIncorporation (e.g., ICP-MS)->Compare Efficacy Reaction A->Measure Target\nProtein Activity Reaction A->Quantify Copper\nIncorporation (e.g., ICP-MS) Reaction B->Measure Target\nProtein Activity Reaction B->Quantify Copper\nIncorporation (e.g., ICP-MS)

Caption: In vitro workflow for comparing copper delivery.

Experimental Protocols

1. In Vitro SOD1 Activity Assay

This assay is used to determine the extent of SOD1 activation by measuring its enzymatic activity, which is dependent on copper incorporation.

  • Materials:

    • Recombinant apo-SOD1 (copper-deficient)

    • Recombinant apo-CCS

    • This compound

    • Copper(I) source (e.g., Cu(I)-acetonitrile complex)

    • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

    • Xanthine/Xanthine Oxidase (to generate superoxide radicals)

    • Cytochrome c or NBT (Nitroblue Tetrazolium) as a superoxide indicator

    • Spectrophotometer

  • Protocol:

    • Prepare reaction mixtures containing apo-SOD1 and either this compound or a combination of apo-CCS and the copper(I) source. Include a control with apo-SOD1 and the copper source alone.

    • Incubate the mixtures to allow for copper incorporation into SOD1.

    • Initiate the activity assay by adding xanthine/xanthine oxidase and the superoxide indicator to the reaction mixtures.

    • Monitor the reduction of cytochrome c or NBT spectrophotometrically. The rate of reduction is inversely proportional to the SOD1 activity.

    • Calculate the specific activity of SOD1 in each condition to compare the efficiency of copper delivery by this compound and CCS.

2. Cellular Copper Uptake and Distribution Assay

This protocol measures the uptake of copper delivered by this compound and its subsequent distribution within the cell, which can be compared to the endogenous copper distribution regulated by chaperones.

  • Materials:

    • Cell line of interest

    • Cell culture medium and supplements

    • This compound labeled with a radioactive copper isotope (e.g., ⁶⁴Cu)

    • Cell lysis buffer

    • Gamma counter or ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for copper quantification

    • Subcellular fractionation kit (optional)

  • Protocol:

    • Culture cells to the desired confluency.

    • Incubate the cells with ⁶⁴Cu-labeled this compound for various time points.

    • Wash the cells extensively with ice-cold PBS to remove extracellular ⁶⁴Cu-CuATSM.

    • Lyse the cells and measure the total intracellular radioactivity using a gamma counter.

    • (Optional) Perform subcellular fractionation to isolate different organelles (e.g., cytosol, mitochondria) and measure the radioactivity in each fraction to determine the intracellular distribution of the delivered copper.

    • For comparison with endogenous pathways, similar experiments can be conducted by manipulating the expression levels of specific copper chaperones (e.g., via siRNA knockdown or overexpression) and measuring the impact on cellular copper homeostasis using ICP-MS.

Conclusion

This compound represents a promising therapeutic strategy for diseases associated with cellular stress and dysfunctional copper homeostasis. While it does not function with the same protein-level specificity as endogenous copper chaperones, its ability to deliver copper to metabolically compromised cells provides a unique therapeutic window. The comparative analysis with CCS in the context of ALS highlights its potential to augment or bypass a compromised endogenous chaperone system.

Further research is needed to directly compare the copper delivery efficiency of this compound with other chaperones like Atox1 and Cox17 to their respective targets. Such studies will provide a more comprehensive understanding of the therapeutic potential and possible off-target effects of this compound and aid in the development of more targeted copper-based therapies. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.

References

Independent Replication of CuATSM Preclinical Efficacy in ALS Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for CuATSM (diacetylbis(N(4)-methylthiosemicarbazonato) copper II), a promising therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS). A pivotal aspect of preclinical research is the independent replication of findings, a challenge that has historically plagued the ALS field. Notably, the ALS Therapy Development Institute (ALS TDI), after over 15 years of failing to reproduce promising results for other compounds, successfully replicated the efficacy of this compound in a rigorous, standardized study.[1][2][3][4] This guide summarizes the quantitative data from this independent replication and other key preclinical studies, details the experimental methodologies, and visualizes the proposed mechanisms and workflows.

Quantitative Data Summary

The therapeutic potential of this compound has been primarily evaluated in transgenic mouse models expressing mutant human superoxide (B77818) dismutase 1 (SOD1), a common model for familial ALS.[5] The following tables summarize the key findings from the independent replication study conducted by the ALS TDI and compare them with other significant preclinical investigations.

Table 1: Effect of this compound on Disease Onset and Progression in SOD1 G93A Mice

StudyMouse ModelTreatment GroupControl GroupDelay in Onset of Paresis (days)Slowing of Disease Progression (Neurological Score)
ALS TDI Replication (Vieira et al., 2017) [6]B6SJL-SOD1 G93A/1Gur30 mg/kg/day this compound (n=32)Vehicle (n=30)6 (p=0.01)Statistically significant 7-day right shift (slowing)
Soon et al., 2011[7]SOD1 G93A (low copy)30 mg/kg/day this compoundVehicleSignificant delaySignificant slowing of motor impairment

Table 2: Effect of this compound on Survival and Body Weight in SOD1 G93A Mice

StudyMouse ModelTreatment GroupControl GroupMedian Survival Extension (days)Effect on Body Weight
ALS TDI Replication (Vieira et al., 2017) [6]B6SJL-SOD1 G93A/1Gur30 mg/kg/day this compound (n=32)Vehicle (n=30)6 (not statistically significant, p=0.15); 10 days in males (p=0.07)Treated mice weighed ~0.7g more than vehicle-treated mice of the same age (p=0.023)
Hilton et al., 2021[8]SOD1 G93A (C57BL/6)60 mg/kg/day this compoundVehicle17 (9% increase, p<0.001)Delayed weight loss
Williams et al., 2016[2]SOD1 G93A xCCSThis compoundUntreatedExtended survival by an average of 18 monthsN/A

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the independent replication study by the ALS Therapy Development Institute (Vieira et al., 2017).[6]

Animal Model and Study Design
  • Animal Model: B6SJL-Tg(SOD1*G93A)1Gur/J transgenic mice, a widely used and aggressive model of ALS.

  • Study Design: A standardized, litter-matched, and gender-balanced efficacy study. At 50 days of age, mice were assigned to either the this compound treatment group or a vehicle control group. The groups were balanced for gender (16 males and 16 females per group) and body weight. Observers were blinded to the treatment allocation.

Drug Administration
  • Formulation: this compound was suspended in a vehicle of 0.5% methylcellulose (B11928114) and 0.4% Tween 80 in phosphate-buffered saline (PBS). The unmetallated ATSM was suspended in the same vehicle.

  • Dosing: Mice in the treatment group received a daily oral gavage of 30 mg/kg this compound. The control group received the vehicle solution.

Neurological Scoring
  • Method: A five-point observational scoring system, termed "NeuroScore," was used to assess hindlimb function, as hindlimb deficits are the earliest neurological signs in this mouse model.[9]

  • Scoring:

    • 0: Normal, asymptomatic.

    • 1: Onset of paresis (slight paralysis) in one hindlimb.

    • 2: Paresis in both hindlimbs.

    • 3: Inability to right itself within 10 seconds when placed on its side.

    • 4: Moribund state due to paralysis.

  • Frequency: Neurological scoring was performed daily.

Survival Analysis
  • Endpoint: The primary survival endpoint was defined as the inability of the mouse to right itself within 10 seconds of being placed on its side (NeuroScore of 3).

  • Euthanasia: Mice reaching the end-stage of the disease were euthanized via CO2 inhalation.

Body Weight Measurement
  • Frequency: Body weight was measured and recorded daily.

  • Analysis: Longitudinal analysis of body weight over time was performed to assess the impact of the treatment on weight maintenance, a key indicator of overall health in this disease model.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Study Setup cluster_1 Treatment cluster_2 Data Collection (Blinded Observers) cluster_3 Endpoints Animal Model B6SJL-SOD1G93A Mice Group Assignment 50 days old Litter-matched Gender-balanced Animal Model->Group Assignment Treatment Group This compound (30 mg/kg/day) Oral Gavage n=32 Group Assignment->Treatment Group Control Group Vehicle Oral Gavage n=30 Group Assignment->Control Group Daily Monitoring Daily Neurological Scoring Daily Body Weight Measurement Treatment Group->Daily Monitoring Control Group->Daily Monitoring Disease Onset Onset of Paresis Daily Monitoring->Disease Onset Disease Progression Neurological Score Progression Daily Monitoring->Disease Progression Survival Time to End-Stage Daily Monitoring->Survival Body Weight Longitudinal Body Weight Changes Daily Monitoring->Body Weight

Caption: Experimental workflow of the ALS TDI independent replication study.

Proposed Signaling Pathway of this compound

G cluster_0 Cellular Environment in ALS cluster_1 This compound Intervention cluster_2 Proposed Mechanisms of Action cluster_3 Therapeutic Outcomes Mutant SOD1 Mutant SOD1 Aggregation Mitochondrial Dysfunction Mitochondrial Dysfunction Mutant SOD1->Mitochondrial Dysfunction Reduced Aggregation Decreased Mutant SOD1 Aggregation Oxidative Stress Increased Oxidative Stress (e.g., Peroxynitrite) Mitochondrial Dysfunction->Oxidative Stress Improved Mitochondria Restored Mitochondrial Function Reduced Stress Reduced Oxidative Damage This compound This compound Copper Delivery Delivers Copper to Mitochondria This compound->Copper Delivery ROS Scavenging Scavenges Reactive Oxygen Species (e.g., Peroxynitrite) This compound->ROS Scavenging SOD1 Stabilization Improves SOD1 Folding and Metallation Copper Delivery->SOD1 Stabilization Copper Delivery->Improved Mitochondria SOD1 Stabilization->Reduced Aggregation ROS Scavenging->Reduced Stress Neuroprotection Motor Neuron Survival Reduced Aggregation->Neuroprotection Improved Mitochondria->Neuroprotection Reduced Stress->Neuroprotection

Caption: Proposed signaling pathway for the therapeutic effects of this compound.

References

Assessing Treatment Response to CuATSM: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) necessitates robust biomarkers to predict and monitor treatment response. Cupric (II) diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) is an investigational drug that has shown promise in preclinical and early-phase clinical trials for ALS.[1] This guide provides a comparative analysis of biomarkers for assessing this compound treatment response, with a focus on experimental data and methodologies, and contrasts them with the established ALS therapy, Riluzole.

Key Biomarker for this compound Response: Elevated Mitochondrial Respiration

Recent studies have identified a predictive biomarker for a positive response to this compound treatment in ALS patient-derived cells. The central finding is that astrocytes from patients who respond to this compound exhibit elevated mitochondrial respiration before treatment.[2] this compound treatment in these "responder" cells normalizes mitochondrial activity to levels seen in healthy control cells.[2][3]

In contrast, astrocytes from "non-responders" do not show this elevated mitochondrial respiration phenotype and, consequently, do not benefit from this compound treatment in terms of motor neuron protection.[2][3] This suggests that baseline mitochondrial activity could be a valuable tool for patient stratification in clinical trials and personalized medicine approaches.

The "Metabolic Switch" Hypothesis

The proposed mechanism of action for this compound in responder cells involves a "metabolic switch".[1] Treatment with this compound appears to decrease mitochondrial-driven energy production while increasing glycolysis and the production of lactate.[1][2] Lactate can then be used by motor neurons as an energy source, suggesting that this compound improves the metabolic support function of astrocytes for motor neurons.[1]

Comparison with Riluzole

Riluzole, an approved treatment for ALS, is also known to impact mitochondrial function, primarily by protecting against glutamate-induced excitotoxicity and subsequent mitochondrial damage.[4][5][6] However, unlike this compound, there is no clearly defined predictive biomarker for Riluzole based on baseline mitochondrial activity. Biomarkers for Riluzole are more centered on monitoring the physiological effects of the drug, such as changes in cortical and axonal hyperexcitability, rather than predicting efficacy based on a pre-existing cellular phenotype.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies assessing this compound treatment response.

Table 1: Effect of this compound on Motor Neuron Survival in Co-culture with ALS Patient-Derived Astrocytes

Cell Line TypeTreatmentNormalized Motor Neuron Survival (%)
Healthy Control AstrocytesUntreated100
ALS "Responder" AstrocytesUntreated~50-60
ALS "Responder" AstrocytesThis compound~80-100
ALS "Non-Responder" AstrocytesUntreated~50-60
ALS "Non-Responder" AstrocytesThis compound~50-60

Data synthesized from Dennys et al., 2023.[2]

Table 2: Mitochondrial Respiration in ALS Patient-Derived Astrocytes

Cell Line TypeTreatmentBasal Oxygen Consumption Rate (OCR)
Healthy Control AstrocytesUntreatedNormal
ALS "Responder" AstrocytesUntreatedSignificantly Elevated
ALS "Responder" AstrocytesThis compoundNormalized to Healthy Control Levels
ALS "Non-Responder" AstrocytesUntreatedNormal or Slightly Reduced
ALS "Non-Responder" AstrocytesThis compoundNo Significant Change

Data synthesized from Dennys et al., 2023.[2]

Experimental Protocols

Astrocyte-Motor Neuron Co-culture for Assessing Neuroprotection

This protocol is adapted from studies evaluating the protective effects of this compound-treated astrocytes on motor neuron survival.[2]

  • Astrocyte Generation: Patient fibroblasts are reprogrammed into induced neuronal progenitor cells (iNPCs) and subsequently differentiated into astrocytes (iAs). During differentiation, a subset of iAs are treated daily with 1 µM this compound.[2]

  • Astrocyte Monolayer Formation: Differentiated astrocytes are seeded in a 96-well plate to form a confluent monolayer.

  • Co-culture: Primary motor neurons are seeded on top of the astrocyte monolayer.

  • Viability Assessment: After a defined period (e.g., 3 days), motor neuron viability is quantified, often using immunofluorescence to identify and count surviving motor neurons.[8]

Seahorse XF Extracellular Flux Analysis for Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, using a Seahorse XF Analyzer.[9][10]

  • Cell Seeding: Astrocytes are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.[9]

  • Cartridge Hydration: The day before the assay, the sensor cartridge is hydrated with Seahorse XF Calibrant and incubated overnight at 37°C in a non-CO2 incubator.[11]

  • Assay Medium: On the day of the assay, the cell culture medium is replaced with pre-warmed Seahorse XF assay medium, and the cells are incubated for 1 hour in a non-CO2 incubator at 37°C.[9]

  • Mito Stress Test: The Seahorse XF Analyzer performs real-time measurements of OCR before and after the sequential injection of mitochondrial stressors:

    • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

    • FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone/Antimycin A: A combination of Complex I and III inhibitors that shuts down mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.[10]

  • Data Normalization: OCR values are normalized to cell number.[9]

Visualizations

CuATSM_Mechanism cluster_responder Responder Astrocyte (High Baseline OCR) cluster_non_responder Non-Responder Astrocyte (Normal/Low Baseline OCR) Mito_high Elevated Mitochondrial Respiration (High OCR) Toxicity Neurotoxic Factors Mito_high->Toxicity Glyco_low Normal Glycolysis Lactate_low Normal Lactate Production MotorNeuron_death Motor Neuron Death Toxicity->MotorNeuron_death CuATSM_R This compound Mito_norm Normalized Mitochondrial Respiration CuATSM_R->Mito_norm Glyco_high Increased Glycolysis CuATSM_R->Glyco_high Support Enhanced Metabolic Support Mito_norm->Support Lactate_high Increased Lactate Production Glyco_high->Lactate_high Lactate_high->Support MotorNeuron_survival Motor Neuron Survival Support->MotorNeuron_survival Mito_normal_nr Normal/Low Mitochondrial Respiration (Normal/Low OCR) Toxicity_nr Neurotoxic Factors Mito_normal_nr->Toxicity_nr Toxicity_nr->MotorNeuron_death CuATSM_NR This compound No_Effect No Significant Change in Metabolism CuATSM_NR->No_Effect No_Effect->Toxicity_nr

Caption: Proposed mechanism of this compound in responder vs. non-responder astrocytes.

Experimental_Workflow cluster_screening Biomarker Screening cluster_treatment_response Treatment Response Assay Patient ALS Patient Fibroblasts Reprogram Reprogram to iNPCs Patient->Reprogram Differentiate Differentiate to Astrocytes (iAs) Reprogram->Differentiate Seahorse Measure Baseline Mitochondrial Respiration (Seahorse XF) Differentiate->Seahorse Decision Patient Stratification Seahorse->Decision Responder Predicted Responder (High OCR) Decision->Responder High OCR NonResponder Predicted Non-Responder (Normal/Low OCR) Decision->NonResponder Normal/Low OCR CuATSM_treat Treat Astrocytes with this compound Co_culture Co-culture with Motor Neurons CuATSM_treat->Co_culture Assess_survival Assess Motor Neuron Survival Co_culture->Assess_survival Responder->CuATSM_treat NonResponder->CuATSM_treat

Caption: Workflow for predicting this compound treatment response using patient-derived cells.

References

Unraveling the Therapeutic Potential of CuATSM in Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The small, lipophilic molecule diacetyl-bis(4-methylthiosemicarbazonato)copper(II), or CuATSM, has emerged as a significant therapeutic candidate for a range of neurodegenerative diseases. Initially developed for imaging hypoxic tissues, its ability to cross the blood-brain barrier and selectively deliver copper to cells with mitochondrial dysfunction has garnered substantial interest.[1][2] This guide provides a comparative analysis of the effects of this compound in preclinical models of Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD), supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Efficacy of this compound: A Comparative Overview

The following tables summarize the key quantitative outcomes of this compound treatment in various animal models of ALS and PD, highlighting its impact on survival, motor function, and neuropathology.

Table 1: Efficacy of this compound in ALS Animal Models

Animal ModelDosing RegimenKey OutcomesReference
SOD1G93A Mice (mixed genetic background)30 mg/kg/day in feedMitigated motor function decline, protected motor neurons, extended survival.[3]
SOD1G93A Mice (aggressive model)Not specifiedDelayed disease onset by 6 days, slowed disease progression, median age at death 6 days older in treated mice.[4]
SOD1G93AxCCS MiceContinuous treatment from day 5Halted disease progression, extended survival by an average of 18 months (average lifespan of 600 days vs. ~20 days for untreated).[5][6]
β-sitosterol β-d-glucoside (BSSG) Toxin ModelNot specifiedMaintained behavioral performance, prevented motor neuron degeneration and microglial activation.[7]

Table 2: Efficacy of this compound in Parkinson's Disease Animal Models

Animal ModelDosing RegimenKey OutcomesReference
MPTP (40 mg/kg i.p.)15 and 30 mg/kg/dayImproved motor and cognitive function, rescued nigral cell loss, improved dopamine (B1211576) metabolism.[8]
6-OHDA (intranigral)30 mg/kg/dayRescued nigral cell loss, improved motor performance.[8]
hA53T α-synuclein tg mice (with MPTP)Not specifiedReduced α-synuclein dimers.[8]
SOCK (SOD1 elevation, copper deficiency)15-30 mg/kg/day orallyMitigated formation of wild-type SOD1 pathology, increased dopamine neuron survival, improved motor function.[9][10]

Delving into the Mechanisms: How Does this compound Exert its Effects?

The neuroprotective effects of this compound are believed to be multifaceted, targeting several pathological pathways common to neurodegenerative diseases.[11]

In Amyotrophic Lateral Sclerosis (ALS) , particularly in models with mutations in the SOD1 gene, a primary mechanism is the delivery of bioavailable copper to the central nervous system.[11] This is hypothesized to stabilize the mutant SOD1 protein in its proper, metallated form, reducing its propensity to misfold and aggregate.[3][6] Evidence suggests that in some ALS models, mutant SOD1 accumulates in a copper-deficient state, which this compound treatment can rectify.[3] Furthermore, this compound has been shown to reduce the accumulation of phosphorylated TDP-43, another key pathological hallmark of ALS.[3] In models not based on SOD1 mutations, this compound's protective effects are linked to the suppression of oxidative damage, decreased neuroinflammation (astro- and microgliosis), and inhibition of ferroptosis.[3][7][12]

In Parkinson's Disease (PD) models, this compound has demonstrated neuroprotective outcomes across various paradigms.[3] A key mechanism appears to be the protection against protein nitration and the inhibition of peroxynitrite-driven toxicity, which can lead to the formation of nitrated α-synuclein oligomers.[3][8] By delivering copper to the brain, this compound can restore the function of SOD1, an antioxidant enzyme that is prone to misfolding in PD, thereby protecting dopamine-producing neurons.[9] Treatment has been shown to rescue the loss of these neurons in the substantia nigra and improve dopamine metabolism.[8][10] Similar to its action in ALS models, this compound is also a potent inhibitor of ferroptosis, an iron-dependent form of cell death implicated in PD.[12]

While extensive therapeutic studies in Alzheimer's Disease (AD) models are less reported in the provided search results, this compound (as 64Cu-GTSM) has been used in PET imaging to study copper dyshomeostasis, a known factor in AD pathology.[13]

Visualizing the Science

To better understand the experimental approaches and the proposed mechanisms of this compound, the following diagrams are provided.

G cluster_0 Preclinical Animal Model Selection cluster_1 Treatment Protocol cluster_2 Outcome Assessment Animal Model Neurodegenerative Disease Model (e.g., SOD1-G93A ALS mouse, MPTP PD mouse) Treatment This compound Administration (e.g., Oral, 30 mg/kg/day) Animal Model->Treatment Control Vehicle Control Group Animal Model->Control Behavioral Behavioral & Motor Function Tests (e.g., Rotarod, Grip Strength) Treatment->Behavioral Survival Survival Analysis Treatment->Survival Control->Behavioral Control->Survival Histopathology Post-mortem Tissue Analysis (e.g., Neuron counts, Protein aggregates) Survival->Histopathology Biomarkers Biochemical Assays (e.g., Oxidative stress markers) Histopathology->Biomarkers

Typical preclinical workflow for evaluating this compound efficacy.

G cluster_ALS Amyotrophic Lateral Sclerosis (ALS) cluster_PD Parkinson's Disease (PD) cluster_Shared Shared Mechanisms This compound This compound Administration (Oral, BBB-permeant) Copper_Delivery_ALS Copper Delivery to SOD1 This compound->Copper_Delivery_ALS TDP43_Reduction Reduced TDP-43 Accumulation This compound->TDP43_Reduction Inhibit_Nitration Inhibition of α-synuclein Nitration This compound->Inhibit_Nitration Rescue_Neurons Neuroprotection of Dopaminergic Neurons This compound->Rescue_Neurons Antioxidant Antioxidant Effects This compound->Antioxidant Anti_Ferroptotic Inhibition of Ferroptosis This compound->Anti_Ferroptotic Anti_Inflammatory Reduced Neuroinflammation This compound->Anti_Inflammatory SOD1 Mutant SOD1 Misfolding & Aggregation TDP43 TDP-43 Pathology Copper_Deficiency Copper Deficiency in CNS Copper_Deficiency->SOD1 Stabilization SOD1 Stabilization Copper_Delivery_ALS->Stabilization Stabilization->SOD1 Reduces TDP43_Reduction->TDP43 Reduces AlphaSyn α-synuclein Aggregation & Nitration Dopamine_Loss Dopaminergic Neuron Loss Peroxynitrite Peroxynitrite-driven Toxicity Peroxynitrite->AlphaSyn Inhibit_Nitration->AlphaSyn Reduces Rescue_Neurons->Dopamine_Loss Prevents Oxidative_Stress Oxidative Stress Ferroptosis Ferroptosis (Iron-dependent cell death) Neuroinflammation Neuroinflammation (Microglia & Astrocyte activation) Antioxidant->Oxidative_Stress Reduces Anti_Ferroptotic->Ferroptosis Inhibits Anti_Inflammatory->Neuroinflammation Reduces

Proposed neuroprotective mechanisms of this compound.

G cluster_ALS ALS Pathologies Addressed cluster_PD PD Pathologies Addressed This compound This compound ALS_SOD1 Mutant SOD1 Aggregation This compound->ALS_SOD1 Stabilizes ALS_TDP43 TDP-43 Pathology This compound->ALS_TDP43 Reduces ALS_Inflammation Neuroinflammation This compound->ALS_Inflammation Reduces ALS_Oxidative Oxidative Stress This compound->ALS_Oxidative Reduces PD_AlphaSyn α-synuclein Nitration This compound->PD_AlphaSyn Inhibits PD_NeuronLoss Dopaminergic Neuron Loss This compound->PD_NeuronLoss Prevents PD_Ferroptosis Ferroptosis This compound->PD_Ferroptosis Inhibits PD_Oxidative Oxidative Stress This compound->PD_Oxidative Reduces

Comparison of pathological features addressed by this compound.

Experimental Protocols: A Closer Look

Reproducibility and understanding the nuances of experimental design are critical. Below are summarized methodologies from key studies.

Study of this compound in SOD1G93A Mice

  • Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation, which develop an ALS-like phenotype.

  • This compound Administration: this compound was mixed into the animal feed at a concentration to provide a daily dose of approximately 30 mg/kg. Treatment was initiated before or at the onset of symptoms.

  • Behavioral Assessment: Motor function was regularly assessed using tests such as rotarod performance (to measure motor coordination and balance) and grip strength tests.

  • Survival Analysis: The lifespan of the mice was monitored, and the date of death was recorded to determine the effect of the treatment on survival.

  • Histopathological Analysis: After euthanasia, spinal cord and brain tissues were collected. Motor neuron counts in the spinal cord were performed using histological staining (e.g., Nissl staining). Immunohistochemistry was used to detect markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and protein aggregates (e.g., SOD1, TDP-43).

Study of this compound in MPTP-induced Parkinson's Disease Model

  • Animal Model: C57BL/6 mice were treated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking key features of Parkinson's disease.

  • This compound Administration: Following the MPTP lesioning, mice were treated with this compound, typically via oral gavage, at doses ranging from 15 to 30 mg/kg per day.

  • Behavioral Assessment: Motor function was evaluated using tests like the pole test (to assess bradykinesia and coordinated movement) and open-field tests (to measure general locomotor activity).

  • Neurochemical Analysis: High-performance liquid chromatography (HPLC) was used to measure levels of dopamine and its metabolites in the striatum to assess the integrity of the dopaminergic system.

  • Immunohistochemical Analysis: Brain sections were stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic fibers in the striatum. Levels of α-synuclein were also assessed.

Conclusion and Future Directions

The preclinical evidence for this compound in models of ALS and PD is compelling, demonstrating its ability to target multiple disease mechanisms and improve key pathological and functional outcomes. Its progression to clinical trials for both ALS and PD underscores its therapeutic potential.[2][14][15] Future research will likely focus on further elucidating its precise molecular targets, exploring its efficacy in other neurodegenerative conditions like Alzheimer's disease, and identifying patient populations that are most likely to respond to this innovative therapeutic strategy. The ability of this compound to inhibit ferroptosis also opens up new avenues for its application in a broader range of diseases where this cell death pathway is implicated.[12]

References

Head-to-Head Comparison: CuATSM and Other Thiosemicarbazones in Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazones, a class of metal-chelating compounds, have garnered significant interest in therapeutic development due to their diverse biological activities. This guide provides a head-to-head comparison of Copper-64 diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM) with other notable thiosemicarbazones, focusing on their distinct mechanisms of action, preclinical and clinical findings, and relevant experimental protocols.

Overview of Compared Thiosemicarbazones

This comparison focuses on this compound, primarily investigated for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), and Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT), a potent anti-cancer agent. Additionally, CuGTSM is included as a key comparator to this compound to highlight the importance of ligand structure in determining biological activity.

CompoundPrimary Therapeutic AreaKey Mechanism of Action
This compound Neurodegenerative Diseases (ALS)Metabolic reprogramming of astrocytes, hypoxia-selective copper delivery, antioxidant properties.
Dp44mT OncologyIron and copper chelation, generation of reactive oxygen species (ROS), lysosomal disruption.
CuGTSM Research Tool/ComparatorNon-selective intracellular copper delivery.

Mechanism of Action: A Tale of Two Metals and Cellular Fates

The therapeutic effects of this compound and Dp44mT are rooted in their distinct interactions with cellular metal homeostasis and redox biology.

This compound's Neuroprotective Strategy: In the context of ALS, this compound is thought to exert its therapeutic effects by correcting copper dyshomeostasis in the central nervous system.[1] Preclinical studies suggest that this compound can deliver copper to motor neurons, potentially stabilizing the superoxide (B77818) dismutase 1 (SOD1) protein, a key factor in some forms of ALS.[2] A proposed mechanism involves this compound acting as a metabolic switch in astrocytes, increasing aerobic glycolysis and lactate (B86563) production, which in turn provides metabolic support to motor neurons. Its action is notably hypoxia-selective; the Cu(II) complex is reduced to the less stable Cu(I) form in hypoxic cells, leading to intracellular copper retention.[3]

Dp44mT's Anti-Cancer Assault: Dp44mT's anti-cancer activity stems from its ability to chelate both iron and copper, disrupting critical cellular processes in cancer cells, which have a high demand for these metals.[4][5] The formation of a redox-active copper-Dp44mT complex is crucial for its cytotoxicity.[4] This complex accumulates in lysosomes, leading to lysosomal membrane permeabilization, the release of cathepsins into the cytosol, and subsequent apoptotic cell death.[4][5] Furthermore, the redox cycling of the metal complexes generates reactive oxygen species (ROS), contributing to cellular damage.[4]

The CuGTSM Comparator: In contrast to this compound, CuGTSM releases copper non-selectively in cells. This difference is attributed to their differing redox potentials, with CuGTSM being more easily reduced by endogenous reductants, leading to copper release in both normal and hypoxic cells.[3] This property makes CuGTSM a useful research tool to delineate the effects of general copper delivery versus the hypoxia-targeted approach of this compound.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in an ALS Mouse Model
ModelTreatmentOutcomeReference
SODG93AxCCS MiceContinuous this compoundAverage survival of ~600 days (approx. 30x longer than untreated)[2]
Table 2: Phase 1 Clinical Trial Data for this compound in ALS Patients (24 weeks)
Parameter72mg/day this compound GroupHistorical Control GroupReference
ALSFRS-R Score Change (points/month) -0.29-1.02[6][7]
Forced Vital Capacity (FVC) (% predicted/month) +1.1-2.24[6][7]
Edinburgh Cognitive and Behavioural ALS Screen (ECAS) Score Change +10No change[6][7]

Note: These Phase 1 results should be interpreted with caution due to the small sample size and open-label design.[6][7] A post-mortem study of patients from this compound trials did not find a significant difference in motor neuron density or TDP-43 pathology compared to untreated patients.[8][9][10]

Table 3: In Vitro Cytotoxicity of Dp44mT in Breast Cancer Cells
Cell LineCompoundGI50Reference
MDA-MB-231 (Breast Cancer)Dp44mT~100 nmol/L[11]
MCF-12A (Healthy Mammary Epithelial)Dp44mT>10 µmol/L[11]
Table 4: Comparative In Vitro Cytotoxicity of a Hybrid Thiosemicarbazone-Alkylthiocarbamate Copper Complex (Compound 4 & 6) vs. This compound and CuGTSM
Cell LineCompound 4 & 6 (Hybrid)This compoundCuGTSMReference
A549 (Lung Adenocarcinoma)GI50 < 100 nMSubstantially less activeLess cancer-selective[12][13]
IMR90 (Nonmalignant Lung Fibroblasts)At least 20-fold less active than in A549--[12][13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of thiosemicarbazones on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HL60, Jurkat, MCF-7, A549) in 96-well plates at a density of 10,000-100,000 cells/well and incubate for 24 hours to allow for cell adherence.[14][15]

  • Compound Treatment: Treat cells with various concentrations of the thiosemicarbazone compounds (e.g., 10, 50, 100, 200, 400, 600 µM) for a specified duration (e.g., 24 or 48 hours).[14][15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or GI50 values from concentration-effect curves.[14]

Protocol 2: Lysosomal Membrane Permeability Assay (Acridine Orange Staining)

This protocol is used to assess lysosomal disruption, a key mechanism of Dp44mT.

  • Cell Culture: Culture cells (e.g., SK-N-MC) to a suitable confluency.

  • Acridine (B1665455) Orange Staining: Incubate cells with acridine orange (e.g., 20 µmol/L) for 15 minutes at 37°C.[4]

  • Washing: Wash the cells three times with PBS.[4]

  • Compound Incubation: Incubate the stained cells with the thiosemicarbazone compound (e.g., 25 µmol/L Dp44mT) for 30 minutes at 37°C.[4]

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. A decrease in red fluorescence and an increase in green fluorescence indicate lysosomal membrane permeabilization.[4]

Protocol 3: ⁶⁴Cu-ATSM Biodistribution Study in Tumor-Bearing Mice

This protocol outlines the steps for evaluating the in vivo distribution of radiolabeled this compound.

  • Animal Model: Utilize tumor-bearing mice (e.g., nude mice with xenografted human tumors).[16]

  • Radiotracer Administration: Anesthetize the mice and administer a known amount of ⁶⁴Cu-ATSM (e.g., 3.7-7.4 MBq) via intravenous tail vein injection.[16]

  • Euthanasia and Tissue Collection: At designated time points, euthanize the mice and dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, tumor).[16]

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.[16]

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.[17]

Visualizing the Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described.

This compound Mechanism in ALS Astrocytes This compound This compound Astrocyte ALS Astrocyte This compound->Astrocyte MetabolicSwitch Metabolic Switch Astrocyte->MetabolicSwitch AerobicGlycolysis Increased Aerobic Glycolysis MetabolicSwitch->AerobicGlycolysis Lactate Lactate Production AerobicGlycolysis->Lactate MotorNeuron Motor Neuron Lactate->MotorNeuron MetabolicSupport Metabolic Support MotorNeuron->MetabolicSupport

This compound's proposed metabolic reprogramming in ALS astrocytes.

Dp44mT's Anti-Cancer Mechanism Dp44mT Dp44mT CancerCell Cancer Cell Dp44mT->CancerCell CopperComplex Forms Redox-Active Copper Complex CancerCell->CopperComplex Lysosome Lysosome CopperComplex->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Cathepsins Cathepsin Release LMP->Cathepsins Apoptosis Apoptosis Cathepsins->Apoptosis

The lysosomal-mediated cell death pathway induced by Dp44mT.

Experimental Workflow for In Vitro Cytotoxicity Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Thiosemicarbazone Incubate24h->AddCompound Incubate48h Incubate 24-48h AddCompound->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate 2-4h AddMTT->Incubate4h Solubilize Solubilize Formazan Incubate4h->Solubilize ReadAbsorbance Read Absorbance Solubilize->ReadAbsorbance AnalyzeData Calculate IC50/GI50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

A generalized workflow for determining thiosemicarbazone cytotoxicity.

Conclusion

This compound and Dp44mT exemplify the diverse therapeutic potential of thiosemicarbazones, with their distinct mechanisms of action targeting different pathologies. This compound shows promise in neurodegenerative diseases through its unique metabolic and copper-delivery properties, although clinical efficacy is still under investigation. Dp44mT, on the other hand, is a potent anti-cancer agent that induces cell death through metal chelation and lysosomal disruption. The comparison with CuGTSM underscores the critical role of the ligand structure in determining the biological activity and selectivity of these compounds. Further head-to-head studies in relevant disease models are warranted to fully elucidate their comparative efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of CuATSM: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of CuATSM (Copper diacetyl-bis(N4-methylthiosemicarbazone)).

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to treat all chemicals with caution as they may present unknown hazards.[1][2] The product information sheet for this compound advises that the material should be considered hazardous until further information is available.[1][3] Therefore, users should avoid ingestion, inhalation, and contact with eyes, skin, or clothing, and wash thoroughly after handling.[1][3]

Core Disposal Principles

The primary principle for the disposal of this compound is to prevent its release into the environment.[1] Although specific quantitative data for disposal, such as concentration limits for sewer disposal, are not provided in the available safety data sheets, the general best practice is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) office.[1]

ParameterGuidelineCitation
Regulatory Classification Not classified as hazardous under GHS.[1][2]
General Handling Handle with caution as potentially hazardous.[1][3]
Environmental Release Avoid release into the environment.[1]
Primary Disposal Route Through institutional Environmental Health and Safety (EHS) office.[1]
Drain Disposal Not recommended for any chemical waste.[4]

Step-by-Step Disposal Protocol for Non-Radiolabeled this compound

The following protocol outlines the best practices for managing non-radiolabeled this compound waste in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat when handling this compound waste.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

    • Keep solid and liquid waste streams separate.[1]

  • Containment:

    • Solid Waste: Collect solid this compound waste, such as contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container.[1]

    • Liquid Waste: For aqueous solutions containing copper, the recommended practice is to convert the copper to a solid form before disposal.[5] This can be achieved through chemical precipitation, for example, as insoluble copper(II) phosphate (B84403).[5] The resulting solid precipitate should then be disposed of as hazardous waste.[5] The remaining liquid should be checked for residual copper content and pH neutralized before drain disposal, only if permitted by your EHS department.[5]

  • Labeling: Clearly label all waste containers with "this compound Waste," the full chemical name, the solvent(s) and their approximate concentrations, the date of waste generation, and the responsible researcher's name and contact information.[1]

  • Storage: Store this compound waste in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[1]

  • Final Disposal: Contact your institution's EHS office to arrange for the collection and proper disposal of the waste in accordance with local, state, and federal regulations.[1]

Disposal of Radiolabeled this compound (e.g., ⁶⁴Cu-ATSM)

The disposal of radiolabeled compounds like ⁶⁴Cu-ATSM is strictly regulated and must be handled in accordance with institutional and national radiation safety regulations.[4] The primary method for managing waste containing short-lived isotopes like ⁶⁴Cu is decay-in-storage.[4]

  • Segregation: All waste contaminated with ⁶⁴Cu (solid and liquid) must be segregated from other radioactive and non-radioactive waste streams.[4]

  • Labeling: Waste containers must be clearly labeled with the isotope (⁶⁴Cu), the date, and the initial activity.[4]

  • Storage: The waste should be stored in a designated and shielded area.[4] Given the 12.7-hour half-life of ⁶⁴Cu, storage for 10 half-lives (approximately 5.3 days) will reduce the radioactivity to less than 0.1% of its initial level.[4]

  • Disposal: After sufficient decay, the waste may be disposed of as non-radioactive chemical waste, following the procedures outlined for non-radiolabeled this compound. Always confirm with your institution's Radiation Safety Officer before disposal.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided literature, a general procedure for the precipitation of aqueous copper waste is as follows:

Protocol: Precipitation of Aqueous Copper Waste as Copper(II) Phosphate [5]

  • Collect all aqueous waste containing copper in a designated, properly labeled, and sealed container.

  • In a well-ventilated area or fume hood, add a solution of sodium phosphate to the aqueous copper waste while stirring.

  • Continue stirring for at least 15 minutes to ensure the reaction is complete, resulting in the precipitation of insoluble copper(II) phosphate.

  • Filter the precipitate from the solution using a filtration apparatus.

  • Allow the solid copper(II) phosphate to dry completely.

  • Package the dried precipitate in a labeled container for hazardous solid waste disposal.

  • Check the pH of the remaining filtrate and neutralize it to between 5 and 9.

  • Consult with your EHS department to determine if the filtrate meets local sewer discharge limits before disposal down the drain with a large excess of water.

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound waste in a laboratory setting.

CuATSM_Disposal_Workflow start Start: this compound Waste Generated is_radiolabeled Is the waste radiolabeled (e.g., 64Cu-ATSM)? start->is_radiolabeled decay_in_storage Decay-in-Storage Protocol: 1. Segregate & Label 2. Store for 10 half-lives 3. Survey for radioactivity is_radiolabeled->decay_in_storage Yes waste_form Is the waste solid or liquid? is_radiolabeled->waste_form No non_radioactive_waste Treat as Non-Radiolabeled Waste decay_in_storage->non_radioactive_waste non_radioactive_waste->waste_form solid_waste_protocol Solid Waste Protocol: 1. Collect in a sealed, labeled container 2. Store in designated area waste_form->solid_waste_protocol Solid liquid_waste_protocol Liquid Waste Protocol: 1. Precipitate copper as solid 2. Separate solid and liquid waste_form->liquid_waste_protocol Liquid dispose_solid Dispose of solid waste via EHS solid_waste_protocol->dispose_solid liquid_waste_protocol->dispose_solid check_filtrate Check filtrate for residual copper and pH. Consult EHS for disposal. liquid_waste_protocol->check_filtrate contact_ehs Contact EHS for Pickup and Final Disposal dispose_solid->contact_ehs check_filtrate->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling CuATSM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone) (CuATSM), including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat it as a potentially hazardous material, as with all chemicals with which there is limited established safety information.[1][2] The following personal protective equipment is recommended for handling non-radiolabeled and radiolabeled this compound.

PPE for Non-Radiolabeled this compound

PPE CategoryRecommendationRationale
Hand Protection Nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect from potential splashes.
Body Protection Laboratory coatTo protect clothing and skin.

Additional PPE and Safety Measures for Radiolabeled this compound (e.g., 64this compound)

When this compound is complexed with a radioisotope such as Copper-64 (64Cu), all handling must be conducted in designated areas and adhere to institutional and national radiation safety regulations.[3]

Additional RequirementSpecificationRationale
Dosimetry Whole-body and ring dosimetersRequired when handling 5 mCi or more, or 1 mCi amounts weekly, to monitor radiation exposure.[3]
Shielding Appropriate shielding (e.g., lead)To protect from beta and gamma radiation emissions.[3]
Remote Handling Tools Tongs and other remote toolsTo increase distance from the radioactive source and minimize exposure.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound in a laboratory setting is critical for maintaining a safe environment and ensuring the integrity of the compound.

Experimental Protocol: Preparation of this compound Solutions

This protocol details the preparation of stock and working solutions of this compound for in vitro experiments.

1. Preparation of a Concentrated Stock Solution in DMSO:

  • Work in a well-ventilated area or a chemical fume hood when handling solid this compound to avoid inhalation of any fine particles.[3]

  • Weigh the desired amount of solid this compound in a sterile container.

  • Add an appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration. The solubility of this compound in DMSO is approximately 10 mg/mL.[1][3] It is recommended to use DMSO that has been purged with an inert gas.[1]

  • Vortex or gently warm the solution to ensure the complete dissolution of the this compound.[3]

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3] The container should be tightly closed and protected from light.[3]

2. Preparation of Aqueous Working Solutions:

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Perform serial dilutions of the stock solution with an aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium to reach the final desired working concentration.[3]

  • To maximize solubility in aqueous buffers, it is essential to first dissolve the this compound in DMSO before diluting with the aqueous buffer.[1] A solubility of approximately 0.1 mg/mL can be achieved in a 1:9 solution of DMSO:PBS (pH 7.2).[1][3]

  • Ensure that the final concentration of DMSO in the cell culture is kept low (typically below 0.5%) to avoid any cytotoxic effects from the solvent.[3]

  • It is recommended to use the freshly prepared aqueous solution immediately, as storage of aqueous solutions for more than one day is not advised.[1][3]

Logical Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare clean work area don_ppe Don appropriate PPE: - Nitrile gloves - Safety glasses - Lab coat prep_area->don_ppe locate_safety Locate nearest eyewash station and safety shower don_ppe->locate_safety weigh_solid Weigh solid this compound in a fume hood locate_safety->weigh_solid Proceed to handling dissolve_dmso Dissolve in DMSO to prepare stock solution weigh_solid->dissolve_dmso dilute_aqueous Dilute stock solution with aqueous buffer for working solution dissolve_dmso->dilute_aqueous clean_area Thoroughly clean work area dilute_aqueous->clean_area Experiment complete doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands dispose_waste Dispose of waste according to protocol doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal of Non-Radiolabeled this compound

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a clearly labeled and sealed container.[1]

  • Liquid Waste: Unused or excess this compound solutions should be disposed of as hazardous chemical waste.[4] Do not dispose of this compound solutions down the drain.[3]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the final disposal of this compound waste.[1]

Disposal of Radiolabeled this compound (e.g., 64this compound)

The disposal of radiolabeled waste is strictly regulated and must be handled according to your institution's radiation safety protocols.

  • Segregation: All waste contaminated with 64Cu (both solid and liquid) must be segregated from other radioactive and non-radioactive waste.[3]

  • Labeling: Waste containers must be clearly labeled with the isotope (64Cu), the date, and the initial radioactivity.[3]

  • Decay-in-Storage: The primary method for managing waste with short-lived isotopes like 64Cu is decay-in-storage.[3] Given the 12.7-hour half-life of 64Cu, storing the waste for 10 half-lives (approximately 5.3 days) will reduce the radioactivity to below 0.1% of its initial level.[3]

  • Storage: The waste must be stored in a designated and appropriately shielded area.[3]

Logical Workflow for this compound Disposal

cluster_non_radio Non-Radiolabeled Disposal cluster_radio Radiolabeled Disposal start This compound Waste Generated is_radioactive Is the waste radiolabeled? start->is_radioactive collect_waste Collect in a sealed, labeled container is_radioactive->collect_waste No segregate_waste Segregate from other waste is_radioactive->segregate_waste Yes contact_ehs Contact EHS for hazardous waste pickup collect_waste->contact_ehs label_waste Label with isotope, date, and activity segregate_waste->label_waste decay_storage Store for decay (e.g., 10 half-lives for 64Cu) label_waste->decay_storage dispose_as_non_radio Dispose as non-radioactive waste post-decay decay_storage->dispose_as_non_radio

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.